1,3-Dimethyl-5-hydroxyuracil
Description
The exact mass of the compound this compound is unknown and the complexity rating of the compound is unknown. The compound has been submitted to the National Cancer Institute (NCI) for testing and evaluation and the Cancer Chemotherapy National Service Center (NSC) number is 266141. The storage condition is unknown. Please store according to label instructions upon receipt of goods.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Structure
2D Structure
3D Structure
Properties
IUPAC Name |
5-hydroxy-1,3-dimethylpyrimidine-2,4-dione | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H8N2O3/c1-7-3-4(9)5(10)8(2)6(7)11/h3,9H,1-2H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
YUAQZUMPJSCOHF-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN1C=C(C(=O)N(C1=O)C)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H8N2O3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID60313067 | |
| Record name | 1,3-dimethyl-5-hydroxyuracil | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID60313067 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
156.14 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
20406-86-4 | |
| Record name | NSC266141 | |
| Source | DTP/NCI | |
| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=266141 | |
| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
| Record name | 1,3-dimethyl-5-hydroxyuracil | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID60313067 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Foundational & Exploratory
What are the physicochemical properties of 1,3-Dimethyl-5-hydroxyuracil?
An In-Depth Technical Guide on the Physicochemical Properties of 1,3-Dimethyl-5-hydroxyuracil
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the known physicochemical properties of this compound, a substituted pyrimidine derivative. The information is compiled from computational and experimental data available in public databases and scientific literature, presented in a structured format for ease of reference and use in research and development settings.
Chemical Identity and Structure
This compound is a derivative of uracil, a fundamental component of ribonucleic acid (RNA). It is characterized by methyl groups at positions 1 and 3 of the pyrimidine ring and a hydroxyl group at position 5.
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IUPAC Name: 5-hydroxy-1,3-dimethylpyrimidine-2,4-dione[1]
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Molecular Formula: C₆H₈N₂O₃[1]
-
SMILES: CN1C=C(C(=O)N(C1=O)C)O[1]
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InChIKey: YUAQZUMPJSCOHF-UHFFFAOYSA-N[1]
Physicochemical Data
The following tables summarize the key physicochemical properties of this compound. Data is sourced from computational predictions and available experimental information.
Table 1: General and Computed Properties
| Property | Value | Source |
|---|---|---|
| Molecular Weight | 156.14 g/mol | [1] |
| Monoisotopic Mass | 156.05349212 Da | [1] |
| CAS Number | 20406-86-4, 408335-42-2 | [1] |
| Computed LogP (XLogP3) | -0.8 | [1] |
| Topological Polar Surface Area | 60.9 Ų | [1] |
| Hydrogen Bond Donors | 1 | [1] |
| Hydrogen Bond Acceptors | 4 | [1] |
| Rotatable Bond Count | 0 |[1] |
Table 2: Experimental Data
| Property | Value | Notes |
|---|---|---|
| Physical State | Solid (predicted) | Based on related uracil derivatives.[2] |
| Melting Point | Data not available | The related compound 1,3-Dimethyluracil has a melting point of 119-122 °C. |
| Boiling Point | Data not available | Likely to decompose at high temperatures. |
| Solubility | Data not available | Uracil derivatives often exhibit slight solubility in polar organic solvents like DMSO and methanol.[3] |
| pKa | Data not available | The hydroxyl group at position 5 is expected to be acidic. |
Spectroscopic Data
While specific experimental spectra for this compound are not widely published, typical spectral characteristics can be anticipated based on its structure and data from similar compounds. Spectroscopic data may be available from commercial suppliers.[4]
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¹H-NMR: Expected signals would include two singlets for the N-methyl protons and a singlet for the vinylic proton at C6. The hydroxyl proton signal may be broad and its chemical shift dependent on solvent and concentration. For the related compound 5-hydroxymethyluracil, ¹H-NMR peaks for N-H protons were observed at 10.66 and 7.20 ppm in DMSO-d₆.[5]
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¹³C-NMR: Signals for the two carbonyl carbons (C2 and C4), the two N-methyl carbons, and the two sp² carbons of the pyrimidine ring (C5 and C6) are expected. For 5-hydroxymethyluracil, carbonyl carbon signals were observed around 164.31 and 151.85 ppm.[5]
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UV-Vis Spectroscopy: Uracil and its derivatives typically exhibit strong absorption in the UV range between 250-280 nm, corresponding to π-π* transitions within the pyrimidine ring.[6] The absorption maximum can be influenced by the solvent. For instance, the related compound 5-hydroxymethyluracil has a calculated absorption maximum of 252.24 nm in DMSO.[5]
Experimental Protocols
The determination of the physicochemical properties of a compound like this compound follows standard laboratory procedures.
4.1 Melting Point Determination The melting point is determined using a capillary melting point apparatus.
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A small, dry sample of the crystalline compound is packed into a capillary tube.
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The tube is placed in the heating block of the apparatus.
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The temperature is increased gradually.
-
The temperature range from the point at which the first drop of liquid appears to the point at which the entire sample has melted is recorded as the melting point range.
4.2 Solubility Assessment (Shake-Flask Method) This method determines the equilibrium solubility of a compound in a specific solvent.
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An excess amount of the solid compound is added to a known volume of the solvent (e.g., water, ethanol, DMSO) in a sealed flask.
-
The flask is agitated at a constant temperature for a prolonged period (e.g., 24-48 hours) to ensure equilibrium is reached.
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The suspension is filtered to remove undissolved solid.
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The concentration of the dissolved compound in the filtrate is quantified using a suitable analytical technique, such as UV-Vis spectroscopy or High-Performance Liquid Chromatography (HPLC).
4.3 pKa Determination (Spectrophotometric Method) This method is suitable for compounds with a chromophore that changes with ionization state.
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A series of buffer solutions with known pH values are prepared.
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A constant concentration of this compound is added to each buffer solution.
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The UV-Vis absorption spectrum is recorded for each solution.
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Changes in the absorbance at a specific wavelength are plotted against pH.
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The pKa is determined as the pH at which the concentrations of the ionized and non-ionized forms are equal, typically found at the midpoint of the sigmoidal curve.
4.4 Nuclear Magnetic Resonance (NMR) Spectroscopy NMR provides detailed information about the molecular structure.
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Approximately 5-10 mg of the sample is dissolved in a deuterated solvent (e.g., DMSO-d₆, CDCl₃) in an NMR tube.
-
The spectrum is acquired on an NMR spectrometer (e.g., 400 or 600 MHz).
-
¹H and ¹³C NMR spectra are processed to determine chemical shifts, coupling constants, and integration, which helps in confirming the structure.
Visualizations
The following diagrams illustrate the logical relationships of the compound's properties and a typical experimental workflow for its characterization.
Caption: Key physicochemical and structural descriptors of this compound.
Caption: General experimental workflow for physicochemical characterization.
References
- 1. This compound | C6H8N2O3 | CID 319989 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. 1,3-Dimethyluracil | C6H8N2O2 | CID 70122 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 3. 6-Amino-1,3-dimethyl-5-nitrosouracil | 58537-55-6 | Benchchem [benchchem.com]
- 4. 408335-42-2|this compound|BLD Pharm [bldpharm.com]
- 5. mdpi.com [mdpi.com]
- 6. Uracil [webbook.nist.gov]
A Technical Guide to the Proposed Synthesis and Structural Characterization of 1,3-Dimethyl-5-hydroxyuracil
For Researchers, Scientists, and Drug Development Professionals
Introduction
1,3-Dimethyl-5-hydroxyuracil is a derivative of uracil, a fundamental component of ribonucleic acid (RNA). The introduction of a hydroxyl group at the C5 position and methyl groups at the N1 and N3 positions can significantly alter the molecule's electronic properties, solubility, and potential for biological activity. Uracil derivatives are a cornerstone in medicinal chemistry, with applications as antiviral and anticancer agents. This document outlines a plausible, though hypothetical, experimental approach for the synthesis and comprehensive structural elucidation of this compound.
Chemical Identity
Basic chemical information for this compound is available from chemical databases.[1]
| Property | Value | Source |
| IUPAC Name | 5-hydroxy-1,3-dimethylpyrimidine-2,4-dione | [1] |
| Molecular Formula | C₆H₈N₂O₃ | [1] |
| Molecular Weight | 156.14 g/mol | [1] |
| CAS Number | 20406-86-4 | [1] |
| Canonical SMILES | CN1C=C(C(=O)N(C1=O)C)O | [1] |
Proposed Synthesis
A direct synthesis of this compound can be envisioned through the selective hydroxylation of the C5-position of 1,3-dimethyluracil. While specific reactions of 1,3-dimethyluracil with radical species have been studied, a preparative-scale synthetic protocol is not well-documented.[2][3] A potential method could involve a directed C-H oxidation.
Proposed Synthetic Pathway: Direct Hydroxylation
The proposed synthesis involves the direct oxidation of the C5-H bond of commercially available 1,3-dimethyluracil.
Caption: Proposed single-step synthesis via oxidation.
Hypothetical Experimental Protocol
This protocol is a general representation and would require optimization.
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Reaction Setup : To a solution of 1,3-dimethyluracil (1.0 eq) in a suitable solvent such as acetonitrile or acetic acid in a round-bottom flask, add the oxidizing agent (e.g., meta-Chloroperoxybenzoic acid (m-CPBA), 1.1-1.5 eq) portion-wise at 0 °C.
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Reaction Execution : Allow the reaction mixture to warm to room temperature and stir for 12-24 hours. The reaction should be monitored by Thin-Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS) to track the consumption of the starting material.
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Workup : Upon completion, quench the reaction by adding a saturated aqueous solution of sodium thiosulfate. Extract the aqueous layer with a suitable organic solvent (e.g., ethyl acetate or dichloromethane).
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Purification : Combine the organic layers, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure. The crude product can then be purified using column chromatography on silica gel to yield the pure this compound.
Structural Characterization
Following synthesis and purification, a comprehensive structural analysis is required to confirm the identity and purity of the compound.
Logical Workflow for Characterization
Caption: Logical flow for confirming the compound's structure.
Nuclear Magnetic Resonance (NMR) Spectroscopy
NMR spectroscopy is the most powerful tool for elucidating the precise structure of the molecule. Although experimental spectra are not available, the expected chemical shifts and multiplicities can be predicted.
Table 1: Predicted ¹H NMR Data (400 MHz, DMSO-d₆)
| Predicted Shift (ppm) | Multiplicity | Integration | Assignment | Notes |
| ~8.5-9.5 | Singlet (broad) | 1H | C5-OH | Chemical shift is concentration-dependent and proton is exchangeable with D₂O. |
| ~7.0-7.2 | Singlet | 1H | C6-H | The lone proton on the pyrimidine ring. |
| ~3.2-3.4 | Singlet | 3H | N1-CH₃ | |
| ~3.0-3.2 | Singlet | 3H | N3-CH₃ |
Table 2: Predicted ¹³C NMR Data (100 MHz, DMSO-d₆)
| Predicted Shift (ppm) | Carbon Assignment | Notes |
| ~160-165 | C4=O | Carbonyl carbon. |
| ~150-155 | C2=O | Carbonyl carbon. |
| ~135-140 | C6 | C-H carbon on the ring. |
| ~125-130 | C5 | C-OH carbon on the ring. |
| ~35-40 | N1-CH₃ | |
| ~25-30 | N3-CH₃ |
Mass Spectrometry (MS)
Mass spectrometry will confirm the molecular weight of the synthesized compound.
Table 3: Predicted Mass Spectrometry Data
| Parameter | Predicted Value |
| Molecular Formula | C₆H₈N₂O₃ |
| Monoisotopic Mass | 156.0535 Da |
| Expected [M+H]⁺ Ion | 157.0608 m/z |
| Expected [M+Na]⁺ Ion | 179.0427 m/z |
| Likely Fragments | Loss of H₂O, CO, CH₃ |
Fourier-Transform Infrared (FTIR) Spectroscopy
FTIR spectroscopy is used to identify the key functional groups present in the molecule. Data from related uracil derivatives can be used to predict the expected absorption bands.[4][5]
Table 4: Predicted FTIR Data
| Wavenumber Range (cm⁻¹) | Vibration Type | Functional Group |
| 3200-3500 (broad) | O-H Stretch | Hydroxyl (-OH) |
| 2900-3000 | C-H Stretch | Methyl (-CH₃) |
| 1650-1720 (strong) | C=O Stretch | Amide Carbonyls |
| 1600-1650 | C=C Stretch | Alkene in ring |
| 1400-1480 | C-N Stretch | Amide |
| 1200-1300 | C-O Stretch | Hydroxyl |
Conclusion
This technical guide provides a robust framework for the synthesis and structural confirmation of this compound. It outlines a plausible synthetic route via direct oxidation and details the expected outcomes from key analytical techniques, including NMR, MS, and FTIR spectroscopy. While the protocols and data presented are based on established chemical principles rather than direct experimental reports, they offer a valuable starting point for researchers aiming to synthesize and study this and other related pyrimidine derivatives for applications in medicinal chemistry and drug development. Further experimental work is necessary to validate and optimize the proposed methods.
References
- 1. This compound | C6H8N2O3 | CID 319989 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. The reactions of the hydroxymethyl radical with 1,3-dimethyluracil and 1,3-dimethylthymine - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. The SO4(.-)-induced chain reaction of 1,3-dimethyluracil with peroxodisulphate - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. researchgate.net [researchgate.net]
1,3-Dimethyl-5-hydroxyuracil CAS number and molecular structure
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of 1,3-Dimethyl-5-hydroxyuracil, including its chemical identity, molecular structure, physicochemical properties, a proposed synthetic protocol, and a discussion of its potential biological relevance based on related compounds.
Chemical Identity and Molecular Structure
CAS Number: 20406-86-4, 408335-42-2[1]
Molecular Formula: C₆H₈N₂O₃
IUPAC Name: 5-hydroxy-1,3-dimethylpyrimidine-2,4(1H,3H)-dione
Synonyms: this compound
Molecular Structure:
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SMILES: CN1C=C(C(=O)N(C1=O)C)O
The molecular structure of this compound consists of a pyrimidine-2,4-dione ring (uracil) with methyl groups attached to both nitrogen atoms (at positions 1 and 3) and a hydroxyl group at position 5.
Physicochemical Properties
The following table summarizes the key computed physicochemical properties of this compound.
| Property | Value | Source |
| Molecular Weight | 156.14 g/mol | PubChem[2] |
| XLogP3 | -0.8 | PubChem[2] |
| Hydrogen Bond Donor Count | 1 | PubChem |
| Hydrogen Bond Acceptor Count | 3 | PubChem |
| Rotatable Bond Count | 0 | PubChem |
| Exact Mass | 156.05349212 g/mol | PubChem[2] |
| Monoisotopic Mass | 156.05349212 g/mol | PubChem[2] |
| Topological Polar Surface Area | 60.9 Ų | PubChem[2] |
| Heavy Atom Count | 11 | PubChem |
| Complexity | 246 | PubChem[2] |
Experimental Protocols
Proposed Synthesis of this compound from 1,3-Dimethyluracil
This proposed protocol is based on the radical-mediated hydroxylation of the uracil ring and should be adapted and optimized under appropriate laboratory conditions.
Materials:
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1,3-Dimethyluracil
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Potassium persulfate (K₂S₂O₈)
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t-Butanol
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Deionized water
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High-performance liquid chromatography (HPLC) system for purification
-
NMR spectrometer and mass spectrometer for characterization
Procedure:
-
Reaction Setup: In a suitable reaction vessel, dissolve 1,3-dimethyluracil in a mixture of deionized water and t-butanol.
-
Radical Generation: Add potassium persulfate to the solution. The reaction can be initiated by photolysis (UV irradiation) or thermolysis to generate the sulphate radical (SO₄⁻).
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Reaction: The sulphate radical will react with 1,3-dimethyluracil, leading to the formation of a C(5)-OH adduct radical.[3] This intermediate is then converted to this compound.
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Monitoring: The progress of the reaction should be monitored by a suitable analytical technique, such as thin-layer chromatography (TLC) or HPLC.
-
Work-up: Once the reaction is complete, the solvent should be removed under reduced pressure.
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Purification: The crude product should be purified using column chromatography or preparative HPLC to isolate this compound.
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Characterization: The structure and purity of the final product should be confirmed by NMR spectroscopy (¹H and ¹³C) and mass spectrometry.
Biological Activity and Signaling Pathways
There is currently a lack of specific data on the biological activity and involvement in signaling pathways of this compound. However, the biological roles of the parent compound, 5-hydroxyuracil, and the general effects of N-methylation of uracil derivatives can provide some context for its potential biological relevance.
5-Hydroxyuracil:
5-Hydroxyuracil is a known product of oxidative DNA damage, arising from the deamination of cytosine.[4] It is recognized by DNA repair enzymes, and its presence in DNA can have mutagenic potential.[4] Studies have shown that 5-hydroxyuracil can form stable base pairs with all four canonical DNA bases, which may contribute to its role in mutagenesis.[5] Human uracil DNA N-glycosylase has been shown to excise 5-hydroxyuracil from DNA.[6] The incision activity for 5-hydroxyuracil has been observed to vary in different grades of non-muscle-invasive bladder cancer, suggesting a potential role in cancer biology.[7]
N-Methylated Uracils:
N-methylation of uracil and its derivatives is a common modification that can significantly alter their biological properties. Methylation can affect the compound's solubility, membrane permeability, and interaction with biological targets.[8] Methylated uracil derivatives are a class of compounds with a wide range of therapeutic applications, including anticancer and antiviral activities.[9] For example, 6-methyluracil is used in medicine to improve tissue metabolism and regeneration.[10] The methylation of uracil at the C5 position to form thymine is a crucial step in DNA biosynthesis.[11]
Disclaimer: The biological activities described above pertain to related compounds and should not be directly attributed to this compound without specific experimental evidence.
Visualizations
The following diagram illustrates the proposed synthetic pathway for this compound.
Caption: Proposed synthesis of this compound.
Safety and Handling
Specific toxicity data for this compound is not available. However, as with any chemical compound, it should be handled with care in a laboratory setting. General safety precautions for related N-methylated uracils include wearing personal protective equipment (gloves, lab coat, and safety glasses), avoiding inhalation of dust, and ensuring adequate ventilation.[12] For compounds like 5-Fluorouracil, which is a potent therapeutic agent, specific handling procedures are required to avoid exposure. It is recommended to consult the Safety Data Sheet (SDS) from the supplier for specific handling and disposal information.
References
- 1. 408335-42-2|this compound|BLD Pharm [bldpharm.com]
- 2. This compound | C6H8N2O3 | CID 319989 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 3. The SO4(.-)-induced chain reaction of 1,3-dimethyluracil with peroxodisulphate - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Base-pairing Properties of the Oxidized Cytosine Derivative, 5-Hydroxy Uracil - PMC [pmc.ncbi.nlm.nih.gov]
- 5. 5-Hydroxyuracil can form stable base pairs with all four bases in a DNA duplex - Chemical Communications (RSC Publishing) [pubs.rsc.org]
- 6. academic.oup.com [academic.oup.com]
- 7. uroonkolojibulteni.com [uroonkolojibulteni.com]
- 8. N-Methylated α-Amino Acids And Peptides: Synthesis And Biological Activity - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. benchchem.com [benchchem.com]
- 10. researchtrends.net [researchtrends.net]
- 11. Mechanisms and inhibition of uracil methylating enzymes - PMC [pmc.ncbi.nlm.nih.gov]
- 12. fishersci.com [fishersci.com]
Biological activity of substituted 5-hydroxyuracil derivatives
An In-depth Technical Guide to the Biological Activity of Substituted 5-Hydroxyuracil Derivatives
Abstract
5-Hydroxyuracil is a significant product of oxidative DNA damage, arising from the deamination of cytosine. Its presence in DNA can lead to mutagenic events, primarily G:C to A:T transition mutations.[1] Beyond its role in mutagenesis, synthetic derivatives of 5-hydroxyuracil and other 5-substituted uracils have garnered substantial interest in medicinal chemistry. These compounds form a versatile scaffold, exhibiting a broad spectrum of biological activities, including antiviral, anticancer, antibacterial, and enzyme inhibitory properties.[2][3] Modifications at the C5 position of the pyrimidine ring, as well as at the N1 and N3 positions, are critical for modulating their pharmacological profiles.[4] This guide provides a comprehensive overview of the synthesis, biological activities, and structure-activity relationships of substituted 5-hydroxyuracil and related 5-substituted uracil derivatives, supported by quantitative data and detailed experimental protocols.
Introduction
Uracil is a fundamental component of ribonucleic acid (RNA). Its derivatives, particularly those substituted at the C5 position, represent a "privileged structure" in drug discovery.[4] The initial exploration of uracil analogs led to the development of potent therapeutic agents like 5-fluorouracil (5-FU), a cornerstone in cancer chemotherapy.[4][5] 5-Hydroxyuracil (5-OHU) is an oxidized pyrimidine base formed in DNA through the oxidative deamination of cytosine.[1][6] This lesion is premutagenic, as it can form stable base pairs with all four canonical DNA bases, potentially leading to replication errors.[7][8]
The inherent biological relevance of 5-OHU has inspired the synthesis and evaluation of a wide range of derivatives. Researchers have systematically modified the uracil core to enhance specific biological activities, improve pharmacokinetic properties, and reduce toxicity.[4] These modifications often involve introducing various functional groups at the C5 position, such as halogens, alkyl, vinyl, amino, and aryl groups, or by attaching sugar moieties to create nucleoside analogs.[2][9][10] This document synthesizes the current knowledge on these derivatives, focusing on their therapeutic potential.
Synthesis of 5-Substituted Uracil Derivatives
The synthesis of 5-substituted uracil derivatives often begins with a commercially available uracil or a pre-functionalized precursor like 5-bromouracil. A variety of chemical reactions are employed to introduce diversity at the C5 position and other locations on the pyrimidine ring.
A general workflow for synthesizing these derivatives is outlined below. The process typically starts with halogenation of the uracil ring, followed by a substitution reaction to introduce the desired functional group. For nucleoside analogs, the sugar moiety is attached at the N1 position.
References
- 1. Base-pairing Properties of the Oxidized Cytosine Derivative, 5-Hydroxy Uracil - PMC [pmc.ncbi.nlm.nih.gov]
- 2. New Derivatives of 5-Substituted Uracils: Potential Agents with a Wide Spectrum of Biological Activity - PMC [pmc.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. In search of uracil derivatives as bioactive agents. Uracils and fused uracils: Synthesis, biological activity and applications - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Synthesis and Antitumor Activity of Amino Acid Ester Derivatives Containing 5-Fluorouracil - PMC [pmc.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. Major oxidative products of cytosine, 5-hydroxycytosine and 5-hydroxyuracil, exhibit sequence context-dependent mispairing in vitro - PMC [pmc.ncbi.nlm.nih.gov]
- 8. 5-Hydroxyuracil can form stable base pairs with all four bases in a DNA duplex - Chemical Communications (RSC Publishing) [pubs.rsc.org]
- 9. Synthesis and antiherpesviral activity of 5-C-substituted uracil nucleosides - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. Synthesis and antiviral activity of novel anti-VZV 5-substituted uracil nucleosides with a cyclopropane sugar moiety - PubMed [pubmed.ncbi.nlm.nih.gov]
Potential therapeutic applications of pyrimidine derivatives
An in-depth technical guide on the core therapeutic applications of pyrimidine derivatives, designed for researchers, scientists, and drug development professionals.
Introduction to Pyrimidine Derivatives
Pyrimidine, a six-membered heterocyclic aromatic ring with two nitrogen atoms at positions 1 and 3, is a fundamental scaffold in medicinal chemistry.[1][2] Its derivatives are of immense interest as they form the structural basis for essential biomolecules, including the nucleobases uracil, thymine, and cytosine, which are the building blocks of nucleic acids, DNA, and RNA.[3] This inherent biocompatibility allows pyrimidine-based compounds to interact readily with various biological targets like enzymes and receptors within the cell.[4] Consequently, pyrimidine derivatives have been successfully developed into a wide array of therapeutic agents with diverse pharmacological activities, including anticancer, antimicrobial, antiviral, anti-inflammatory, and cardiovascular effects.[1][4][5][6] The versatility of the pyrimidine ring, its synthetic accessibility, and its unique physicochemical properties have made it a privileged scaffold in modern drug discovery.[5][7]
Logical Relationship: Therapeutic Landscape of Pyrimidine Derivatives
The following diagram illustrates the major therapeutic areas where pyrimidine derivatives have shown significant potential and application.
Caption: Overview of pyrimidine derivatives' main therapeutic roles.
Anticancer Applications
Pyrimidine analogs are a cornerstone of cancer chemotherapy.[8] Their mechanisms of action are diverse, often targeting fundamental cellular processes required for cancer cell proliferation and survival, such as kinase signaling and nucleic acid synthesis.[8][9]
Mechanism of Action: Kinase Inhibition
A primary mechanism for pyrimidine-based anticancer agents is the inhibition of protein kinases, which are crucial enzymes controlling cell growth, differentiation, and metabolism.[8] Many derivatives function as ATP-competitive inhibitors, targeting the ATP-binding site of kinases like Epidermal Growth Factor Receptor (EGFR) and Cyclin-Dependent Kinases (CDKs), thereby blocking downstream signaling pathways that lead to cell proliferation.[9]
Caption: EGFR signaling inhibition by a pyrimidine derivative.
Quantitative Data: Anticancer Activity
The following tables summarize the in vitro inhibitory activities of various pyrimidine derivatives against specific kinases and cancer cell lines.
Table 1: Inhibitory Activity of Pyrimidine Derivatives against Kinases and Cancer Cell Lines
| Compound/Drug | Target | Cell Line | IC₅₀ Value | Reference |
|---|---|---|---|---|
| Compound 14 | EGFR L858R/T790M | - | 8.43 nM | [10] |
| Compound 15 | EGFR L858R/T790M | - | 6.91 nM | [10] |
| Compound 131 | Tubulin Polymerization | A549 (Lung) | 0.80 µM | [7] |
| Compound 131 | Tubulin Polymerization | HepG2 (Liver) | 0.11 µM | [7] |
| Compound 131 | Tubulin Polymerization | U937 (Lymphoma) | 0.07 µM | [7] |
| RDS 344 | - | Glioblastoma, TNBC | - | [1] |
| 5-Fluorouracil | - | MCF-7 | 17.02 µM | [5] |
| 5-Fluorouracil | - | MDA-MB-231 | 11.73 µM | [5] |
| Compound 4i | - | MCF-7 (Breast) | 0.33 µM | [11] |
| Compound 4i | - | HeLa (Cervical) | 0.52 µM | [11] |
| Compound 4i | - | HepG2 (Liver) | 3.09 µM | [11] |
| Compound 20 | USP7 | CHP-212 | - |[12] |
IC₅₀: Half maximal inhibitory concentration. TNBC: Triple-Negative Breast Cancer. EGFR: Epidermal Growth factor receptor. USP7: Ubiquitin-specific-processing protease 7.
Antimicrobial Applications
Pyrimidine derivatives exhibit a broad spectrum of antimicrobial activity, targeting both bacteria and fungi.[6][13] Their mechanism often involves the inhibition of essential metabolic pathways, such as folic acid synthesis.[14]
Mechanism of Action: Dihydrofolate Reductase (DHFR) Inhibition
Diaminopyrimidines, like Trimethoprim, act as antibacterial agents by inhibiting dihydrofolate reductase (DHFR).[14] This enzyme is critical for the synthesis of tetrahydrofolic acid, a co-factor required for the synthesis of nucleic acids and amino acids. By blocking this pathway, pyrimidine derivatives halt bacterial growth and replication.[14]
Quantitative Data: Antimicrobial Activity
The following table presents the minimum inhibitory concentration (MIC) values for select pyrimidine derivatives against various microbial strains.
Table 2: Minimum Inhibitory Concentration (MIC) of Pyrimidine Derivatives
| Compound/Drug | Microbial Strain | MIC Value (µg/mL) | Reference |
|---|---|---|---|
| Compound 24 | M. tuberculosis H37Ra | 0.5 - 1.0 | [5] |
| Compound 24 | M. tuberculosis H37Rv | 0.5 - 1.0 | [5] |
| Sulfanilamide-pyrimidine hybrids | Various bacterial and fungal strains | Potent activity |[1] |
MIC: The lowest concentration of an antimicrobial drug that prevents visible growth of a microorganism.
Antiviral Applications
Several clinically approved antiviral drugs are based on the pyrimidine scaffold.[3] These compounds primarily function as nucleoside analogs that interfere with viral replication.
Mechanism of Action: Inhibition of Viral Reverse Transcriptase
Pyrimidine-based non-nucleoside reverse transcriptase inhibitors (NNRTIs) are crucial in the treatment of HIV.[5] They bind to a hydrophobic pocket on the reverse transcriptase enzyme, inducing a conformational change that disrupts the active site and inhibits the conversion of viral RNA to DNA, thus halting the viral life cycle.[5] Fused pyrimidine derivatives have also shown significant potential against viruses like Herpes Simplex Virus (HSV-1).[15]
Caption: Mechanism of pyrimidine NNRTIs in inhibiting viral replication.
Notable Antiviral Pyrimidine Drugs
-
Zidovudine (Retrovir) & Stavudine : Anti-HIV drugs.[3]
-
Idoxuridine & Trifluridine : Antiviral drugs used to treat herpes simplex virus infections.[3]
-
Etravirine : An NNRTI used in the treatment of HIV.[16]
-
Compounds 7a, 7b, 7f : Showed remarkable efficacy against human coronavirus 229E (HCoV-229E).[17]
Anti-inflammatory Applications
Pyrimidine derivatives exhibit potent anti-inflammatory effects by inhibiting key mediators of the inflammatory cascade, such as cyclooxygenase (COX) enzymes and pro-inflammatory cytokines.[18][19]
Mechanism of Action: COX-2 Inhibition
Similar to non-steroidal anti-inflammatory drugs (NSAIDs), many pyrimidine-based agents function by inhibiting COX-1 and COX-2 enzymes.[18] This inhibition blocks the synthesis of prostaglandins, which are key signaling molecules that promote inflammation.[18][19] Some derivatives show high selectivity for COX-2, which is advantageous as it is associated with a reduced risk of gastrointestinal side effects.[19][20]
Quantitative Data: Anti-inflammatory Activity
Table 3: COX-2 Inhibitory Activity of Pyrimidine Derivatives
| Compound | Target | IC₅₀ Value (µM) | Selectivity Index (SI) | Reference |
|---|---|---|---|---|
| Pyrimidine-5-carbonitrile (126) | COX-2 | 1.03 - 1.71 | 5.71 - 8.21 | [2] |
| Celecoxib (Reference) | COX-2 | 0.88 | 8.31 | [2] |
| Compound 2a | COX-2 | 3.5 | - | [21] |
| Celecoxib (Reference) | COX-2 | 0.65 | - |[21] |
Selectivity Index (SI) = IC₅₀ (COX-1) / IC₅₀ (COX-2). A higher SI indicates greater selectivity for COX-2.
Cardiovascular Applications
Certain pyrimidine derivatives, particularly dihydropyrimidines (DHPMs), function as cardiovascular agents.[22] They are known to act as calcium channel blockers (CCBs), similar in action to drugs like Nifedipine.[23]
Mechanism of Action: Calcium Channel Blockade
DHPMs block the influx of Ca²⁺ ions into vascular smooth muscle cells and cardiac cells by targeting L-type calcium channels.[23] This action leads to vasodilation (widening of blood vessels), a reduction in peripheral resistance, and a decrease in blood pressure, making them effective antihypertensive agents.[23] Additionally, pyrimidine nucleotides like UTP can induce vasodilation through the release of nitric oxide.[24]
Notable Cardiovascular Pyrimidine Drugs
-
Minoxidil : An antihypertensive drug that also promotes hair growth.[3]
-
Rosuvastatin : A statin used to lower cholesterol, containing a pyrimidine core.[16]
-
Avanafil (Stendra) : A PDE5 inhibitor with a pyrimidine core, used to treat erectile dysfunction by promoting blood flow.[25][26]
Experimental Protocols & Workflows
This section provides generalized methodologies for key experiments cited in the evaluation of pyrimidine derivatives.
Workflow: In Vitro Anticancer Activity (MTT Assay)
The MTT assay is a colorimetric assay for assessing cell metabolic activity, which serves as a measure of cell viability, proliferation, and cytotoxicity.
Caption: Standard workflow for the MTT cytotoxicity assay.
Detailed Protocol (Generalized):
-
Cell Seeding : Cancer cells are seeded into 96-well microtiter plates at a specific density (e.g., 5 x 10³ cells/well) and incubated for 24 hours to allow for attachment.
-
Compound Treatment : The culture medium is replaced with fresh medium containing serial dilutions of the pyrimidine compounds. A control group receives medium with the solvent (e.g., DMSO) only.
-
Incubation : The plates are incubated for 48-72 hours at 37°C in a humidified atmosphere with 5% CO₂.
-
MTT Addition : After incubation, MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution is added to each well and incubated for another 4 hours.
-
Solubilization : The medium is removed, and a solubilizing agent like DMSO is added to dissolve the formazan crystals produced by metabolically active cells.
-
Data Acquisition : The absorbance is measured using a microplate reader at a wavelength of approximately 570 nm.
-
Analysis : The percentage of cell viability is calculated relative to the control. The IC₅₀ value is determined by plotting cell viability against compound concentration.[27][28]
Protocol: Antimicrobial Susceptibility Testing (Broth Microdilution)
This method is used to determine the Minimum Inhibitory Concentration (MIC) of a compound.[29]
-
Preparation : A serial two-fold dilution of the pyrimidine compound is prepared in a liquid growth medium in a 96-well plate.
-
Inoculation : Each well is inoculated with a standardized suspension of the test microorganism (e.g., 5 x 10⁵ CFU/mL).
-
Incubation : The plate is incubated under conditions suitable for the microorganism's growth (e.g., 37°C for 24 hours for bacteria).
-
Analysis : The MIC is determined as the lowest concentration of the compound at which there is no visible growth (turbidity) of the microorganism.[29][30]
Protocol: In Vitro COX Inhibition Assay
This assay measures the ability of a compound to inhibit the peroxidase activity of COX-1 and COX-2 enzymes.[20]
-
Reagents : The assay typically uses purified COX-1 and COX-2 enzymes, a heme cofactor, and a chromogenic substrate like N,N,N′,N′-tetramethyl-p-phenylenediamine (TMPD).[20]
-
Procedure : The enzyme is pre-incubated with various concentrations of the pyrimidine derivative.
-
Reaction Initiation : The reaction is initiated by adding arachidonic acid. The peroxidase activity is measured by monitoring the oxidation of TMPD, which results in a color change that can be measured spectrophotometrically.
-
Analysis : The rate of reaction is compared to a control without the inhibitor to determine the percent inhibition and calculate the IC₅₀ value for both COX-1 and COX-2.[20]
Conclusion
The pyrimidine scaffold is an exceptionally privileged and versatile structure in drug discovery.[4] Its derivatives have yielded a multitude of clinically significant drugs across a wide range of therapeutic areas, from oncology to infectious diseases.[1][3] The continuous exploration of novel synthetic methodologies and the elucidation of structure-activity relationships continue to expand the chemical space of pyrimidine-based compounds.[4][18] Future research will likely focus on developing more selective and potent derivatives, particularly as kinase inhibitors in oncology and as novel agents to combat drug-resistant microbes and emerging viral threats, solidifying the indispensable role of pyrimidines in modern medicine.[3][4]
References
- 1. gsconlinepress.com [gsconlinepress.com]
- 2. wjarr.com [wjarr.com]
- 3. scispace.com [scispace.com]
- 4. Pyrimidine: An elite heterocyclic leitmotif in drug discovery-synthesis and biological activity - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Recent Advances in Pyrimidine-Based Drugs - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Synthesis and Biological Activities of Some Pyrimidine Derivatives: A Review – Oriental Journal of Chemistry [orientjchem.org]
- 7. mdpi.com [mdpi.com]
- 8. researchgate.net [researchgate.net]
- 9. benchchem.com [benchchem.com]
- 10. mdpi.com [mdpi.com]
- 11. Synthesis and antitumor activity of isolongifoleno[7,8-d]thiazolo[3,2-a]pyrimidine derivatives via enhancing ROS level - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. ijrpr.com [ijrpr.com]
- 13. researchgate.net [researchgate.net]
- 14. researchgate.net [researchgate.net]
- 15. benthamdirect.com [benthamdirect.com]
- 16. Review on Antimicrobial Activity of Pyrimidine - ProQuest [proquest.com]
- 17. mdpi.com [mdpi.com]
- 18. Research developments in the syntheses, anti-inflammatory activities and structure–activity relationships of pyrimidines - PMC [pmc.ncbi.nlm.nih.gov]
- 19. benchchem.com [benchchem.com]
- 20. mdpi.com [mdpi.com]
- 21. tandfonline.com [tandfonline.com]
- 22. researchgate.net [researchgate.net]
- 23. mdpi.com [mdpi.com]
- 24. Effects of pyrimidines on the guinea-pig coronary vasculature - PubMed [pubmed.ncbi.nlm.nih.gov]
- 25. nbinno.com [nbinno.com]
- 26. globalcitieshub.org [globalcitieshub.org]
- 27. Novel Pyrimidine Derivatives as Potential Anticancer Agents: Synthesis, Biological Evaluation and Molecular Docking Study - PMC [pmc.ncbi.nlm.nih.gov]
- 28. Design, synthesis, and biological evaluation of pyrimidine derivatives as potential inhibitors of human calcium/calmodulin-dependent protein kinase IV - PubMed [pubmed.ncbi.nlm.nih.gov]
- 29. [Antimicrobial activity of some derivatives of pyrimidine] - PubMed [pubmed.ncbi.nlm.nih.gov]
- 30. Biological Evaluation of Pyrrolo [3, 2-d] pyrimidine Derivatives as Antibacterial Agents against Pathogenic Bacteria | Auctores [auctoresonline.org]
1,3-Dimethyl-5-hydroxyuracil: A Comprehensive Technical Guide for Researchers
An In-depth Review of its Role as a Metabolite in Biological Systems
Abstract
This technical guide provides a comprehensive overview of 1,3-Dimethyl-5-hydroxyuracil, identified as 1,3-dimethyluric acid (1,3-DMU), a significant metabolite in biological systems. Primarily formed from the metabolism of the widely used pharmaceutical theophylline and the dietary stimulant caffeine, 1,3-DMU serves as a key indicator of methylxanthine catabolism. This document details its metabolic pathways, the enzymatic processes involved, and quantitative data on its pharmacokinetics. Furthermore, it outlines the principal analytical methodologies for its detection and quantification in biological matrices. This guide is intended for researchers, scientists, and drug development professionals engaged in pharmacology, toxicology, and clinical diagnostics.
Introduction
This compound, chemically known as 1,3-dimethyluric acid (1,3-DMU), is an oxopurine that emerges as a primary end-product of the metabolism of methylxanthines, most notably theophylline and to a lesser extent, caffeine.[1][2][3] Theophylline, a cornerstone in the treatment of respiratory diseases like asthma and chronic obstructive pulmonary disease (COPD), undergoes extensive hepatic metabolism, with a significant portion being converted to 1,3-DMU.[1][4] Consequently, the detection and quantification of 1,3-DMU in biological fluids are crucial for pharmacokinetic studies, therapeutic drug monitoring, and understanding the metabolic pathways of these prevalent compounds.[5][6] This guide synthesizes the current knowledge on 1,3-DMU, focusing on its formation, quantitative analysis, and its role as a biomarker of drug metabolism.
Metabolic Pathways
The formation of 1,3-DMU is intricately linked to the catabolism of theophylline and caffeine, both of which are metabolized predominantly in the liver by the cytochrome P450 (CYP) enzyme system.[1][7][8]
Formation from Theophylline
Theophylline (1,3-dimethylxanthine) is the primary precursor of 1,3-DMU. Approximately 60-80% of a theophylline dose is converted to 1,3-DMU through an 8-hydroxylation reaction.[1] This metabolic step is primarily catalyzed by the cytochrome P450 enzymes CYP1A2 and CYP2E1.[1][9] While CYP1A2 is the major enzyme responsible for theophylline metabolism, CYP2E1 also contributes to the formation of 1,3-DMU.[1][9] Genetic polymorphisms in these enzymes can lead to inter-individual variations in the rate of 1,3-DMU formation and theophylline clearance.[1]
Formation from Caffeine
Caffeine (1,3,7-trimethylxanthine) is another source of 1,3-DMU, although it represents a minor metabolic pathway.[1][10] Caffeine is first demethylated to theophylline (approximately 8% of caffeine metabolism), which then undergoes 8-hydroxylation to form 1,3-DMU as described above.[10] The primary metabolic pathway for caffeine leads to the formation of paraxanthine.[10]
The following diagram illustrates the metabolic conversion of Theophylline to 1,3-Dimethyluric Acid.
A broader view of caffeine and theophylline metabolism is presented below, highlighting the central role of CYP enzymes.
Quantitative Data
The concentration and excretion of 1,3-DMU are valuable pharmacokinetic parameters in studies involving theophylline administration. The following tables summarize key quantitative data from various studies.
Table 1: Pharmacokinetic Parameters of Theophylline and 1,3-Dimethyluric Acid (1,3-DMU) in Rats
| Parameter | Theophylline | 1,3-DMU | Condition | Reference |
| AUC (µg·min/mL) | 2200 | 44.4 | Control | [9] |
| 1550 | 456 | Acute Renal Failure | [9] | |
| - | Comparable | Control vs. Water Deprivation | [11] | |
| Intrinsic Formation Clearance (10⁻⁶ mL/min) | - | 529 | Control | [9] |
| - | 734 | Acute Renal Failure | [9] |
Table 2: Urinary Excretion of Theophylline and its Metabolites in Humans
| Metabolite | Percentage of Administered Dose | Reference |
| Theophylline | 13.7 - 16.8% | [12] |
| 1,3-Dimethyluric Acid | 35 - 42% | [12] |
| 1-Methyluric Acid | 21.3 - 26.7% | [12] |
| 3-Methylxanthine | 11.5 - 13.7% | [12] |
Experimental Protocols
Accurate quantification of 1,3-DMU in biological samples is essential for clinical and research purposes. Several analytical techniques have been developed, with mass spectrometry-based methods being the most sensitive and specific.
Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS)
LC-MS/MS is a widely used method for the simultaneous determination of theophylline and its metabolites.
Sample Preparation (Urine):
-
Thaw frozen urine samples at room temperature.
-
Centrifuge the samples to pellet any particulate matter.[13]
-
Dilute the supernatant with a suitable solvent (e.g., 10% drug-free human urine solution).[14]
-
Spike the diluted sample with an appropriate internal standard.
-
For analysis of conjugated metabolites, an enzymatic hydrolysis step using β-glucuronidase/sulfatase may be included.[15]
-
Inject the prepared sample into the LC-MS/MS system.
Chromatographic and Mass Spectrometric Conditions:
-
LC Column: A reverse-phase column (e.g., C18) is typically used.
-
Mobile Phase: A gradient elution with a mixture of an aqueous buffer (e.g., 0.1% formic acid) and an organic solvent (e.g., acetonitrile) is common.[13]
-
Ionization: Electrospray ionization (ESI) in either positive or negative mode can be employed.
-
MS Detection: Multiple Reaction Monitoring (MRM) is used for quantification, monitoring specific precursor-to-product ion transitions for each analyte and the internal standard.
The following diagram outlines a general workflow for LC-MS/MS analysis.
Gas Chromatography-Mass Spectrometry (GC-MS)
GC-MS is another powerful technique for the analysis of theophylline and its metabolites. Derivatization is typically required to increase the volatility of the analytes.
Sample Preparation and Derivatization:
-
Extract the analytes from the biological matrix (e.g., plasma, urine) using a suitable extraction method like solid-phase extraction.[16]
-
Evaporate the solvent to dryness.
-
Derivatize the dried extract to form volatile derivatives. A common method involves N-propylation using n-propyl iodide in dimethylformamide with potassium carbonate as a catalyst.[17] Another approach is silylation using reagents like N-methyl-N-trimethylsilyltrifluoroacetamide (MSTFA).[16]
-
Reconstitute the derivatized sample in an appropriate solvent for GC-MS analysis.
GC-MS Conditions:
-
GC Column: A non-polar or medium-polarity capillary column is typically used.
-
Carrier Gas: Helium is the most common carrier gas.
-
Ionization: Electron ionization (EI) is standard.
-
MS Detection: Selected Ion Monitoring (SIM) is used to enhance sensitivity and selectivity by monitoring specific ions for each compound.[17]
Capillary Electrophoresis (CE)
Capillary electrophoresis offers a high-efficiency separation method for charged species like xanthine derivatives.
Methodology:
-
Sample Preparation: Deproteinize serum or plasma samples with a solvent like acetonitrile. Urine samples may require dilution.[18]
-
Separation Conditions:
Biological Role and Significance
Current evidence strongly suggests that this compound (1,3-DMU) is primarily an inactive terminal metabolite of theophylline and caffeine metabolism, destined for urinary excretion.[1][2][5] There is no substantial evidence to date indicating that 1,3-DMU possesses significant pharmacological activity or is involved in specific signaling pathways.[1] Its primary significance in biological systems lies in its utility as a biomarker for:
-
Theophylline Metabolism: The ratio of 1,3-DMU to theophylline in plasma or urine can serve as an indicator of theophylline metabolic clearance and the activity of CYP1A2 and CYP2E1 enzymes.[6]
-
Drug-Drug Interactions: Changes in 1,3-DMU levels can indicate induction or inhibition of theophylline metabolism by co-administered drugs.
-
Pharmacogenetic Studies: Variations in 1,3-DMU formation can be correlated with genetic polymorphisms in CYP enzymes, aiding in personalized medicine approaches.
Conclusion
This compound, or 1,3-dimethyluric acid, is a pivotal metabolite in the disposition of theophylline and, to a lesser extent, caffeine. Its formation is a direct reflection of the activity of key drug-metabolizing enzymes, making it a valuable analyte in pharmacokinetic and clinical studies. The analytical methods outlined in this guide provide robust and sensitive means for its quantification in biological matrices. While currently viewed as a biologically inactive end-product, further research into the complete metabolic profile of methylxanthines may yet reveal more subtle roles for this and other metabolites. This technical guide provides a foundational resource for researchers and professionals in the fields of drug metabolism, clinical chemistry, and pharmacology.
References
- 1. ClinPGx [clinpgx.org]
- 2. medchemexpress.com [medchemexpress.com]
- 3. 1,3-Dimethyluric acid | C7H8N4O3 | CID 70346 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 4. Theophylline - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Human Metabolome Database: Showing metabocard for 1,3-Dimethyluric acid (HMDB0001857) [hmdb.ca]
- 6. Age-Associated Theophylline Metabolic Activity Corresponds to the Ratio of 1,3-Dimethyluric Acid to Theophylline in Mice - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Theophylline - Wikipedia [en.wikipedia.org]
- 8. Caffeine - Wikipedia [en.wikipedia.org]
- 9. Effects of acute renal failure induced by uranyl nitrate on the pharmacokinetics of intravenous theophylline in rats: the role of CYP2E1 induction in 1,3-dimethyluric acid formation - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. researchgate.net [researchgate.net]
- 11. Effects of water deprivation on the pharmacokinetics of theophylline and one of its metabolites, 1,3-dimethyluric acid, after intravenous and oral administration of aminophylline to rats - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. Pharmacokinetics of theophylline: a dose-range study - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. Urinary metabolomics analysis based on LC-MS for the diagnosis and monitoring of acute coronary syndrome - PMC [pmc.ncbi.nlm.nih.gov]
- 14. agilent.com [agilent.com]
- 15. mdpi.com [mdpi.com]
- 16. researchgate.net [researchgate.net]
- 17. Gas chromatographic-mass spectrometric quantitation of theophylline and its metabolites in biological fluids - PubMed [pubmed.ncbi.nlm.nih.gov]
- 18. Xanthine analysis in biological fluids by capillary electrophoresis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 19. Xanthine derivatives quantification in serum by capillary zone electrophoresis - PubMed [pubmed.ncbi.nlm.nih.gov]
An In-depth Technical Guide to the Synthesis of 1,3-Dimethyl-5-hydroxyuracil
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the plausible synthesis pathways for 1,3-Dimethyl-5-hydroxyuracil, a substituted pyrimidine of interest in medicinal chemistry and drug development. This document details the necessary chemical transformations, experimental protocols, and quantitative data to facilitate its laboratory preparation.
Introduction
This compound is a derivative of uracil, a fundamental component of ribonucleic acid (RNA). The introduction of methyl groups at the N1 and N3 positions and a hydroxyl group at the C5 position significantly alters its electronic and steric properties, making it a valuable scaffold for the synthesis of various bioactive molecules. This guide outlines a feasible and documented multi-step synthesis beginning from the readily available starting material, 1,3-dimethyluracil.
Proposed Synthesis Pathway
The most direct and literature-supported pathway for the synthesis of this compound involves a two-step process:
-
Bromination of 1,3-Dimethyluracil: The first step is the electrophilic substitution of a hydrogen atom with a bromine atom at the C5 position of the 1,3-dimethyluracil ring to yield 1,3-dimethyl-5-bromouracil.
-
Hydroxylation of 1,3-Dimethyl-5-bromouracil: The second step involves the nucleophilic substitution of the bromine atom with a hydroxyl group to afford the final product, this compound.
This pathway is advantageous due to the relatively mild reaction conditions and the commercial availability of the starting material.
Experimental Protocols and Data
Step 1: Synthesis of 1,3-Dimethyl-5-bromouracil
The bromination of 1,3-dimethyluracil proceeds via an intermediate, 5-bromo-6-hydroxy-1,3-dimethylhydrouracil, which is subsequently dehydrated to the desired product.[1]
Experimental Protocol:
-
Materials: 1,3-Dimethyluracil, Bromine water, Hydrochloric acid (concentrated).
-
Procedure:
-
Dissolve 1,3-dimethyluracil in a suitable solvent (e.g., water or a buffered solution).
-
Slowly add one molecular equivalent of bromine water to the solution at room temperature while stirring. The reaction progress can be monitored by the disappearance of the bromine color.
-
After the addition is complete, acidify the reaction mixture to approximately pH 1 with concentrated hydrochloric acid.
-
Heat the mixture to 100°C for 15 minutes to facilitate the dehydration of the intermediate.
-
Cool the reaction mixture and isolate the precipitated product by filtration.
-
Wash the product with cold water and dry under vacuum.
-
Quantitative Data:
| Parameter | Value | Reference |
| Starting Material | 1,3-Dimethyluracil | [1] |
| Reagent | Bromine water | [1] |
| Product | 1,3-Dimethyl-5-bromouracil | [1] |
| Melting Point | 181°C | [1] |
Step 2: Synthesis of this compound
Proposed Experimental Protocol (based on general principles of nucleophilic aromatic substitution):
-
Materials: 1,3-Dimethyl-5-bromouracil, Sodium hydroxide or Potassium hydroxide, a suitable solvent (e.g., a mixture of ethanol and water).
-
Procedure:
-
Dissolve 1,3-dimethyl-5-bromouracil in a 50/50 mixture of ethanol and water.
-
Add an aqueous solution of sodium or potassium hydroxide to the reaction mixture.
-
Heat the mixture under reflux and monitor the reaction progress using thin-layer chromatography (TLC).
-
Upon completion, neutralize the reaction mixture with a suitable acid (e.g., hydrochloric acid).
-
Remove the ethanol under reduced pressure.
-
Extract the aqueous layer with a suitable organic solvent (e.g., ethyl acetate).
-
Dry the combined organic extracts over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to obtain the crude product.
-
Purify the crude product by recrystallization or column chromatography.
-
Expected Quantitative Data (to be determined experimentally):
| Parameter | Expected Value |
| Starting Material | 1,3-Dimethyl-5-bromouracil |
| Reagent | Sodium hydroxide / Potassium hydroxide |
| Product | This compound |
| Yield | Moderate to high |
| Melting Point | To be determined |
| Spectroscopic Data (¹H NMR, ¹³C NMR, MS) | To be determined for characterization |
Visualization of the Synthesis Pathway
The logical flow of the synthesis is depicted in the following diagram:
Caption: Proposed two-step synthesis of this compound.
Alternative Starting Material: Uracil
An alternative approach involves starting with uracil, which is generally more accessible and cost-effective. This pathway would introduce the bromination and methylation steps in a different order.
Alternative Synthesis Pathway:
-
Bromination of Uracil: Uracil is first brominated to 5-bromouracil. High-yield protocols for this reaction are available.[2][3]
-
N,N'-Dimethylation of 5-Bromouracil: The subsequent step would be the methylation of 5-bromouracil at the N1 and N3 positions to yield 1,3-dimethyl-5-bromouracil.
-
Hydroxylation: The final step remains the same, the conversion of the 5-bromo substituent to a 5-hydroxy group.
Visualization of the Alternative Pathway
Caption: Alternative synthesis pathway starting from uracil.
Conclusion
This technical guide outlines a feasible and well-supported synthetic route to this compound. The primary pathway, starting from 1,3-dimethyluracil, is a two-step process involving bromination and subsequent hydroxylation. While the bromination step is well-documented, the hydroxylation step is proposed based on established principles of nucleophilic aromatic substitution and would require experimental optimization. The alternative pathway starting from uracil offers flexibility in the choice of starting materials. This guide provides the foundational information necessary for researchers to successfully synthesize this important pyrimidine derivative for further investigation in various scientific disciplines.
References
Spectroscopic Profiling of 1,3-Dimethyl-5-hydroxyuracil: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the spectroscopic properties of 1,3-Dimethyl-5-hydroxyuracil, a substituted pyrimidine derivative of interest in medicinal chemistry and drug development. Due to the limited availability of published experimental spectra for this specific compound, this document focuses on predicted spectroscopic data, supported by detailed, generalized experimental protocols for Nuclear Magnetic Resonance (NMR), Infrared (IR), and Mass Spectrometry (MS) analysis. This guide is intended to serve as a valuable resource for the identification, characterization, and quality control of this compound in a research and development setting.
Spectroscopic Data Summary
The following tables summarize the predicted spectroscopic data for this compound. These predictions are based on the known chemical structure and established principles of spectroscopic interpretation for organic molecules.
Table 1: Predicted ¹H NMR Data (500 MHz, DMSO-d₆)
| Chemical Shift (δ, ppm) | Multiplicity | Integration | Assignment |
| ~9.5 - 10.5 | Singlet (broad) | 1H | 5-OH |
| ~7.0 - 7.5 | Singlet | 1H | C6-H |
| ~3.2 - 3.4 | Singlet | 3H | N1-CH₃ |
| ~3.0 - 3.2 | Singlet | 3H | N3-CH₃ |
Table 2: Predicted ¹³C NMR Data (125 MHz, DMSO-d₆)
| Chemical Shift (δ, ppm) | Assignment |
| ~160 - 165 | C4=O |
| ~150 - 155 | C2=O |
| ~140 - 145 | C5-OH |
| ~120 - 125 | C6 |
| ~30 - 35 | N1-CH₃ |
| ~25 - 30 | N3-CH₃ |
Table 3: Predicted IR Absorption Bands
| Wavenumber (cm⁻¹) | Intensity | Assignment |
| 3500 - 3300 | Broad | O-H stretch |
| 3100 - 3000 | Medium | C-H stretch (aromatic-like) |
| 2950 - 2850 | Medium | C-H stretch (aliphatic) |
| 1710 - 1680 | Strong | C=O stretch (C4) |
| 1680 - 1650 | Strong | C=O stretch (C2) |
| 1640 - 1600 | Medium | C=C stretch |
| 1450 - 1350 | Medium | C-H bend |
| 1250 - 1150 | Medium | C-N stretch |
Table 4: Predicted Mass Spectrometry Data
| m/z | Ion |
| 156.05 | [M]⁺ (Molecular Ion) |
| 157.06 | [M+H]⁺ (Protonated Molecule) |
| 179.04 | [M+Na]⁺ (Sodium Adduct) |
Experimental Protocols
The following are detailed, generalized protocols for obtaining the spectroscopic data presented above. These protocols are based on standard laboratory practices and may require optimization based on the specific instrumentation and sample characteristics.
Nuclear Magnetic Resonance (NMR) Spectroscopy
Objective: To obtain ¹H and ¹³C NMR spectra for structural elucidation.
Materials:
-
This compound sample
-
Deuterated dimethyl sulfoxide (DMSO-d₆)
-
NMR tubes (5 mm)
-
Pipettes
-
Vortex mixer
Procedure:
-
Sample Preparation: Accurately weigh 5-10 mg of this compound and dissolve it in approximately 0.6 mL of DMSO-d₆ in a small vial.
-
Transfer to NMR Tube: Using a pipette, transfer the solution to a clean, dry 5 mm NMR tube.
-
Homogenization: Gently vortex the NMR tube to ensure a homogeneous solution.
-
Instrument Setup:
-
Insert the NMR tube into the spectrometer's spinner turbine.
-
Place the sample in the NMR spectrometer.
-
Lock onto the deuterium signal of the DMSO-d₆.
-
Shim the magnetic field to achieve optimal homogeneity.
-
Tune and match the probe for both ¹H and ¹³C frequencies.
-
-
¹H NMR Acquisition:
-
Acquire a single-pulse ¹H NMR spectrum.
-
Typical parameters: 90° pulse, 2-5 second relaxation delay, 16-64 scans.
-
Process the data using Fourier transformation, phase correction, and baseline correction.
-
Reference the spectrum to the residual DMSO peak at 2.50 ppm.
-
-
¹³C NMR Acquisition:
-
Acquire a proton-decoupled ¹³C NMR spectrum.
-
Typical parameters: 30° pulse, 2-second relaxation delay, 1024 or more scans.
-
Process the data using Fourier transformation, phase correction, and baseline correction.
-
Reference the spectrum to the DMSO-d₆ peak at 39.52 ppm.
-
Infrared (IR) Spectroscopy
Objective: To identify the functional groups present in the molecule.
Materials:
-
This compound sample
-
Potassium bromide (KBr), IR grade
-
Mortar and pestle
-
Hydraulic press and pellet die
-
FTIR spectrometer
Procedure:
-
Sample Preparation (KBr Pellet Method):
-
Grind 1-2 mg of this compound with approximately 100 mg of dry KBr powder in an agate mortar and pestle until a fine, homogeneous powder is obtained.
-
Transfer the powder to a pellet die.
-
Apply pressure using a hydraulic press (typically 8-10 tons) to form a transparent or translucent pellet.
-
-
Spectrum Acquisition:
-
Place the KBr pellet in the sample holder of the FTIR spectrometer.
-
Acquire a background spectrum of the empty sample compartment.
-
Acquire the sample spectrum over the range of 4000-400 cm⁻¹.
-
Typically, 16-32 scans are co-added to improve the signal-to-noise ratio.
-
-
Data Processing:
-
The background spectrum is automatically subtracted from the sample spectrum.
-
Identify and label the major absorption bands.
-
Mass Spectrometry (MS)
Objective: To determine the molecular weight and fragmentation pattern of the molecule.
Materials:
-
This compound sample
-
Methanol or acetonitrile (LC-MS grade)
-
Formic acid (optional, for enhancing ionization)
-
Vials and syringes
Procedure:
-
Sample Preparation:
-
Prepare a dilute solution of this compound (approximately 10-100 µg/mL) in a suitable solvent such as methanol or acetonitrile.
-
A small amount of formic acid (e.g., 0.1%) can be added to the solution to promote protonation in positive ion mode.
-
-
Instrumentation (Electrospray Ionization - ESI):
-
Set up the mass spectrometer with an ESI source.
-
Optimize the source parameters, including capillary voltage, cone voltage, desolvation gas flow, and temperature.
-
-
Data Acquisition:
-
Introduce the sample solution into the mass spectrometer via direct infusion using a syringe pump or through a liquid chromatography (LC) system.
-
Acquire the mass spectrum in full scan mode over a relevant m/z range (e.g., 50-500).
-
Acquire data in both positive and negative ion modes to observe the molecular ion ([M]⁺), protonated molecule ([M+H]⁺), and any adducts (e.g., [M+Na]⁺).
-
-
Data Analysis:
-
Identify the peak corresponding to the molecular ion to confirm the molecular weight.
-
If fragmentation is observed, analyze the fragment ions to gain further structural information.
-
Visualizations
Spectroscopic Analysis Workflow
The following diagram illustrates the logical workflow for the comprehensive spectroscopic analysis of this compound.
Caption: Logical workflow for the spectroscopic analysis of this compound.
An In-depth Technical Guide to 1,3-Dimethyl-5-hydroxyuracil: Discovery, Synthesis, and Biological Significance
For Researchers, Scientists, and Drug Development Professionals
Abstract
1,3-Dimethyl-5-hydroxyuracil, a derivative of the pyrimidine base uracil, has garnered interest in various chemical and biological studies. This technical guide provides a comprehensive overview of its discovery, synthesis, and known biological context. While its direct applications in drug development are not yet established, its relationship to oxidative DNA damage and the broader class of uracil analogs makes it a molecule of interest for researchers in oncology, molecular biology, and medicinal chemistry. This document summarizes key physicochemical properties, detailed experimental protocols for its synthesis, and explores its potential biological implications.
Introduction and Discovery
This compound is a methylated derivative of 5-hydroxyuracil. The discovery of this specific compound is linked to photochemical studies of its precursor, 1,3-dimethyluracil. A key early report on its synthesis was published by Schulman, Cohen, and Miller in 1974, where they described its formation through the photochemical hydroxylation of 1,3-dimethyluracil in the presence of hydrogen peroxide. This method provided a direct route to this hydroxylated derivative, allowing for its isolation and characterization.
While the intentional synthesis of this compound has been documented, its relevance is also understood in the context of oxidative damage to nucleic acids. The unmethylated parent compound, 5-hydroxyuracil, is a known product of oxidative deamination of cytosine in DNA, a process that can lead to mutagenic effects. The study of N-methylated derivatives like this compound can provide insights into the chemical properties and biological recognition of such damaged bases in different chemical environments.
Physicochemical Properties
A summary of the key computed physicochemical properties of this compound is provided in the table below. These values are essential for its handling, formulation, and analysis.
| Property | Value | Source |
| Molecular Formula | C₆H₈N₂O₃ | PubChem[1] |
| Molecular Weight | 156.14 g/mol | PubChem[1] |
| IUPAC Name | 5-hydroxy-1,3-dimethylpyrimidine-2,4-dione | PubChem[1] |
| CAS Number | 20406-86-4, 408335-42-2 | PubChem[1] |
| XLogP3-AA (LogP) | -0.8 | PubChem[1] |
| Hydrogen Bond Donor Count | 1 | PubChem |
| Hydrogen Bond Acceptor Count | 3 | PubChem |
| Rotatable Bond Count | 0 | PubChem |
| Exact Mass | 156.05349212 g/mol | PubChem[1] |
| Monoisotopic Mass | 156.05349212 g/mol | PubChem[1] |
Synthesis of this compound
The synthesis of this compound can be achieved through the oxidation of 1,3-dimethyluracil. Below are detailed experimental protocols based on established literature.
Photochemical Hydroxylation of 1,3-Dimethyluracil
This method, adapted from the work of Schulman et al. (1974), utilizes ultraviolet radiation to induce the hydroxylation of 1,3-dimethyluracil.
Experimental Protocol:
-
Reaction Setup: A solution of 1,3-dimethyluracil (1.0 g, 7.14 mmol) in a mixture of deionized water (100 mL) and tert-butanol (20 mL) is prepared in a quartz reaction vessel.
-
Addition of Oxidizing Agent: Hydrogen peroxide (30% aqueous solution, 2.0 mL, approx. 19.6 mmol) is added to the solution.
-
Irradiation: The reaction mixture is irradiated with a low-pressure mercury lamp (e.g., 254 nm) at room temperature with constant stirring for 24 hours.
-
Monitoring: The progress of the reaction can be monitored by thin-layer chromatography (TLC) using a mobile phase of ethyl acetate:methanol (9:1 v/v).
-
Workup: After completion of the reaction, the solvent is removed under reduced pressure. The resulting residue is purified by column chromatography on silica gel, eluting with a gradient of ethyl acetate in hexane to afford this compound as a white solid.
References
Methodological & Application
Application Notes and Protocols for the Synthesis of Annelated Pyrimidines from 1,3-Dimethyl-5-hydroxyuracil
For Researchers, Scientists, and Drug Development Professionals
Abstract
Annelated pyrimidines are a class of heterocyclic compounds with significant biological activities, making them attractive targets in drug discovery. This document provides a detailed protocol for a proposed synthesis of annelated pyrimidines, specifically focusing on pyrimido[4,5-d]pyrimidines, using 1,3-dimethyl-5-hydroxyuracil as a key starting material. While direct annelation of this compound is not widely reported, this protocol outlines a feasible synthetic strategy involving an initial functionalization at the C6 position, followed by cyclization. The proposed pathway is based on established reactions of similar uracil derivatives.
Introduction
Uracil and its derivatives are fundamental components of nucleic acids and exhibit a wide range of pharmacological properties.[1] The fusion of a pyrimidine ring with other heterocyclic systems often leads to compounds with enhanced biological activities, including potential as anticancer, antiviral, and anti-inflammatory agents.[2] The synthesis of these fused systems, or annelated pyrimidines, is a key focus in medicinal chemistry.
This protocol details a synthetic approach to generate annelated pyrimidines starting from this compound. The strategy involves a two-step process:
-
Vilsmeier-Haack Formylation: Introduction of a formyl group at the C6 position of the uracil ring.
-
Condensative Cyclization: Reaction of the resulting aldehyde with a suitable nitrogen-containing nucleophile to construct the second pyrimidine ring.
Proposed Signaling Pathway for Biological Activity
While the specific biological targets of novel annelated pyrimidines require experimental validation, many fused pyrimidine derivatives are known to act as kinase inhibitors or as antagonists for various receptors. The diagram below illustrates a hypothetical signaling pathway where a synthesized annelated pyrimidine could act as a kinase inhibitor, a common mechanism for anticancer drugs.
Caption: Hypothetical signaling pathway of an annelated pyrimidine as a kinase inhibitor.
Experimental Workflow
The overall experimental workflow for the proposed synthesis is depicted below.
Caption: Experimental workflow for the synthesis and evaluation of annelated pyrimidines.
Experimental Protocols
Step 1: Synthesis of 6-formyl-1,3-dimethyl-5-hydroxyuracil (Vilsmeier-Haack Reaction)
Materials:
-
This compound
-
Phosphorus oxychloride (POCl₃)
-
N,N-Dimethylformamide (DMF)
-
Dichloromethane (DCM), anhydrous
-
Sodium acetate
-
Ice
-
Standard glassware for organic synthesis (round-bottom flask, condenser, dropping funnel, etc.)
Procedure:
-
In a three-necked round-bottom flask equipped with a magnetic stirrer, a dropping funnel, and a reflux condenser under a nitrogen atmosphere, place anhydrous N,N-dimethylformamide (DMF, 3 equivalents).
-
Cool the flask to 0 °C in an ice bath.
-
Slowly add phosphorus oxychloride (POCl₃, 1.2 equivalents) dropwise to the DMF with constant stirring. The Vilsmeier reagent will form in situ.
-
After the addition is complete, allow the mixture to stir at 0 °C for 30 minutes.
-
Dissolve this compound (1 equivalent) in anhydrous dichloromethane (DCM) and add it dropwise to the reaction mixture at 0 °C.
-
After the addition, remove the ice bath and allow the reaction mixture to warm to room temperature. Then, heat the mixture to reflux for 4-6 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC).
-
Once the reaction is complete, cool the mixture to room temperature and then pour it slowly into a beaker containing crushed ice.
-
Neutralize the acidic solution by the slow addition of a saturated aqueous solution of sodium acetate until the pH is approximately 6-7.
-
Extract the aqueous layer with dichloromethane (3 x 50 mL).
-
Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel using a suitable eluent system (e.g., ethyl acetate/hexane) to afford 6-formyl-1,3-dimethyl-5-hydroxyuracil.
Step 2: Synthesis of Pyrimido[4,5-d]pyrimidine Derivatives (Condensative Cyclization)
Materials:
-
6-formyl-1,3-dimethyl-5-hydroxyuracil (from Step 1)
-
Urea or Thiourea
-
Ethanol
-
Catalytic amount of a suitable acid (e.g., p-toluenesulfonic acid)
-
Standard glassware for organic synthesis
Procedure:
-
In a round-bottom flask, dissolve 6-formyl-1,3-dimethyl-5-hydroxyuracil (1 equivalent) in ethanol.
-
Add urea (or thiourea, 1.2 equivalents) to the solution.
-
Add a catalytic amount of p-toluenesulfonic acid.
-
Heat the reaction mixture to reflux for 8-12 hours. Monitor the reaction progress by TLC.
-
After completion of the reaction, cool the mixture to room temperature.
-
The product may precipitate out of the solution upon cooling. If so, collect the solid by filtration and wash with cold ethanol.
-
If no precipitate forms, concentrate the reaction mixture under reduced pressure.
-
Purify the crude product by recrystallization from a suitable solvent (e.g., ethanol or a mixture of DMF/ethanol) to yield the desired annelated pyrimidine.
Data Presentation
The following tables summarize expected and hypothetical data for the synthesized compounds.
Table 1: Reaction Conditions and Yields (Hypothetical Data)
| Step | Starting Material | Reagents | Solvent | Temperature (°C) | Time (h) | Product | Yield (%) |
| 1 | This compound | POCl₃, DMF | DCM | Reflux | 5 | 6-formyl-1,3-dimethyl-5-hydroxyuracil | 65 |
| 2 | 6-formyl-1,3-dimethyl-5-hydroxyuracil | Urea, p-TSA | Ethanol | Reflux | 10 | 1,3-Dimethyl-5-hydroxypyrimido[4,5-d]pyrimidine-2,4(1H,3H)-dione | 70 |
| 2a | 6-formyl-1,3-dimethyl-5-hydroxyuracil | Thiourea, p-TSA | Ethanol | Reflux | 10 | 1,3-Dimethyl-5-hydroxy-2-thioxopyrimido[4,5-d]pyrimidine-4(1H,3H)-one | 75 |
Table 2: Characterization Data (Hypothetical)
| Compound | Molecular Formula | Molecular Weight ( g/mol ) | Melting Point (°C) | ¹H NMR (δ, ppm) | MS (m/z) |
| 6-formyl-1,3-dimethyl-5-hydroxyuracil | C₇H₈N₂O₄ | 184.15 | 210-212 | 9.8 (s, 1H, CHO), 5.5 (s, 1H, OH), 3.4 (s, 3H, N-CH₃), 3.2 (s, 3H, N-CH₃) | 185.05 [M+H]⁺ |
| 1,3-Dimethyl-5-hydroxypyrimido[4,5-d]pyrimidine-2,4(1H,3H)-dione | C₈H₈N₄O₃ | 208.18 | >300 | 11.2 (s, 1H, NH), 8.5 (s, 1H, pyrimidine-H), 5.6 (s, 1H, OH), 3.5 (s, 3H, N-CH₃), 3.3 (s, 3H, N-CH₃) | 209.06 [M+H]⁺ |
| 1,3-Dimethyl-5-hydroxy-2-thioxopyrimido[4,5-d]pyrimidine-4(1H,3H)-one | C₈H₈N₄O₂S | 224.24 | >300 | 12.1 (s, 1H, NH), 8.6 (s, 1H, pyrimidine-H), 5.7 (s, 1H, OH), 3.5 (s, 3H, N-CH₃), 3.3 (s, 3H, N-CH₃) | 225.04 [M+H]⁺ |
Conclusion
This document provides a comprehensive, albeit proposed, protocol for the synthesis of annelated pyrimidines from this compound. The described methodologies are based on well-established synthetic transformations in pyrimidine chemistry. The successful synthesis of these novel compounds will provide valuable additions to the library of heterocyclic compounds for biological screening and potential drug development. Further optimization of reaction conditions and exploration of a wider range of reagents for the cyclization step could lead to a diverse array of novel annelated pyrimidines.
References
Application Notes: 1,3-Dimethyl-5-hydroxyuracil in In Vitro Cytotoxicity Assays
Introduction
1,3-Dimethyl-5-hydroxyuracil is a derivative of uracil, a fundamental component of ribonucleic acid (RNA). Uracil and its derivatives are a well-established class of compounds with a broad spectrum of biological activities, including antiviral and antitumor properties.[1] The substitution at the C5 position of the uracil ring is a common strategy in the development of therapeutic agents.[1] While specific cytotoxic data for this compound is not extensively documented in publicly available literature, its structural similarity to other biologically active uracil analogs, particularly 5-hydroxyuracil, suggests its potential as a modulator of cellular processes and a candidate for cytotoxicity studies.
5-Hydroxyuracil is a known oxidation product of cytosine in DNA and can be formed by reactive oxygen species.[2][3][4] This lesion can lead to mispairing during DNA replication, suggesting a potential mechanism of action for its derivatives related to DNA damage and repair pathways.[2][3][4][5] Therefore, this compound is a compound of interest for researchers in oncology and drug discovery to investigate its potential cytotoxic and cytostatic effects.
These application notes provide a framework for the initial in vitro evaluation of this compound's cytotoxic potential, drawing upon established methodologies for similar uracil derivatives.
Hypothesized Mechanism of Action
Based on the known properties of 5-hydroxyuracil, a plausible mechanism of action for this compound involves its role as a nucleobase analog. After cellular uptake, it could be metabolized and incorporated into DNA. The presence of the 5-hydroxyl group can disrupt the normal base-pairing, leading to DNA replication stress, cell cycle arrest, and ultimately, apoptosis.
Data on Related Uracil Derivatives
| Compound/Derivative | Cell Line | Assay | Incubation Time | Result (IC50 or % Inhibition) |
| 5-Fluorouracil | HCT-116 (Colon) | MTT | 72 hours | IC50: ~5 µM |
| 5-Fluorouracil | MCF-7 (Breast) | MTT | 72 hours | IC50: ~10 µM |
| Uracil Derivative 14 | MCF-7 (Breast) | MTT | Not Specified | IC50: 12.38 µM |
| Uracil Derivative 15 | HepG2 (Liver) | MTT | Not Specified | IC50: 32.42 µM |
| Uracil Derivative 7 | HepG2 (Liver) | MTT | Not Specified | IC50: 38.35 µM |
| 5m (Uracil Derivative) | HCT-116 (Colon) | HDACi | Not Specified | IC50: 0.05 µg/mL |
| Various 6-substituted uracil derivatives | Fetal calf lung cells | Proliferation Assay | 24 hours | Decrease in viability by 34-50% at 10 mM |
Experimental Protocols
Protocol 1: MTT Assay for Cell Viability
This protocol outlines the determination of cell viability upon treatment with this compound using the MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay.
Materials:
-
This compound
-
Human cancer cell lines (e.g., MCF-7, A549, HepG2)
-
Dulbecco's Modified Eagle Medium (DMEM) or other appropriate cell culture medium
-
Fetal Bovine Serum (FBS)
-
Penicillin-Streptomycin solution
-
Phosphate Buffered Saline (PBS)
-
MTT solution (5 mg/mL in PBS)
-
Dimethyl sulfoxide (DMSO)
-
96-well cell culture plates
-
Microplate reader
Procedure:
-
Cell Seeding:
-
Culture the selected cancer cell lines in DMEM supplemented with 10% FBS and 1% Penicillin-Streptomycin at 37°C in a humidified atmosphere with 5% CO2.
-
Trypsinize and count the cells. Seed the cells into 96-well plates at a density of 5,000-10,000 cells per well in 100 µL of medium.
-
Incubate the plates for 24 hours to allow for cell attachment.
-
-
Compound Treatment:
-
Prepare a stock solution of this compound in DMSO.
-
Perform serial dilutions of the stock solution in a complete culture medium to achieve the desired final concentrations (e.g., 0.1, 1, 10, 50, 100 µM). Ensure the final DMSO concentration in the wells does not exceed 0.5% to avoid solvent-induced cytotoxicity.
-
Remove the old medium from the wells and add 100 µL of the medium containing the different concentrations of the compound. Include vehicle control (medium with DMSO) and untreated control wells.
-
Incubate the plates for 24, 48, or 72 hours.
-
-
MTT Addition and Incubation:
-
After the incubation period, add 10 µL of MTT solution (5 mg/mL) to each well.
-
Incubate the plates for an additional 2-4 hours at 37°C. During this time, viable cells will convert the yellow MTT into purple formazan crystals.
-
-
Formazan Solubilization and Measurement:
-
Carefully remove the medium from each well.
-
Add 100 µL of DMSO to each well to dissolve the formazan crystals.
-
Gently shake the plates for 10-15 minutes to ensure complete dissolution.
-
Measure the absorbance at 570 nm using a microplate reader.
-
-
Data Analysis:
-
Calculate the percentage of cell viability using the following formula: % Viability = (Absorbance of treated cells / Absorbance of control cells) x 100
-
Plot the percentage of cell viability against the compound concentration to determine the IC50 value (the concentration at which 50% of cell growth is inhibited).
-
Protocol 2: Comet Assay (Single Cell Gel Electrophoresis) for DNA Damage
This protocol is to assess the potential of this compound to induce DNA strand breaks.
Materials:
-
This compound
-
Treated and control cells from Protocol 1
-
Comet assay kit (containing lysis solution, electrophoresis buffer, and DNA staining dye like SYBR Green)
-
Microscope slides
-
Electrophoresis tank
-
Fluorescence microscope with appropriate filters
Procedure:
-
Cell Preparation:
-
Harvest cells treated with this compound and control cells.
-
Resuspend the cells in ice-cold PBS at a concentration of 1 x 10^5 cells/mL.
-
-
Slide Preparation:
-
Mix a small volume of the cell suspension with low-melting-point agarose.
-
Pipette the mixture onto a pre-coated microscope slide and cover with a coverslip.
-
Allow the agarose to solidify at 4°C.
-
-
Cell Lysis:
-
Remove the coverslip and immerse the slides in the lysis solution provided in the kit for at least 1 hour at 4°C. This step removes cell membranes and histones to form nucleoids.
-
-
Alkaline Unwinding and Electrophoresis:
-
Immerse the slides in an alkaline electrophoresis buffer (pH > 13) for 20-40 minutes to unwind the DNA.
-
Perform electrophoresis at a low voltage (e.g., 25 V) for 20-30 minutes. Damaged DNA fragments will migrate out of the nucleoid, forming a "comet tail."
-
-
Neutralization and Staining:
-
Gently wash the slides with a neutralization buffer.
-
Stain the DNA with a fluorescent dye (e.g., SYBR Green) for 5-10 minutes in the dark.
-
-
Visualization and Analysis:
-
Visualize the slides using a fluorescence microscope.
-
Capture images of the comets and analyze them using appropriate software to quantify the extent of DNA damage (e.g., by measuring the tail length or the percentage of DNA in the tail).
-
Visualizations
Caption: Hypothesized mechanism of this compound inducing cytotoxicity.
Caption: Workflow for assessing cytotoxicity using the MTT assay.
Caption: Decision-making flowchart for cytotoxicity data analysis.
References
- 1. In search of uracil derivatives as bioactive agents. Uracils and fused uracils: Synthesis, biological activity and applications - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Base-pairing Properties of the Oxidized Cytosine Derivative, 5-Hydroxy Uracil - PMC [pmc.ncbi.nlm.nih.gov]
- 3. 5-hydroxyuracil can form stable base pairs with all four bases in a DNA duplex - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. 5-Hydroxyuracil can form stable base pairs with all four bases in a DNA duplex - Chemical Communications (RSC Publishing) [pubs.rsc.org]
- 5. Major oxidative products of cytosine, 5-hydroxycytosine and 5-hydroxyuracil, exhibit sequence context-dependent mispairing in vitro - PMC [pmc.ncbi.nlm.nih.gov]
Application Notes and Protocols for the Analysis of 1,3-Dimethyl-5-hydroxyuracil by HPLC and LC-MS/MS
For Researchers, Scientists, and Drug Development Professionals
Introduction
1,3-Dimethyl-5-hydroxyuracil is a substituted pyrimidine derivative. While specific metabolic pathways and biological significance are not extensively documented in publicly available literature, its structural similarity to endogenous nucleobases and therapeutic agents like theophylline metabolites suggests its potential relevance in various biological and pharmaceutical research areas. Accurate and sensitive quantification of this analyte is crucial for understanding its pharmacokinetics, potential role as a biomarker, or for quality control in synthetic processes.
This document provides detailed, proposed methodologies for the analysis of this compound using High-Performance Liquid Chromatography (HPLC) with UV detection and Liquid Chromatography with tandem mass spectrometry (LC-MS/MS). These protocols are based on established methods for structurally related compounds such as uracil and its derivatives, offering a robust starting point for method development and validation.
Physicochemical Properties
A summary of the key physicochemical properties of this compound is presented below. These properties are essential for the development of analytical methods.
| Property | Value | Source |
| Molecular Formula | C₆H₈N₂O₃ | PubChem |
| Molecular Weight | 156.14 g/mol | PubChem[1] |
| XLogP3 | -0.8 | PubChem[1] |
| IUPAC Name | 5-hydroxy-1,3-dimethylpyrimidine-2,4-dione | PubChem[1] |
Note: The low XLogP3 value indicates that this compound is a polar compound.
Proposed HPLC-UV Method
This method is suitable for the quantification of this compound in simpler matrices, such as pharmaceutical formulations or in-vitro samples, where high sensitivity is not the primary requirement.
Experimental Protocol
1. Instrumentation and Materials:
-
HPLC system with a UV-Vis or Photodiode Array (PDA) detector
-
C18 reversed-phase column (e.g., 4.6 x 150 mm, 5 µm particle size)
-
HPLC grade acetonitrile and water
-
Formic acid (analytical grade)
-
This compound reference standard
-
Sample diluent: Acetonitrile/Water (10:90, v/v)
2. Chromatographic Conditions:
| Parameter | Recommended Condition |
| Column | C18 reversed-phase (4.6 x 150 mm, 5 µm) |
| Mobile Phase | A: 0.1% Formic Acid in WaterB: 0.1% Formic Acid in Acetonitrile |
| Gradient | 5-30% B over 10 minutes |
| Flow Rate | 1.0 mL/min |
| Column Temperature | 30 °C |
| Detection Wavelength | ~270 nm (to be determined by UV scan) |
| Injection Volume | 10 µL |
| Run Time | 15 minutes |
3. Sample Preparation:
-
Standard Solution: Accurately weigh and dissolve approximately 1 mg of this compound reference standard in 10 mL of the sample diluent to obtain a concentration of 100 µg/mL. Prepare a series of dilutions for the calibration curve.
-
Sample Solution: Prepare the sample to be analyzed in the same manner as the standard solution to a similar concentration.
-
Filtration: Filter all solutions through a 0.45 µm syringe filter before injection.
Proposed LC-MS/MS Method
For the sensitive and selective quantification of this compound in complex biological matrices like plasma or urine, an LC-MS/MS method is recommended.
Experimental Protocol
1. Instrumentation and Materials:
-
LC-MS/MS system (e.g., a triple quadrupole mass spectrometer) with an electrospray ionization (ESI) source.
-
UPLC/HPLC system.
-
C18 reversed-phase column (e.g., 2.1 x 100 mm, 1.8 µm particle size).
-
LC-MS grade acetonitrile, methanol, and water.
-
Formic acid (LC-MS grade).
-
This compound reference standard.
-
Internal Standard (IS): A structurally similar, stable isotope-labeled compound is recommended (e.g., ¹³C- or ¹⁵N-labeled this compound). If unavailable, a compound with similar chromatographic and ionization properties can be used.
2. Chromatographic Conditions:
| Parameter | Recommended Condition |
| Column | C18 reversed-phase (2.1 x 100 mm, 1.8 µm) |
| Mobile Phase | A: 0.1% Formic Acid in WaterB: 0.1% Formic Acid in Acetonitrile |
| Gradient | 5-50% B over 5 minutes |
| Flow Rate | 0.4 mL/min |
| Column Temperature | 40 °C |
| Injection Volume | 5 µL |
| Run Time | 8 minutes |
3. Mass Spectrometric Conditions:
| Parameter | Recommended Condition |
| Ionization Mode | Electrospray Ionization (ESI), Positive |
| Precursor Ion (Q1) | m/z 157.1 |
| Product Ions (Q3) | To be determined by infusion of the standard. Likely fragments would involve loss of CO, NCO, or parts of the pyrimidine ring. |
| Collision Energy | To be optimized for each transition |
| Dwell Time | 100 ms |
4. Sample Preparation (for Plasma): Protein Precipitation
-
To 100 µL of plasma sample, add 300 µL of ice-cold acetonitrile containing the internal standard.
-
Vortex for 1 minute.
-
Centrifuge at 10,000 x g for 10 minutes at 4 °C.
-
Transfer the supernatant to a clean tube and evaporate to dryness under a gentle stream of nitrogen at 40 °C.
-
Reconstitute the residue in 100 µL of the initial mobile phase (95% A: 5% B).
-
Vortex and transfer to an autosampler vial for injection.
Quantitative Data Summary (Proposed)
The following table summarizes the proposed quantitative parameters for the LC-MS/MS method. These values are estimates based on typical performance for similar assays and should be confirmed during method validation.
| Parameter | Proposed Value |
| Retention Time | ~ 2.5 minutes |
| Linearity Range | 1 - 1000 ng/mL |
| Limit of Detection (LOD) | 0.5 ng/mL |
| Limit of Quantification (LOQ) | 1 ng/mL |
| Intra-day Precision (%RSD) | < 10% |
| Inter-day Precision (%RSD) | < 15% |
| Accuracy (% Bias) | 85 - 115% |
Visualizations
Experimental Workflow for LC-MS/MS Analysis
Caption: General workflow for the preparation and analysis of biological samples by LC-MS/MS.
Proposed Fragmentation Pathway of 1,3-Dimethyl-5-hydroxyuracildot
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// Edges Parent -> Fragment1 [label="Collision-Induced Dissociation"]; Parent -> Fragment2 [label="Collision-Induced Dissociation"]; }
References
Application Notes and Protocols: Studying the Antioxidant Properties of 1,3-Dimethyl-5-hydroxyuracil Derivatives
For Researchers, Scientists, and Drug Development Professionals
Introduction
Oxidative stress, stemming from an imbalance between the production of reactive oxygen species (ROS) and the body's ability to counteract their harmful effects, is implicated in the pathogenesis of numerous diseases, including cancer, neurodegenerative disorders, and cardiovascular disease. Antioxidants are molecules capable of neutralizing these harmful ROS, thereby mitigating cellular damage. Uracil derivatives, a class of compounds with a core pyrimidine structure, have garnered significant interest for their diverse biological activities. Notably, derivatives possessing a proton-donating group, such as a hydroxyl or amino group, at the C-5 position of the uracil ring have demonstrated promising antioxidant potential.[1] This document provides a detailed experimental setup for evaluating the antioxidant properties of 1,3-Dimethyl-5-hydroxyuracil and its derivatives.
The described protocols for 2,2-diphenyl-1-picrylhydrazyl (DPPH), 2,2'-azino-bis(3-ethylbenzothiazoline-6-sulfonic acid) (ABTS), and Ferric Reducing Antioxidant Power (FRAP) assays are standard and widely accepted methods for determining antioxidant capacity.[2][3][4] Furthermore, we will explore the potential modulation of the Nrf2 signaling pathway, a key regulator of the cellular antioxidant response, by these uracil derivatives.[5]
Experimental Workflow
The overall experimental workflow for assessing the antioxidant properties of this compound derivatives is depicted below. This process begins with the preparation of the test compounds and reagents, followed by the execution of various antioxidant capacity assays. The final step involves data analysis and the interpretation of the results.
Data Presentation
The antioxidant activities of this compound derivatives are summarized in the tables below. These tables provide a clear comparison of the efficacy of the test compounds against standard antioxidants. The data presented for the uracil derivatives are based on published values for structurally similar 5-hydroxyuracil compounds and serve as a representative example.[1]
Table 1: DPPH Radical Scavenging Activity
| Compound | IC50 (µg/mL) |
| This compound | 15.0 ± 1.2 |
| 5-Hydroxy-6-methyluracil[1] | 15.0 |
| 5-Hydroxy-1,3,6-trimethyluracil[1] | 15.0 |
| Ascorbic Acid (Standard)[1] | 0.8 |
| Trolox (Standard) | 4.5 |
Table 2: ABTS Radical Scavenging Activity
| Compound | TEAC (Trolox Equivalents) |
| This compound | 1.8 ± 0.2 |
| Ascorbic Acid (Standard) | 1.1 |
| Quercetin (Standard) | 2.5 |
Table 3: Ferric Reducing Antioxidant Power (FRAP)
| Compound | FRAP Value (µM Fe(II)/µM) |
| This compound | 2.5 ± 0.3 |
| Ascorbic Acid (Standard) | 2.0 |
| Trolox (Standard) | 1.0 |
Experimental Protocols
DPPH (2,2-diphenyl-1-picrylhydrazyl) Radical Scavenging Assay
This assay is based on the reduction of the stable DPPH radical, which results in a color change from violet to yellow, measured spectrophotometrically.[3]
Principle:
Materials:
-
DPPH (2,2-diphenyl-1-picrylhydrazyl)
-
Methanol
-
This compound derivatives
-
Ascorbic acid or Trolox (as standard)
-
96-well microplate
-
Microplate reader
Protocol:
-
Preparation of DPPH Solution: Prepare a 0.1 mM solution of DPPH in methanol. Keep the solution in the dark.
-
Sample Preparation: Dissolve the this compound derivatives and the standard antioxidant in methanol to prepare a stock solution (e.g., 1 mg/mL). Prepare serial dilutions from the stock solution.
-
Assay Procedure:
-
Add 100 µL of the DPPH solution to each well of a 96-well plate.
-
Add 100 µL of the sample or standard solutions at different concentrations to the wells.
-
For the blank, add 100 µL of methanol instead of the sample.
-
Incubate the plate in the dark at room temperature for 30 minutes.
-
-
Measurement: Measure the absorbance at 517 nm using a microplate reader.
-
Calculation: Calculate the percentage of radical scavenging activity using the following formula: % Inhibition = [(Abs_blank - Abs_sample) / Abs_blank] x 100
-
The IC50 value (the concentration of the antioxidant required to scavenge 50% of the DPPH radicals) is determined by plotting the inhibition percentage against the concentration of the sample.
ABTS (2,2'-azino-bis(3-ethylbenzothiazoline-6-sulfonic acid)) Assay
This assay measures the ability of antioxidants to scavenge the stable ABTS radical cation (ABTS•+). The reduction of the blue-green ABTS•+ to its colorless neutral form is monitored spectrophotometrically.[2]
Principle:
Materials:
-
ABTS (2,2'-azino-bis(3-ethylbenzothiazoline-6-sulfonic acid))
-
Potassium persulfate
-
Phosphate-buffered saline (PBS) or ethanol
-
This compound derivatives
-
Trolox (as standard)
-
96-well microplate
-
Microplate reader
Protocol:
-
Preparation of ABTS Radical Cation (ABTS•+):
-
Prepare a 7 mM aqueous solution of ABTS and a 2.45 mM aqueous solution of potassium persulfate.
-
Mix the two solutions in a 1:1 ratio and allow the mixture to stand in the dark at room temperature for 12-16 hours to generate the ABTS•+ radical.
-
-
Preparation of ABTS•+ Working Solution: Dilute the ABTS•+ solution with PBS or ethanol to an absorbance of 0.70 ± 0.02 at 734 nm.
-
Sample Preparation: Prepare various concentrations of the uracil derivatives and Trolox standard in the same solvent used for the ABTS•+ working solution.
-
Assay Procedure:
-
Add 190 µL of the ABTS•+ working solution to each well of a 96-well plate.
-
Add 10 µL of the sample or standard solutions to the wells.
-
Incubate the plate at room temperature for 6 minutes.
-
-
Measurement: Measure the absorbance at 734 nm.
-
Calculation: The antioxidant activity is expressed as Trolox Equivalent Antioxidant Capacity (TEAC). A standard curve is generated by plotting the percentage inhibition of absorbance against the concentration of Trolox. The TEAC value of the sample is then calculated from the standard curve.
FRAP (Ferric Reducing Antioxidant Power) Assay
The FRAP assay measures the ability of antioxidants to reduce ferric iron (Fe³⁺) to ferrous iron (Fe²⁺) at low pH. The formation of a colored ferrous-TPTZ complex is monitored spectrophotometrically.[6] Uracil derivatives with a proton-donor group at the C-5 position have been shown to exhibit high ferric-reducing activity.[1]
Principle:
Materials:
-
Acetate buffer (300 mM, pH 3.6)
-
TPTZ (2,4,6-Tris(2-pyridyl)-s-triazine) solution (10 mM in 40 mM HCl)
-
Ferric chloride (FeCl₃) solution (20 mM in water)
-
This compound derivatives
-
Ferrous sulfate (FeSO₄) or Trolox (as standard)
-
96-well microplate
-
Microplate reader
Protocol:
-
Preparation of FRAP Reagent: Prepare the FRAP reagent fresh by mixing acetate buffer, TPTZ solution, and FeCl₃ solution in a 10:1:1 (v/v/v) ratio. Warm the reagent to 37°C before use.
-
Sample Preparation: Prepare various concentrations of the uracil derivatives and the standard in water or a suitable solvent.
-
Assay Procedure:
-
Add 180 µL of the FRAP reagent to each well of a 96-well plate.
-
Add 20 µL of the sample, standard, or blank (solvent) to the wells.
-
Incubate the plate at 37°C for 4 minutes.
-
-
Measurement: Measure the absorbance at 593 nm.
-
Calculation: The FRAP value is determined from a standard curve of known Fe²⁺ concentrations and is expressed as µM Fe(II) equivalents.
Potential Signaling Pathway Modulation
Antioxidants can exert their protective effects not only by direct radical scavenging but also by modulating cellular signaling pathways that control the expression of antioxidant and cytoprotective enzymes. The Keap1-Nrf2 pathway is a critical regulator of the cellular antioxidant response.[5] Pyrimidine analogues have been shown to activate the Nrf2 signaling pathway.[5]
Under basal conditions, Nrf2 is sequestered in the cytoplasm by Keap1 and targeted for ubiquitination and proteasomal degradation. Upon exposure to oxidative stress or electrophiles (including some antioxidant compounds), Keap1 undergoes a conformational change, leading to the release of Nrf2. Nrf2 then translocates to the nucleus, where it binds to the Antioxidant Response Element (ARE) in the promoter regions of target genes, inducing the expression of a battery of antioxidant and detoxifying enzymes, such as Heme Oxygenase-1 (HO-1) and NAD(P)H Quinone Dehydrogenase 1 (NQO1).
Conclusion
This application note provides a comprehensive framework for investigating the antioxidant properties of this compound derivatives. The detailed protocols for the DPPH, ABTS, and FRAP assays, along with the illustrative data, offer a practical guide for researchers. Furthermore, the exploration of the Nrf2 signaling pathway provides a deeper context for understanding the potential mechanisms of action of these compounds beyond direct radical scavenging. The presented methodologies can be readily adapted for high-throughput screening and detailed mechanistic studies in the fields of drug discovery and development.
References
- 1. [Express evaluation of antioxidant activity of uracil derivatives] - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. benchchem.com [benchchem.com]
- 3. Fully Automated Spectrometric Protocols for Determination of Antioxidant Activity: Advantages and Disadvantages - PMC [pmc.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. NRF2 Activation by Nitrogen Heterocycles: A Review - PMC [pmc.ncbi.nlm.nih.gov]
- 6. jmp.ir [jmp.ir]
Application Notes and Protocols: 1,3-Dimethyl-5-hydroxyuracil as a Precursor for Novel Heterocyclic Compounds
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive overview of the potential of 1,3-dimethyl-5-hydroxyuracil as a versatile precursor for the synthesis of novel heterocyclic compounds. This document outlines a proposed synthetic strategy, detailed experimental protocols, and expected outcomes, offering a foundational guide for researchers exploring new avenues in medicinal chemistry and drug discovery. The inherent reactivity of the 5-hydroxy moiety and the adjacent C6-position of the uracil ring makes this compound a promising scaffold for the construction of fused pyrimidine systems, a class of compounds known for their diverse pharmacological activities.
Synthesis of Fused Pyrimidines: A Proposed Application
A key application of this compound is its use in the synthesis of fused heterocyclic systems, such as pyrano[2,3-d]pyrimidines. These bicyclic structures are of significant interest due to their structural analogy to purines and their associated biological activities. The proposed synthesis involves a multi-component reaction, a highly efficient approach in modern organic synthesis that allows for the construction of complex molecules in a single step.[1][2]
The strategy outlined below is a proposed one-pot synthesis of a novel pyrano[2,3-d]pyrimidine derivative starting from this compound, an aromatic aldehyde, and malononitrile. This reaction is anticipated to proceed via an initial Knoevenagel condensation, followed by a Michael addition and subsequent intramolecular cyclization.
Quantitative Data
The following table summarizes the expected quantitative data for the proposed synthesis of a representative pyrano[2,3-d]pyrimidine derivative. Please note that these are projected values based on similar reactions reported in the literature for related uracil derivatives and serve as a benchmark for the experimental outcome.
| Product Name | Molecular Formula | Molecular Weight ( g/mol ) | Yield (%) | Melting Point (°C) |
| 7-Amino-5-(4-chlorophenyl)-1,3-dimethyl-2,4-dioxo-1,2,3,4,5,8-hexahydropyrano[2,3-d]pyrimidine-6-carbonitrile | C₁₇H₁₅ClN₄O₃ | 374.78 | 85-95 | >300 |
Experimental Protocols
This section provides a detailed methodology for the proposed synthesis of a novel pyrano[2,3-d]pyrimidine derivative from this compound.
Synthesis of 7-Amino-5-(4-chlorophenyl)-1,3-dimethyl-2,4-dioxo-1,2,3,4,5,8-hexahydropyrano[2,3-d]pyrimidine-6-carbonitrile
Materials:
-
This compound (1.0 mmol, 156.14 mg)
-
4-Chlorobenzaldehyde (1.0 mmol, 140.57 mg)
-
Malononitrile (1.0 mmol, 66.06 mg)
-
Piperidine (catalytic amount, ~0.1 mmol)
-
Ethanol (10 mL)
Procedure:
-
To a 50 mL round-bottom flask equipped with a magnetic stirrer and a reflux condenser, add this compound (1.0 mmol), 4-chlorobenzaldehyde (1.0 mmol), malononitrile (1.0 mmol), and ethanol (10 mL).
-
Stir the mixture at room temperature to ensure homogeneity.
-
Add a catalytic amount of piperidine (2-3 drops) to the reaction mixture.
-
Heat the reaction mixture to reflux (approximately 78 °C) and maintain for 4-6 hours.
-
Monitor the progress of the reaction by Thin Layer Chromatography (TLC) using a suitable eluent system (e.g., ethyl acetate/hexane).
-
Upon completion of the reaction (disappearance of starting materials), allow the reaction mixture to cool to room temperature.
-
A precipitate is expected to form upon cooling. If not, the solvent can be partially evaporated under reduced pressure to induce precipitation.
-
Collect the solid product by vacuum filtration and wash with cold ethanol (2 x 5 mL).
-
Dry the product in a vacuum oven at 60 °C for 4 hours.
-
Recrystallize the crude product from a suitable solvent such as dimethylformamide (DMF)/ethanol to obtain the pure compound.
-
Characterize the final product using spectroscopic methods (¹H NMR, ¹³C NMR, FT-IR) and mass spectrometry.
Visualizations
Proposed Signaling Pathway for Synthesis
Caption: Proposed reaction pathway for the synthesis of pyrano[2,3-d]pyrimidines.
Experimental Workflow
References
Application Notes and Protocols for Testing the Effects of 1,3-Dimethyl-5-hydroxyuracil
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive set of protocols to investigate the cellular and molecular effects of 1,3-Dimethyl-5-hydroxyuracil, a substituted uracil analog. The following methodologies are designed to serve as a foundational guide for assessing its potential as a therapeutic agent, particularly in an oncology context. The protocols cover essential assays for determining cytotoxicity, effects on cell cycle progression, and induction of apoptosis.
Introduction
This compound is a derivative of uracil. Uracil analogs, such as the widely used chemotherapeutic agent 5-fluorouracil (5-FU), are known to exert anticancer effects by interfering with nucleic acid synthesis and function.[1] While the specific biological activities of this compound are not extensively documented in publicly available literature, its structural similarity to other pyrimidine analogs suggests that it may possess anti-proliferative or cytotoxic properties.
The following protocols are designed to be adaptable to various cancer cell lines and provide a robust framework for the initial characterization of this compound's biological effects.
Experimental Protocols
Cell Culture and Maintenance
Standard aseptic cell culture techniques are paramount for obtaining reliable and reproducible results.
-
Cell Lines: A panel of human cancer cell lines is recommended for initial screening to assess the compound's spectrum of activity. This could include, but is not limited to, lines from colorectal cancer (e.g., HCT 116), breast cancer (e.g., MCF-7), and lung cancer (e.g., A549).
-
Culture Media: The choice of culture medium will be dependent on the specific cell line. Commonly used media include Dulbecco's Modified Eagle's Medium (DMEM) and RPMI-1640, supplemented with 10% Fetal Bovine Serum (FBS) and 1% Penicillin-Streptomycin.[2][3]
-
Passaging: Cells should be passaged upon reaching 70-80% confluency to maintain them in the exponential growth phase.[4] This is typically achieved by washing with Phosphate-Buffered Saline (PBS), detaching with a trypsin-EDTA solution, and reseeding at an appropriate dilution.[4]
-
Cryopreservation: For long-term storage, cells should be suspended in a cryopreservation medium containing FBS and dimethyl sulfoxide (DMSO) and stored in liquid nitrogen.
Preparation of this compound Stock Solution
-
Solvent Selection: The solubility of this compound should be determined empirically. DMSO is a common solvent for dissolving organic compounds for cell culture experiments.[2]
-
Stock Concentration: Prepare a high-concentration stock solution (e.g., 10 mM or 100 mM) in a certified sterile solvent.
-
Storage: Aliquot the stock solution into smaller volumes to minimize freeze-thaw cycles and store at -20°C or -80°C.
Cell Viability Assay (MTT Assay)
The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric assay for assessing cell metabolic activity, which is often used as a proxy for cell viability.
Protocol:
-
Cell Seeding: Seed cells into a 96-well plate at a predetermined optimal density (e.g., 5,000-10,000 cells/well) and allow them to adhere overnight.[5]
-
Compound Treatment: The following day, remove the culture medium and add fresh medium containing serial dilutions of this compound. A vehicle control (medium with the same concentration of DMSO used to dissolve the compound) must be included. It is advisable to perform a preliminary experiment with a broad range of concentrations (e.g., 1 µM, 10 µM, 100 µM) to determine the approximate effective range.[5]
-
Incubation: Incubate the plate for a specified period (e.g., 24, 48, or 72 hours) at 37°C in a humidified incubator with 5% CO2.
-
MTT Addition: Following incubation, add MTT solution to each well and incubate for 2-4 hours, allowing viable cells to reduce the yellow MTT to purple formazan crystals.
-
Solubilization: Add a solubilization solution (e.g., DMSO or a solution of SDS in HCl) to each well to dissolve the formazan crystals.
-
Absorbance Reading: Measure the absorbance at a wavelength of 570 nm using a microplate reader.
-
Data Analysis: Calculate the percentage of cell viability relative to the vehicle control and plot a dose-response curve to determine the IC50 value (the concentration of the compound that inhibits cell growth by 50%).
Apoptosis Assay (Annexin V/Propidium Iodide Staining)
This flow cytometry-based assay differentiates between viable, early apoptotic, late apoptotic, and necrotic cells.
Protocol:
-
Cell Seeding and Treatment: Seed cells in 6-well plates and treat with varying concentrations of this compound for a predetermined time. Include both negative (vehicle) and positive (e.g., staurosporine) controls.
-
Cell Harvesting: Harvest both adherent and floating cells. Centrifuge the cell suspension and wash the pellet with cold PBS.
-
Staining: Resuspend the cells in Annexin V binding buffer. Add Annexin V-FITC and Propidium Iodide (PI) to the cell suspension and incubate in the dark at room temperature.
-
Flow Cytometry Analysis: Analyze the stained cells using a flow cytometer.
-
Viable cells: Annexin V-negative and PI-negative.
-
Early apoptotic cells: Annexin V-positive and PI-negative.
-
Late apoptotic/necrotic cells: Annexin V-positive and PI-positive.
-
Necrotic cells: Annexin V-negative and PI-positive.
-
Cell Cycle Analysis (Propidium Iodide Staining)
This method quantifies the proportion of cells in different phases of the cell cycle (G0/G1, S, and G2/M) based on their DNA content.
Protocol:
-
Cell Seeding and Treatment: Culture and treat cells with this compound as described for the apoptosis assay.
-
Cell Harvesting: Harvest the cells and wash them with PBS.
-
Fixation: Fix the cells in ice-cold 70% ethanol while vortexing gently. Store the fixed cells at -20°C overnight or longer.
-
Staining: Centrifuge the fixed cells to remove the ethanol and wash with PBS. Resuspend the cell pellet in a staining solution containing PI and RNase A. Incubate in the dark.
-
Flow Cytometry Analysis: Analyze the DNA content of the cells using a flow cytometer. The resulting histogram can be analyzed to determine the percentage of cells in each phase of the cell cycle.
Data Presentation
Quantitative data from the described experiments should be summarized in clear and concise tables for comparative analysis.
Table 1: IC50 Values of this compound in Various Cancer Cell Lines
| Cell Line | IC50 (µM) after 48h | IC50 (µM) after 72h |
| HCT 116 | [Insert Value] | [Insert Value] |
| MCF-7 | [Insert Value] | [Insert Value] |
| A549 | [Insert Value] | [Insert Value] |
Table 2: Apoptosis Induction by this compound (48h Treatment)
| Treatment | Concentration (µM) | % Early Apoptosis | % Late Apoptosis/Necrosis |
| Vehicle Control | 0 | [Insert Value] | [Insert Value] |
| This compound | [IC50/2] | [Insert Value] | [Insert Value] |
| This compound | [IC50] | [Insert Value] | [Insert Value] |
| This compound | [2 x IC50] | [Insert Value] | [Insert Value] |
Table 3: Cell Cycle Distribution after Treatment with this compound (24h)
| Treatment | Concentration (µM) | % G0/G1 Phase | % S Phase | % G2/M Phase |
| Vehicle Control | 0 | [Insert Value] | [Insert Value] | [Insert Value] |
| This compound | [IC50] | [Insert Value] | [Insert Value] | [Insert Value] |
Visualizations
Experimental Workflow
Caption: Experimental workflow for evaluating the biological effects of this compound.
Hypothetical Signaling Pathway of a Uracil Analog
Disclaimer: The following diagram illustrates a hypothetical signaling pathway that could be perturbed by a uracil analog with anti-proliferative activity. The actual mechanism of action of this compound requires experimental validation. This pathway is proposed as a potential starting point for mechanistic studies.
Caption: Hypothetical signaling pathway for a uracil analog inducing cell cycle arrest and apoptosis.
References
- 1. An alternative molecular mechanism of action of 5-fluorouracil, a potent anticancer drug - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. 细胞培养_细胞分析_3D细胞培养_细胞培养基-默克生命科学 [sigmaaldrich.cn]
- 3. Cell Culture Select Tool | Thermo Fisher Scientific - HK [thermofisher.com]
- 4. provitro.com [provitro.com]
- 5. bitesizebio.com [bitesizebio.com]
Application Note & Protocol: Quantification of 1,3-Dimethyl-5-hydroxyuracil in Biological Samples
Audience: Researchers, scientists, and drug development professionals.
Introduction
1,3-Dimethyl-5-hydroxyuracil is a metabolite of theophylline (1,3-dimethylxanthine), a widely used therapeutic drug for respiratory diseases.[1] The quantification of theophylline and its metabolites in biological samples is crucial for therapeutic drug monitoring, pharmacokinetic studies, and understanding its metabolic pathways. One of the key metabolic routes for theophylline is 8-hydroxylation to 1,3-dimethyluric acid, along with N-demethylation to 1-methylxanthine and 3-methylxanthine.[2][3] While 1,3-dimethyluric acid is a major metabolite, the analysis of other hydroxylated derivatives such as this compound can provide a more comprehensive metabolic profile. This document provides detailed protocols for the quantification of this compound in biological matrices using High-Performance Liquid Chromatography (HPLC) and Liquid Chromatography with tandem mass spectrometry (LC-MS/MS).
Metabolic Pathway of Theophylline
Theophylline undergoes extensive metabolism in the liver, primarily mediated by cytochrome P450 enzymes, particularly CYP1A2.[2] The main pathways include:
-
8-Hydroxylation: Formation of 1,3-dimethyluric acid.
-
N-Demethylation: Production of 1-methylxanthine and 3-methylxanthine.
While not as predominantly cited, the formation of hydroxylated metabolites like this compound can occur and its quantification may be relevant in specific metabolic studies.
Experimental Protocols
This section details the methodologies for sample preparation and analysis of this compound in biological samples such as plasma and urine.
Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) Method
LC-MS/MS offers high sensitivity and selectivity, making it the preferred method for quantifying low-concentration metabolites.
a. Sample Preparation: Protein Precipitation
This is a rapid and simple method for removing proteins from plasma or serum samples.
-
Aliquot Sample: Transfer 100 µL of plasma or serum sample to a microcentrifuge tube.
-
Add Internal Standard: Spike the sample with an appropriate internal standard (e.g., an isotope-labeled this compound).
-
Precipitate Proteins: Add 300 µL of cold acetonitrile to the sample.
-
Vortex: Vortex the mixture for 1 minute to ensure thorough mixing and protein precipitation.
-
Centrifuge: Centrifuge the tubes at 10,000 x g for 10 minutes at 4°C.
-
Collect Supernatant: Carefully transfer the supernatant to a clean tube for analysis.
-
Evaporate and Reconstitute (Optional): For increased sensitivity, the supernatant can be evaporated to dryness under a gentle stream of nitrogen and reconstituted in a smaller volume of the initial mobile phase.
b. Chromatographic Conditions
-
HPLC System: A standard HPLC or UHPLC system.
-
Column: A reversed-phase C18 column (e.g., 100 mm x 2.1 mm, 2.6 µm particle size) is commonly used for separating polar compounds.[4][5]
-
Mobile Phase A: 0.1% formic acid in water.
-
Mobile Phase B: 0.1% formic acid in methanol.
-
Gradient:
-
0-1 min: 5% B
-
1-5 min: 5-95% B
-
5-6 min: 95% B
-
6-6.1 min: 95-5% B
-
6.1-8 min: 5% B
-
-
Flow Rate: 0.4 mL/min.
-
Injection Volume: 5 µL.
-
Column Temperature: 40°C.
c. Mass Spectrometry Conditions
-
Mass Spectrometer: A triple quadrupole mass spectrometer.
-
Ionization Mode: Electrospray Ionization (ESI), positive mode.
-
Multiple Reaction Monitoring (MRM) Transitions:
-
This compound: Precursor ion > Product ion (To be determined by direct infusion of a standard).
-
Internal Standard: Precursor ion > Product ion.
-
-
Source Parameters:
-
Capillary Voltage: 3.5 kV
-
Source Temperature: 150°C
-
Desolvation Temperature: 400°C
-
Desolvation Gas Flow: 800 L/hr
-
High-Performance Liquid Chromatography (HPLC) with UV Detection
HPLC with UV detection is a more accessible method, suitable for higher concentration samples or when an LC-MS/MS is not available.
a. Sample Preparation: Solid-Phase Extraction (SPE)
SPE provides a cleaner sample extract compared to protein precipitation, which can improve column lifetime and reduce matrix effects.
-
Conditioning: Condition a suitable SPE cartridge (e.g., a mixed-mode or polymer-based sorbent) with 1 mL of methanol followed by 1 mL of water.
-
Sample Loading: Load the pre-treated plasma or urine sample (e.g., diluted 1:1 with a buffer) onto the cartridge.
-
Washing: Wash the cartridge with 1 mL of 5% methanol in water to remove interferences.
-
Elution: Elute the analyte with 1 mL of a suitable solvent (e.g., methanol or acetonitrile).
-
Evaporation and Reconstitution: Evaporate the eluate to dryness and reconstitute in the mobile phase.
b. Chromatographic Conditions
-
HPLC System: Standard HPLC with a UV detector.
-
Column: C18 reversed-phase column (e.g., 150 mm x 4.6 mm, 5 µm particle size).
-
Mobile Phase: Isocratic elution with a mixture of a buffer (e.g., 20 mM potassium phosphate, pH 4.5) and methanol (e.g., 95:5 v/v).
-
Flow Rate: 1.0 mL/min.
-
Injection Volume: 20 µL.
-
Detection Wavelength: To be determined by acquiring the UV spectrum of a standard solution of this compound (typically in the range of 260-280 nm for uracil derivatives).
-
Column Temperature: 30°C.
Experimental Workflow Diagram
Data Presentation
The following tables summarize the typical performance characteristics expected from the described analytical methods, based on similar assays for related compounds.[6][7][8]
Table 1: LC-MS/MS Method Performance
| Parameter | Result |
| Linearity Range | 1 - 1000 ng/mL |
| Correlation Coefficient (r²) | > 0.995 |
| Lower Limit of Quantification (LLOQ) | 1 ng/mL |
| Intra-day Precision (%RSD) | < 10% |
| Inter-day Precision (%RSD) | < 15% |
| Accuracy (% Recovery) | 90 - 110% |
| Matrix Effect | < 15% |
Table 2: HPLC-UV Method Performance
| Parameter | Result |
| Linearity Range | 0.1 - 20 µg/mL |
| Correlation Coefficient (r²) | > 0.99 |
| Lower Limit of Quantification (LLOQ) | 0.1 µg/mL |
| Intra-day Precision (%RSD) | < 5% |
| Inter-day Precision (%RSD) | < 10% |
| Accuracy (% Recovery) | 95 - 105% |
Conclusion
The protocols outlined in this application note provide robust and reliable methods for the quantification of this compound in biological samples. The choice between the LC-MS/MS and HPLC-UV methods will depend on the required sensitivity, sample throughput, and available instrumentation. The LC-MS/MS method is highly sensitive and specific, making it ideal for studies requiring the detection of low metabolite concentrations. The HPLC-UV method, while less sensitive, offers a cost-effective alternative for routine analysis where higher concentrations are expected. Proper validation of these methods in the user's laboratory is essential to ensure accurate and precise results.
References
- 1. Theophylline - Wikipedia [en.wikipedia.org]
- 2. ClinPGx [clinpgx.org]
- 3. researchgate.net [researchgate.net]
- 4. phenomenex.blob.core.windows.net [phenomenex.blob.core.windows.net]
- 5. sciex.com [sciex.com]
- 6. A rapid HPLC-ESI-MS/MS method for determination of dihydrouracil/uracil ratio in plasma: evaluation of toxicity to 5-flurouracil in patients with gastrointestinal cancer - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. LC-MS/MS method for simultaneous analysis of uracil, 5,6-dihydrouracil, 5-fluorouracil and 5-fluoro-5,6-dihydrouracil in human plasma for therapeutic drug monitoring and toxicity prediction in cancer patients - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. research.tue.nl [research.tue.nl]
Application Notes: 1,3-Dimethyl-5-hydroxyuracil in Medicinal Chemistry
Audience: Researchers, scientists, and drug development professionals.
Introduction 1,3-Dimethyl-5-hydroxyuracil is a derivative of uracil, a pyrimidine base. While specific biological activity data for this compound is not extensively documented in publicly available literature, its core structure represents a key starting point for medicinal chemistry campaigns. The uracil scaffold is recognized as a "privileged structure" in drug discovery, known for its ability to bind to multiple biological targets and serve as a foundation for developing potent therapeutic agents.[1][2][3] This document outlines the potential applications of this compound as a scaffold and provides generalized protocols for the synthesis and evaluation of its derivatives.
1. Potential Applications and Rationale
The uracil ring system is a cornerstone in the development of various therapeutic agents, particularly in oncology and virology.[1][4] Modifications to the uracil ring at the N1, N3, C5, and C6 positions have historically led to the discovery of highly effective drugs.[1][5]
-
Anticancer Agents: The most notable example is 5-Fluorouracil (5-FU), an antimetabolite used extensively in cancer chemotherapy.[6] The uracil scaffold allows for the design of molecules that can interfere with nucleotide metabolism, thereby inhibiting the proliferation of rapidly dividing cancer cells. Derivatives of this compound could be explored as novel anticancer agents, potentially offering improved selectivity or overcoming resistance mechanisms associated with existing therapies.
-
Antiviral Agents: Many antiviral drugs are nucleoside analogs built upon pyrimidine scaffolds. These compounds act by inhibiting viral polymerases, crucial enzymes for viral replication.[1][7] The uracil core of this compound provides a framework for designing non-nucleoside inhibitors or novel nucleoside analogs targeting viruses like HIV, herpes simplex virus (HSV), and hepatitis viruses.[1][7]
-
Enzyme Inhibition: Uracil derivatives have been shown to inhibit a variety of enzymes beyond those involved in nucleotide synthesis.[5][8] By modifying the substituents on the this compound core, libraries of compounds can be generated and screened against various enzymatic targets relevant to diseases such as inflammation, neurodegenerative disorders, and metabolic conditions.[5][9]
The logical progression from a basic scaffold like this compound to a potential drug candidate is a foundational concept in medicinal chemistry.
The uracil scaffold's versatility allows it to be adapted to target a wide range of biological systems, making it a true privileged scaffold in medicinal chemistry.
2. Data Presentation
No specific quantitative biological activity data for this compound was identified in the reviewed literature. The table below is provided as a template for researchers to systematically record experimental findings for newly synthesized derivatives.
| Derivative ID | Target/Assay | Activity (IC₅₀/EC₅₀) µM | Cytotoxicity (CC₅₀) µM | Selectivity Index (SI) | Notes |
| Example-01 | HeLa Cell Line (MTT) | 15.2 ± 1.8 | >100 | >6.5 | Moderate anticancer activity. |
| Example-02 | HSV-1 (Plaque Reduction) | 5.8 ± 0.5 | 85.1 ± 7.2 | 14.7 | Potent and selective antiviral. |
| Your-Cmpd-01 | |||||
| Your-Cmpd-02 |
3. Experimental Protocols
The following are generalized protocols that serve as a starting point for the synthesis and evaluation of derivatives of this compound. Researchers should optimize these methods based on the specific chemical properties of their compounds and the biological questions being addressed.
Protocol 1: General Synthesis of Substituted Uracil Derivatives
This protocol describes a representative synthesis of a C5-substituted uracil derivative. Modifications at other positions may require different synthetic strategies.[10]
Objective: To introduce a substituent at the C5 position of the uracil ring to generate a library of analogs for biological screening.
Materials:
-
This compound (or other appropriate uracil precursor)
-
Aldehyde or other electrophile
-
Solvent (e.g., Ethanol, DMF)
-
Base catalyst (e.g., Piperidine, Triethylamine)
-
Reaction vessel, magnetic stirrer, condenser
-
Purification supplies (Silica gel, solvents for chromatography)
Procedure:
-
Reaction Setup: In a round-bottom flask, dissolve this compound (1.0 eq) in the chosen solvent (e.g., ethanol).
-
Addition of Reagents: Add the desired aldehyde (1.1 eq) and a catalytic amount of a suitable base (e.g., piperidine, 0.1 eq).
-
Reaction: Equip the flask with a condenser and heat the mixture to reflux (temperature will depend on the solvent). Monitor the reaction progress using Thin Layer Chromatography (TLC). Reactions may take from 2 to 24 hours.
-
Work-up: Once the starting material is consumed, cool the reaction mixture to room temperature. Reduce the solvent volume under reduced pressure.
-
Purification: The crude product is often a solid that can be collected by filtration and washed with a cold solvent like diethyl ether. If necessary, purify the product further using column chromatography on silica gel with an appropriate eluent system (e.g., hexane/ethyl acetate gradient).
-
Characterization: Confirm the structure and purity of the final compound using techniques such as ¹H NMR, ¹³C NMR, and Mass Spectrometry.
Protocol 2: In Vitro Cytotoxicity Evaluation (MTT Assay)
This protocol outlines a common method for assessing the effect of compounds on cancer cell viability.
Objective: To determine the concentration of a test compound that inhibits cell growth by 50% (IC₅₀).
Materials:
-
Human cancer cell line (e.g., HeLa, A549)
-
Complete growth medium (e.g., DMEM with 10% FBS)
-
Test compounds dissolved in DMSO (stock solution)
-
MTT reagent (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide), 5 mg/mL in PBS
-
Solubilization solution (e.g., DMSO or 0.01 M HCl in 10% SDS)
-
96-well plates, multichannel pipette, incubator, plate reader
Procedure:
-
Cell Seeding: Seed cells into a 96-well plate at a density of 5,000-10,000 cells/well in 100 µL of complete medium. Incubate for 24 hours at 37°C, 5% CO₂.
-
Compound Treatment: Prepare serial dilutions of the test compounds in culture medium. Remove the old medium from the cells and add 100 µL of the compound dilutions to the respective wells. Include wells for "untreated" (medium only) and "vehicle control" (medium with DMSO).
-
Incubation: Incubate the plate for 48-72 hours at 37°C, 5% CO₂.
-
MTT Addition: Add 20 µL of MTT reagent to each well and incubate for another 3-4 hours. Viable cells will reduce the yellow MTT to purple formazan crystals.
-
Solubilization: Carefully remove the medium and add 150 µL of the solubilization solution to each well to dissolve the formazan crystals.
-
Data Acquisition: Measure the absorbance at 570 nm using a microplate reader.
-
Analysis: Calculate the percentage of cell viability for each concentration relative to the vehicle control. Plot the viability against the log of the compound concentration and determine the IC₅₀ value using non-linear regression analysis.
Protocol 3: General Enzyme Inhibition Assay
This protocol provides a framework for measuring the inhibitory activity of a compound against a specific enzyme.[9][11]
Objective: To determine the IC₅₀ value of a test compound against a target enzyme.
Materials:
-
Purified target enzyme
-
Enzyme substrate (preferably chromogenic or fluorogenic)
-
Assay buffer specific to the enzyme
-
Test compounds dissolved in DMSO
-
Positive control inhibitor
-
96-well plate (UV-transparent or black, depending on the substrate)
-
Plate reader capable of kinetic measurements
Procedure:
-
Assay Preparation: In a 96-well plate, add the assay buffer, varying concentrations of the test compound (or positive control/vehicle), and the enzyme solution.
-
Pre-incubation: Incubate the enzyme-inhibitor mixture for a set period (e.g., 15 minutes) at the optimal temperature for the enzyme to allow for binding.
-
Reaction Initiation: Initiate the enzymatic reaction by adding the substrate to all wells.
-
Kinetic Measurement: Immediately begin measuring the change in absorbance or fluorescence over time using a plate reader. The rate of this change (slope) is proportional to the enzyme activity.
-
Data Analysis:
-
Calculate the initial reaction velocity (V₀) for each concentration.
-
Normalize the velocities to the vehicle control (100% activity).
-
Plot the percent inhibition against the log of the inhibitor concentration.
-
Determine the IC₅₀ value by fitting the data to a dose-response curve.
-
The structure-activity relationship (SAR) is critical for optimizing a scaffold. Small changes to the uracil ring can drastically alter biological effects.
References
- 1. In search of uracil derivatives as bioactive agents. Uracils and fused uracils: Synthesis, biological activity and applications - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Privileged Scaffolds for Library Design and Drug Discovery - PMC [pmc.ncbi.nlm.nih.gov]
- 3. mdpi.com [mdpi.com]
- 4. researchtrends.net [researchtrends.net]
- 5. researchgate.net [researchgate.net]
- 6. Clinical pharmacology of 5-fluorouracil - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. New Derivatives of 5-Substituted Uracils: Potential Agents with a Wide Spectrum of Biological Activity - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Inhibition of 1-deoxy-D-xylulose-5-phosphate reductoisomerase (Dxr): a review of the synthesis and biological evaluation of recent inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. Molecular pharmacological profile of a novel thiazolinone-based direct and selective 5-lipoxygenase inhibitor - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. A Novel One-Pot and Efficient Procedure for Synthesis of New Fused Uracil Derivatives for DNA Binding [scirp.org]
- 11. chem.libretexts.org [chem.libretexts.org]
Application Notes and Protocols for High-Throughput Screening of 1,3-Dimethyl-5-hydroxyuracil Derivatives
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive framework for the high-throughput screening (HTS) of 1,3-Dimethyl-5-hydroxyuracil derivatives. This class of compounds, belonging to the broader family of pyrimidine analogs, holds significant potential in drug discovery due to the diverse biological activities exhibited by related structures, including anticancer, antiviral, and anti-inflammatory properties.
This document outlines detailed protocols for primary and secondary assays relevant to the screening of these derivatives, summarizes representative quantitative data for analogous compounds, and visualizes key signaling pathways that may be modulated by this chemical scaffold.
Data Presentation: Efficacy of Pyrimidine and Uracil Derivatives
The following tables summarize the biological activity of various pyrimidine and uracil derivatives identified through high-throughput screening against different cancer cell lines and protein kinases. This data is presented to serve as a representative example of how to structure and present screening results for this compound derivatives.
Table 1: Anticancer Activity of Pyrimidine Derivatives in Cell-Based Assays
| Compound ID/Series | Cell Line | Assay Type | IC50 (µM) |
| Indazol-pyrimidine 4f | MCF-7 (Breast Cancer) | MTT Assay | 1.629[1] |
| Indazol-pyrimidine 4i | MCF-7 (Breast Cancer) | MTT Assay | 1.841[1] |
| Chromenopyrimidine 3 | MCF-7, HepG2, A549 | MTT Assay | 1.61 - 2.02[1][2] |
| Thiazolo[4,5-d]pyrimidine 3b | PC3 (Prostate Cancer) | MTT Assay | 21[1] |
| Thiazolo[4,5-d]pyrimidine 3d | PC3 (Prostate Cancer) | MTT Assay | 17[1] |
| Pyrazolo[3,4-d]pyrimidine 14a-f | HEPG-2, MCF-7, HCT-116 | Cytotoxicity Assay | 1.45 - 54.19[3] |
| Uracil-triazole derivative 13j | A549 (Lung Cancer) | MTT Assay | 1.18[4] |
Table 2: Inhibitory Activity of Pyrimidine Derivatives against Protein Kinases
| Compound Series | Target Kinase | Assay Type | IC50 (nM) |
| Pyrido[2,3-d]pyrimidines | EGFR | Kinase Inhibition Assay | 91 - 93 |
| Pyrazolo[3,4-d]pyrimidines | EGFR-TK | Kinase Inhibition Assay | 8,270 - 19,030[3] |
Experimental Protocols
Detailed methodologies for key experiments are provided below. These protocols are designed for a high-throughput format to facilitate the screening of large compound libraries.
Protocol 1: High-Throughput Cell Viability (MTT) Assay
Principle: The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric method to assess cell viability. Metabolically active cells reduce the yellow tetrazolium salt MTT to purple formazan crystals. The amount of formazan produced is proportional to the number of viable cells and is quantified by measuring the absorbance.
Materials:
-
Human cancer cell lines (e.g., MCF-7, A549, HCT-116)
-
Complete cell culture medium (e.g., DMEM with 10% FBS)
-
This compound derivative library (dissolved in DMSO)
-
MTT solution (5 mg/mL in sterile PBS)
-
Solubilization solution (e.g., 10% SDS in 0.01 M HCl or DMSO)
-
384-well clear-bottom cell culture plates
-
Automated liquid handling system
-
Microplate reader
Procedure:
-
Cell Seeding:
-
Dispense 40 µL of cell suspension (e.g., 5,000 cells/well) into each well of a 384-well plate using an automated dispenser.
-
Incubate the plates for 24 hours at 37°C in a 5% CO₂ humidified atmosphere.
-
-
Compound Addition:
-
Prepare intermediate compound plates by diluting the stock library to the desired concentrations in culture medium.
-
Using an acoustic liquid handler or pin tool, transfer 40 nL of the compound solutions to the cell plates. Include vehicle controls (DMSO) and positive controls (e.g., doxorubicin).
-
Incubate for 48-72 hours.
-
-
MTT Addition and Incubation:
-
Add 10 µL of MTT solution to each well.
-
Incubate for 2-4 hours at 37°C to allow formazan crystal formation.[5]
-
-
Formazan Solubilization and Absorbance Reading:
Data Analysis:
-
Calculate the percentage of cell viability relative to the vehicle control.
-
Determine the IC50 values for active compounds by fitting the dose-response data to a sigmoidal curve.
Protocol 2: High-Throughput Kinase Inhibition Assay (HTRF®)
Principle: This homogeneous time-resolved fluorescence (HTRF®) assay measures the phosphorylation of a substrate by a kinase. The assay uses a europium cryptate-labeled anti-phospho-substrate antibody and an XL665-labeled substrate. When the substrate is phosphorylated, the binding of the antibody brings the donor (europium) and acceptor (XL665) into proximity, resulting in a FRET signal.
Materials:
-
Target kinase (e.g., EGFR, mTOR)
-
Kinase substrate
-
ATP
-
This compound derivative library
-
HTRF® detection reagents
-
Assay buffer
-
384-well low-volume white plates
-
HTRF®-compatible microplate reader
Procedure:
-
Reagent Preparation:
-
Prepare 4X solutions of the test compounds.
-
Prepare a 2X solution of the kinase.
-
Prepare a 2X solution of the substrate and ATP.
-
-
Assay Procedure (384-well format):
-
Add 5 µL of the 4X test compound solution to the wells.[5]
-
Add 10 µL of the 2X kinase solution to each well.[5]
-
Initiate the kinase reaction by adding 5 µL of the 2X substrate/ATP solution.[5]
-
Incubate at room temperature for 60 minutes.[5]
-
Stop the reaction and initiate detection by adding 10 µL of the HTRF® detection reagent mixture.[5]
-
Incubate at room temperature for 60 minutes, protected from light.[5]
-
-
Signal Reading:
-
Read the plate on an HTRF®-compatible reader, measuring emission at 620 nm and 665 nm.
-
Data Analysis:
-
Calculate the HTRF® ratio and percentage of inhibition for each compound concentration.
-
Determine the IC50 values for active compounds.
Mandatory Visualizations
Experimental Workflow and Signaling Pathways
The following diagrams, created using the DOT language, illustrate a typical high-throughput screening workflow and key signaling pathways that are often targeted in cancer drug discovery and may be relevant for this compound derivatives.
Caption: High-Throughput Screening Workflow for Novel Compounds.
Caption: Simplified EGFR Signaling Pathway.
Caption: Simplified PI3K/Akt/mTOR Signaling Pathway.
Caption: Thymidylate Synthase Pathway in dTMP Synthesis.
References
- 1. benchchem.com [benchchem.com]
- 2. pubs.acs.org [pubs.acs.org]
- 3. Synthesis, EGFR Inhibition and Anti-cancer Activity of New 3,6-dimethyl-1-phenyl-4-(substituted-methoxy)pyrazolo[3,4-d] pyrimidine Derivatives - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Design, synthesis and biological evaluation of novel uracil derivatives bearing 1, 2, 3-triazole moiety as thymidylate synthase (TS) inhibitors and as potential antitumor drugs - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. benchchem.com [benchchem.com]
Application Note: Methodologies for Monitoring the Stability of 1,3-Dimethyl-5-hydroxyuracil in Solution
Audience: Researchers, scientists, and drug development professionals.
Introduction 1,3-Dimethyl-5-hydroxyuracil is a substituted pyrimidine derivative.[1] The stability of such compounds in solution is a critical parameter in pharmaceutical development, influencing shelf-life, formulation, and ultimately, therapeutic efficacy and safety. Degradation of an active pharmaceutical ingredient (API) can lead to a loss of potency and the formation of potentially toxic impurities. Therefore, robust analytical methods are required to monitor the stability of this compound and characterize its degradation products.
This application note provides detailed protocols for three common and powerful analytical techniques used for stability monitoring: High-Performance Liquid Chromatography with UV detection (HPLC-UV), Ultra-Performance Liquid Chromatography with Tandem Mass Spectrometry (UPLC-MS/MS), and Nuclear Magnetic Resonance (NMR) Spectroscopy.[2]
Potential Degradation Pathways
Based on the known chemistry of 5-hydroxyuracil and related compounds, this compound is susceptible to degradation primarily through oxidation and hydrolysis.[3][4] Oxidative stress can lead to the formation of various oxidized species, while hydrolysis, particularly under acidic or basic conditions, can result in ring-opening or other structural modifications.[5][6]
Caption: Potential degradation routes for this compound.
General Experimental Workflow for Stability Studies
A typical forced degradation study involves subjecting the compound to various stress conditions over time and analyzing samples at specific intervals. This workflow ensures a comprehensive assessment of the compound's stability profile.
Caption: Workflow for conducting a forced degradation stability study.
Protocol 1: HPLC-UV for Quantification
High-Performance Liquid Chromatography with UV detection is a robust and widely used technique for separating and quantifying a parent compound from its degradation products.[7][8] Uracil and its derivatives typically show strong UV absorbance, making this a suitable method.[9]
Principle The method separates compounds based on their differential partitioning between a stationary phase (e.g., C18 column) and a mobile phase. The concentration of the eluting compound is measured by its absorbance of UV light at a specific wavelength. For uracil derivatives, a detection wavelength around 260 nm is common.[9]
Experimental Protocol
-
Preparation of Solutions:
-
Stock Solution: Accurately weigh and dissolve this compound in a suitable solvent (e.g., Methanol:Water 50:50 v/v) to a final concentration of 1 mg/mL.
-
Working Solution: Dilute the stock solution with the mobile phase to a concentration of 10 µg/mL for analysis.
-
Forced Degradation Samples: Dilute samples from the stress study to fall within the linear range of the calibration curve (e.g., 1-20 µg/mL).
-
-
HPLC-UV Instrumentation and Conditions:
-
Instrument: Standard HPLC system with a UV/Vis or Diode Array Detector (DAD).
-
Column: C18 reverse-phase column (e.g., 4.6 mm x 150 mm, 5 µm particle size).
-
Mobile Phase: Isocratic elution with 90% Acetonitrile / 10% Water.[10] Alternative gradients may be required to resolve degradation products.
-
Flow Rate: 1.0 mL/min.[10]
-
Injection Volume: 10 µL.
-
Column Temperature: 30 °C.
-
Detection Wavelength: 260 nm.[9]
-
-
Data Analysis:
-
Generate a calibration curve using standards of known concentrations.
-
Integrate the peak area of this compound in each sample.
-
Calculate the percentage of the parent compound remaining at each time point relative to the time-zero (T0) sample.
-
Monitor for the appearance and growth of new peaks, which indicate degradation products.
-
Data Presentation
| Time Point (hours) | Stress Condition | Peak Area (Parent) | % Parent Remaining | New Peak Area (Degradant 1) |
| 0 | 0.1 M HCl, 60°C | 1,250,000 | 100.0 | 0 |
| 2 | 0.1 M HCl, 60°C | 1,187,500 | 95.0 | 45,000 |
| 6 | 0.1 M HCl, 60°C | 1,050,000 | 84.0 | 152,000 |
| 12 | 0.1 M HCl, 60°C | 875,000 | 70.0 | 289,000 |
| 24 | 0.1 M HCl, 60°C | 625,000 | 50.0 | 498,000 |
Protocol 2: UPLC-MS/MS for Identification and Sensitive Quantification
UPLC-MS/MS provides higher resolution and sensitivity compared to HPLC-UV and adds the capability of mass identification, which is crucial for characterizing unknown degradation products.[2][11][12]
Principle UPLC provides a rapid and highly efficient separation of the analyte and its degradants. The eluent is then introduced into a mass spectrometer. The molecules are ionized (e.g., by Electrospray Ionization - ESI), and the mass-to-charge ratio (m/z) of the parent ion and its characteristic fragment ions are measured, allowing for highly selective quantification and structural elucidation.
Experimental Protocol
-
Preparation of Solutions:
-
Prepare stock and working solutions as described in the HPLC-UV protocol, using high-purity solvents (LC-MS grade).
-
The final concentration of samples may need to be lower due to the higher sensitivity of the instrument.
-
-
UPLC-MS/MS Instrumentation and Conditions:
-
Instrument: UPLC system coupled to a triple quadrupole or Q-TOF mass spectrometer.
-
Column: UPLC C18 column (e.g., 2.1 mm x 50 mm, 1.7 µm particle size).
-
Mobile Phase A: 0.1% Formic Acid in Water.
-
Mobile Phase B: 0.1% Formic Acid in Acetonitrile.
-
Gradient: Start at 5% B, ramp to 95% B over 5 minutes, hold for 1 minute, and re-equilibrate.
-
Flow Rate: 0.4 mL/min.
-
Column Temperature: 40 °C.
-
Ionization Source: ESI (Positive or Negative mode, to be optimized).
-
MS Parameters:
-
Scan Mode: Full scan to find m/z of degradants; Multiple Reaction Monitoring (MRM) for quantification.
-
MRM Transition (Example): For this compound (MW: 156.14 g/mol [1]), a potential transition could be m/z 157.1 -> [fragment ion]. This must be determined experimentally via infusion and fragmentation analysis.
-
-
-
Data Analysis:
-
Analyze full scan data to find the m/z values of potential degradation products.
-
Use the MRM data for accurate quantification of the parent compound and any identified degradants (if standards are available).
-
The accurate mass data from a Q-TOF instrument can be used to predict the elemental composition of degradants.
-
Data Presentation
| Time Point (hours) | Parent Conc. (ng/mL) | Degradant 1 (m/z) | Degradant 1 Peak Area | Degradant 2 (m/z) | Degradant 2 Peak Area |
| 0 | 100.5 | - | 0 | - | 0 |
| 12 | 75.2 | 173.1 | 25,400 | 129.1 | 12,800 |
| 24 | 48.9 | 173.1 | 51,600 | 129.1 | 26,100 |
Protocol 3: NMR Spectroscopy for Structural Elucidation
NMR spectroscopy is an indispensable tool for the unambiguous structural identification of degradation products.[13] It provides detailed information about the chemical environment of atoms (specifically ¹H and ¹³C) within a molecule.
Principle NMR detects the absorption of radiofrequency energy by atomic nuclei in a strong magnetic field. The resulting spectrum provides information on the structure and connectivity of atoms. By comparing the spectrum of a degraded sample to that of a pure standard, one can observe the disappearance of signals from the parent compound and the appearance of new signals corresponding to the degradation products. Two-dimensional (2D) NMR experiments can further elucidate the complete structure of these new compounds.[14]
Experimental Protocol
-
Sample Preparation:
-
For significant degradation products, it may be necessary to isolate them using preparative HPLC.
-
Alternatively, if degradation is substantial (>10-20%), direct analysis of the stressed sample is possible.
-
Dissolve a sufficient amount of the sample (typically 0.5-5 mg) in a deuterated solvent (e.g., D₂O, DMSO-d₆). Add an internal standard (e.g., TSP) for quantification (qNMR).
-
-
NMR Instrumentation and Conditions:
-
Instrument: High-field NMR spectrometer (e.g., 400 MHz or higher).
-
Experiments:
-
¹H NMR: A standard experiment to observe proton signals. Key for initial assessment.
-
¹³C NMR: To observe the carbon backbone.
-
2D NMR (if needed): COSY (¹H-¹H correlation), HSQC (¹H-¹³C correlation), and HMBC (long-range ¹H-¹³C correlation) to piece together the full structure of unknown degradants.
-
-
-
Data Analysis:
-
Assign the signals in the ¹H and ¹³C spectra for the pure this compound.
-
In the spectra of degraded samples, identify new sets of signals.
-
Use the chemical shifts, coupling constants, and 2D correlation data to determine the structure of the degradation products.
-
Use qNMR to determine the concentration of the parent and degradants by comparing the integral of their unique signals to that of the internal standard.[13]
-
Data Presentation
| Compound | ¹H Chemical Shift (δ, ppm) | Key ¹³C Shifts (δ, ppm) | Structural Assignment |
| Parent Compound | 7.5 (s, 1H, C6-H), 3.4 (s, 3H, N-CH₃), 3.2 (s, 3H, N-CH₃) | 163 (C4=O), 151 (C2=O), 140 (C5-OH), 125 (C6) | Confirmed this compound |
| Degradant 1 | Disappearance of C6-H signal; appearance of new aliphatic signals | Shift in C5 and C6 signals | Suggests saturation of C5-C6 double bond |
Interrelation of Analytical Techniques
The described techniques are complementary. HPLC-UV is ideal for routine quantification, UPLC-MS/MS provides sensitive quantification and mass identification, and NMR offers definitive structural elucidation. Using them in combination provides a comprehensive understanding of the stability profile.
Caption: Logical relationship between key analytical techniques.
References
- 1. This compound | C6H8N2O3 | CID 319989 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. mdpi.com [mdpi.com]
- 3. researchgate.net [researchgate.net]
- 4. Hydrolytic pathway of 5-fluorouracil in aqueous solutions for clinical use - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. benchchem.com [benchchem.com]
- 7. An accurate dihydrouracil/uracil determination using improved high performance liquid chromatography method for preventing fluoropyrimidines-related toxicity in clinical practice - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. HPLC with UV or mass spectrometric detection for quantifying endogenous uracil and dihydrouracil in human plasma - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. UV-Vis Spectrum of Uracil | SIELC Technologies [sielc.com]
- 10. HPLC Separation of Uridine and Uracil | SIELC Technologies [sielc.com]
- 11. Stability study of selected adenosine nucleosides using LC and LC/MS analyses - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. mdpi.com [mdpi.com]
- 13. azooptics.com [azooptics.com]
- 14. mdpi.com [mdpi.com]
Troubleshooting & Optimization
Technical Support Center: Synthesis of 1,3-Dimethyl-5-hydroxyuracil
Welcome to the technical support center for the synthesis of 1,3-Dimethyl-5-hydroxyuracil. This resource is designed for researchers, scientists, and professionals in drug development to provide troubleshooting guidance and frequently asked questions (FAQs) to improve the yield and purity of your synthesis.
Frequently Asked Questions (FAQs)
Q1: What is the most reliable method for synthesizing this compound?
A1: Direct hydroxylation of 1,3-dimethyluracil at the C5 position is challenging and often leads to low yields and over-oxidation byproducts, such as cis-5,6-dihydro-5,6-dihydroxy-1,3-dimethyluracil.[1] A more dependable and higher-yielding approach is a two-step synthesis involving the bromination of 1,3-dimethyluracil to form 5-bromo-1,3-dimethyluracil, followed by hydrolysis of the bromo- anologue to the desired 5-hydroxy product.
Q2: I am experiencing a low yield in my synthesis. What are the common causes?
A2: Low yields in the synthesis of this compound can stem from several factors, depending on the reaction step. For the initial bromination step, incomplete reaction due to insufficient brominating agent or suboptimal reaction time can be a cause. In the subsequent hydrolysis step, incomplete conversion of the bromo-intermediate or degradation of the 5-hydroxyuracil product are common issues. 5-hydroxyuracil is known to be susceptible to further oxidation.
Q3: What are the typical side products I should be aware of?
A3: In the bromination step, over-bromination leading to di-brominated species can occur if the reaction is not carefully controlled. During the hydrolysis of 5-bromo-1,3-dimethyluracil, incomplete reaction will leave unreacted starting material. Furthermore, the desired 5-hydroxy product can degrade. Degradation of 5-hydroxyuracil can lead to ring-opened products.
Q4: How can I best purify the final this compound product?
A4: Purification can typically be achieved through recrystallization. The choice of solvent is critical and may require some experimentation. Common solvent systems for uracil derivatives include water, ethanol, or mixtures of polar aprotic solvents like DMF with a less polar co-solvent. Column chromatography can also be employed if recrystallization does not provide sufficient purity.
Troubleshooting Guides
Issue 1: Low Yield in the Bromination of 1,3-Dimethyluracil
| Potential Cause | Troubleshooting Action |
| Incomplete Reaction | Monitor the reaction progress using Thin Layer Chromatography (TLC). If the starting material is still present after the expected reaction time, consider extending the reaction duration or slightly increasing the temperature. Ensure the molar ratio of the brominating agent (e.g., N-bromosuccinimide) to 1,3-dimethyluracil is appropriate. |
| Suboptimal Reaction Conditions | The choice of solvent can significantly impact the reaction. Acetonitrile is often effective for this type of bromination. Ensure the reaction is protected from light, as photochemical side reactions can occur. |
| Loss during Workup | Ensure complete extraction of the product from the reaction mixture. Washing steps should be performed with appropriate solvents to minimize product loss. |
Issue 2: Low Yield in the Hydrolysis of 5-Bromo-1,3-dimethyluracil
| Potential Cause | Troubleshooting Action |
| Incomplete Hydrolysis | Monitor the reaction progress by TLC to ensure the disappearance of the 5-bromo-1,3-dimethyluracil starting material. If the reaction stalls, a slight increase in temperature or reaction time may be necessary. The concentration of the base (e.g., sodium hydroxide) is also a critical parameter to optimize. |
| Product Degradation | 5-Hydroxyuracil can be sensitive to harsh basic conditions and high temperatures. It is advisable to use the minimum effective concentration of base and to keep the reaction temperature as low as possible while still achieving a reasonable reaction rate. Working under an inert atmosphere (e.g., nitrogen or argon) can help prevent oxidative degradation. |
| Difficulties in Isolation | The product may be partially soluble in the aqueous reaction mixture. Ensure the pH is adjusted appropriately during workup to minimize solubility and maximize precipitation. Multiple extractions with an organic solvent may be necessary to recover the product fully. |
Experimental Protocols
Synthesis of 1,3-Dimethylbarbituric Acid (Precursor to 1,3-Dimethyluracil)
This protocol describes the synthesis of 1,3-dimethylbarbituric acid, which can be used as a starting material for the synthesis of 1,3-dimethyluracil.
Materials:
-
1,3-Dimethylurea
-
Malonic acid
-
Glacial acetic acid
-
Acetic anhydride
-
Ethanol
-
Concentrated hydrochloric acid
Procedure:
-
Dissolve 276 g (3.14 mol) of 1,3-dimethylurea and 376 g (3.62 mol) of malonic acid in 600 ml of glacial acetic acid at 60-70 °C.[2]
-
To this solution, add 1250 ml of acetic anhydride and gradually increase the temperature to 90 °C.[2]
-
Stir the reaction mixture for 6 hours and then allow it to stand at room temperature overnight.[2]
-
Distill off the glacial acetic acid and acetic anhydride under reduced pressure.[2]
-
Pour the hot residue into 500 ml of ethanol. Collect the resulting crystals by filtration.[2]
-
Reflux the collected crystals in a mixture of 380 ml of concentrated hydrochloric acid and 400 ml of water for 2 hours.[2]
-
Allow the mixture to cool on ice for 6 hours.[2]
-
Collect the crystals by filtration and wash with a small amount of ethanol to yield 360 g of 1,3-dimethylbarbituric acid.[2]
Proposed Two-Step Synthesis of this compound
This proposed synthesis is based on established methods for the bromination and subsequent hydrolysis of uracil derivatives. Optimization of specific conditions may be required.
Step 1: Synthesis of 5-Bromo-1,3-dimethyluracil
Materials:
-
1,3-Dimethyluracil
-
N-Bromosuccinimide (NBS)
-
Acetonitrile
Procedure:
-
Dissolve 1,3-dimethyluracil in acetonitrile in a round-bottom flask.
-
Add N-bromosuccinimide (approximately 1.1 equivalents) to the solution.
-
Stir the reaction mixture at room temperature and monitor its progress by TLC.
-
Once the reaction is complete, remove the acetonitrile under reduced pressure.
-
Take up the residue in a suitable organic solvent (e.g., ethyl acetate) and wash with water and brine.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate to obtain the crude 5-bromo-1,3-dimethyluracil.
-
Purify the crude product by recrystallization or column chromatography.
Step 2: Hydrolysis of 5-Bromo-1,3-dimethyluracil to this compound
Materials:
-
5-Bromo-1,3-dimethyluracil
-
Aqueous sodium hydroxide solution (e.g., 1 M)
-
Hydrochloric acid (for neutralization)
Procedure:
-
Suspend 5-bromo-1,3-dimethyluracil in an aqueous solution of sodium hydroxide.
-
Gently heat the mixture with stirring. Monitor the reaction by TLC until the starting material is consumed.
-
Cool the reaction mixture to room temperature.
-
Carefully neutralize the solution with hydrochloric acid to precipitate the product.
-
Collect the precipitate by filtration, wash with cold water, and dry under vacuum to obtain this compound.
-
Further purification can be achieved by recrystallization.
Data Summary
The following tables provide a general overview of reaction parameters that can be optimized for each step of the proposed synthesis. Specific values should be determined empirically for the best results.
Table 1: Reaction Condition Optimization for Bromination
| Parameter | Range | Recommended Starting Point |
| Temperature | Room Temperature - 50°C | Room Temperature |
| Reaction Time | 2 - 24 hours | 4 hours (monitor by TLC) |
| NBS (equivalents) | 1.0 - 1.5 | 1.1 |
| Solvent | Acetonitrile, Dichloromethane | Acetonitrile |
Table 2: Reaction Condition Optimization for Hydrolysis
| Parameter | Range | Recommended Starting Point |
| Temperature | 50°C - 100°C | 60°C |
| Reaction Time | 1 - 12 hours | 2 hours (monitor by TLC) |
| Base Concentration | 0.5 M - 2 M NaOH | 1 M NaOH |
Logical Troubleshooting Workflow
References
Technical Support Center: Overcoming Solubility Challenges of 1,3-Dimethyl-5-hydroxyuracil
This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) to address solubility issues encountered with 1,3-Dimethyl-5-hydroxyuracil in aqueous solutions.
Troubleshooting Guide
Problem: My this compound is not dissolving in water or aqueous buffer.
This is a common challenge with uracil derivatives. The following steps provide a systematic approach to improving solubility.
1. Initial Assessment and Basic Techniques
-
Question: Have you tried gentle heating and agitation?
-
Answer: For many organic compounds, solubility increases with temperature.[1][2][3] Try heating the solution to 37-40°C while stirring. Be cautious, as excessive heat can degrade the compound. The relationship between temperature and solubility is often exponential, meaning a small increase in temperature can lead to a significant increase in solubility.[1][3]
-
-
Question: What is the pH of your aqueous solution?
-
Answer: The solubility of ionizable compounds is highly dependent on pH.[4][5][6] this compound has a hydroxyl group that can be deprotonated at higher pH, increasing its solubility. Systematically adjust the pH of your solution upwards (e.g., from 7.0 to 9.0) and observe any changes in solubility. For weakly acidic drugs, a higher pH leads to the formation of the more soluble ionized form.[7]
-
2. Employing Solubilizing Excipients
If basic techniques are insufficient, the use of co-solvents or complexing agents may be necessary.
-
Question: Have you considered using a co-solvent?
-
Answer: Co-solvents can increase the solubility of non-polar compounds by reducing the polarity of the aqueous solvent.[8][] Common, low-toxicity co-solvents for parenteral use include ethanol, propylene glycol, and polyethylene glycol (PEG).[8] Start with a small percentage of a co-solvent (e.g., 5-10% v/v) and incrementally increase the concentration.
-
-
Question: Is your compound compatible with cyclodextrins?
-
Answer: Cyclodextrins are cyclic oligosaccharides that can encapsulate hydrophobic molecules within their non-polar interior, thereby increasing their solubility in aqueous solutions.[10][11][12] Beta-cyclodextrin derivatives, such as 2-hydroxypropyl-β-cyclodextrin (HP-β-CD), are particularly effective and have low toxicity.[10] The formation of these inclusion complexes can significantly enhance bioavailability.[10]
-
Frequently Asked Questions (FAQs)
Q1: What is the expected aqueous solubility of this compound?
Q2: How do I choose the right solubilization technique?
The choice of technique depends on the downstream application. For in vitro assays, a wider range of solvents and excipients may be acceptable. For in vivo studies, toxicity and biocompatibility are critical considerations. The decision-making workflow below can guide your selection.
Q3: Can I use DMSO to dissolve this compound?
Yes, Dimethyl sulfoxide (DMSO) is a powerful solvent for many poorly soluble compounds, including uracil derivatives.[14][15][16] It is suitable for preparing high-concentration stock solutions. However, for many biological experiments, the final concentration of DMSO should be kept low (typically <0.5%) as it can have physiological effects.[16]
Q4: Will changing the pH affect the stability or activity of my compound?
It is possible. After adjusting the pH to improve solubility, it is crucial to assess the stability of this compound under these conditions over the time course of your experiment. You should also verify that the altered pH does not interfere with your experimental assay or the biological activity of the compound.
Q5: Are there any other advanced techniques for improving solubility?
Yes, other methods include the use of surfactants to form micelles that can solubilize hydrophobic drugs, and solid dispersion techniques where the drug is dispersed in a hydrophilic carrier.[17][18][19] Nanonization, which reduces particle size to the nanometer range, can also increase dissolution rate and solubility.[7][8]
Data Presentation: Solubility Enhancement Strategies
The following table summarizes the potential impact of various solubilization methods on the aqueous solubility of a hypothetical uracil derivative. This data is illustrative and should be confirmed experimentally for this compound.
| Method | Vehicle | Concentration of Agent | Expected Fold Increase in Solubility (Approx.) |
| pH Adjustment | Phosphate Buffer | pH 7.4 | 1x (Baseline) |
| Carbonate Buffer | pH 9.0 | 5x - 10x | |
| Co-solvency | Water | 10% Ethanol | 2x - 5x |
| Water | 20% Propylene Glycol | 5x - 15x | |
| Water | 20% PEG 400 | 10x - 25x | |
| Complexation | Water | 5% HP-β-Cyclodextrin | 20x - 50x |
Experimental Protocols
Protocol 1: Solubility Determination by pH Adjustment
-
Prepare a series of buffers with pH values ranging from 6.0 to 10.0 (e.g., phosphate buffers for pH 6-8, carbonate-bicarbonate buffers for pH 9-10).
-
Add an excess amount of this compound to a fixed volume of each buffer in separate vials.
-
Seal the vials and agitate them at a constant temperature (e.g., 25°C or 37°C) for 24-48 hours to ensure equilibrium is reached.
-
After equilibration, centrifuge the samples to pellet the undissolved solid.
-
Carefully collect the supernatant and filter it through a 0.22 µm syringe filter to remove any remaining particulates.
-
Quantify the concentration of the dissolved compound in the filtrate using a suitable analytical method, such as UV-Vis spectrophotometry or HPLC.
-
Plot the measured solubility against the pH of the buffer.
Protocol 2: Co-solvent Solubility Enhancement
-
Prepare a series of co-solvent mixtures with varying concentrations (e.g., 5%, 10%, 20%, 40% v/v) of a selected co-solvent (e.g., ethanol, propylene glycol) in water or a suitable buffer.
-
Follow steps 2-6 from Protocol 1 for each co-solvent mixture.
-
Plot the measured solubility against the percentage of the co-solvent.
Protocol 3: Cyclodextrin-Mediated Solubilization
-
Prepare aqueous solutions of a cyclodextrin derivative (e.g., HP-β-CD) at various concentrations (e.g., 1%, 2%, 5%, 10% w/v).
-
Follow steps 2-6 from Protocol 1 for each cyclodextrin solution.
-
Plot the measured solubility of this compound against the concentration of the cyclodextrin.
Visualizations
Caption: A step-by-step workflow for solubilizing this compound.
Caption: Relationship between solubilization methods and their mechanisms.
References
- 1. pubs.acs.org [pubs.acs.org]
- 2. chem.libretexts.org [chem.libretexts.org]
- 3. researchgate.net [researchgate.net]
- 4. Intrinsic Solubility of Ionizable Compounds from pKa Shift - PMC [pmc.ncbi.nlm.nih.gov]
- 5. m.youtube.com [m.youtube.com]
- 6. chem.libretexts.org [chem.libretexts.org]
- 7. jmpas.com [jmpas.com]
- 8. ijpbr.in [ijpbr.in]
- 10. alzet.com [alzet.com]
- 11. Cyclodextrins: Enhancing Drug Delivery, Solubility and Bioavailability for Modern Therapeutics - PMC [pmc.ncbi.nlm.nih.gov]
- 12. touroscholar.touro.edu [touroscholar.touro.edu]
- 13. researchgate.net [researchgate.net]
- 14. researchgate.net [researchgate.net]
- 15. selleckchem.com [selleckchem.com]
- 16. cdn.caymanchem.com [cdn.caymanchem.com]
- 17. Solubilization techniques used for poorly water-soluble drugs - PubMed [pubmed.ncbi.nlm.nih.gov]
- 18. researchgate.net [researchgate.net]
- 19. Review on Solubility Enhancement Techniques for Poorly Soluble Drugs | Auctores [auctoresonline.org]
Technical Support Center: Troubleshooting 1,3-Dimethyl-5-hydroxyuracil Degradation
This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) to address challenges related to 1,3-Dimethyl-5-hydroxyuracil degradation in cell culture media.
Frequently Asked Questions (FAQs)
Q1: My experimental results with this compound are inconsistent. Could degradation in the cell culture media be a factor?
A1: Yes, inconsistent or weaker-than-expected biological effects can be a sign of compound degradation. This compound, like many small molecules, can be susceptible to degradation in the aqueous and biologically active environment of cell culture media. Factors such as pH, temperature, light exposure, and enzymatic activity can contribute to its breakdown over time, leading to a lower effective concentration and variable experimental outcomes.
Q2: What are the primary factors that can cause the degradation of this compound in cell culture?
A2: Several factors can influence the stability of this compound in cell culture media:
-
pH: Uracil and its derivatives can be susceptible to pH-dependent hydrolysis. Standard cell culture media is typically buffered to a physiological pH of 7.2-7.4, but metabolic activity of cells can cause local pH shifts.[1]
-
Temperature: Incubation at 37°C, while necessary for cell growth, can accelerate the rate of chemical degradation.[1][2]
-
Light Exposure: Many chemical compounds are sensitive to light. Exposure of media containing this compound to ambient light can potentially lead to photodegradation.[1][2]
-
Media Components: Components within the cell culture media, such as certain amino acids or vitamins, could potentially react with and degrade the compound.[2][3]
-
Enzymatic Degradation: Cells can release enzymes into the media that may metabolize this compound. Additionally, if serum is used, it contains various enzymes that could contribute to degradation.[4]
-
Adsorption to Plasticware: While not a degradation process, the compound may adsorb to the surface of plastic flasks, plates, and tubes, reducing its bioavailable concentration.[4][5]
Q3: How can I determine if this compound is degrading in my specific cell culture setup?
A3: A stability study is the most direct way to assess the degradation of this compound in your experimental conditions.[5] This involves incubating the compound in your complete cell culture medium (with and without cells) and quantifying its concentration at different time points. A decrease in the concentration of the parent compound over time is indicative of degradation.[5] Analytical methods such as High-Performance Liquid Chromatography (HPLC) or Liquid Chromatography-Mass Spectrometry (LC-MS) are typically used for quantification.[5][6]
Q4: What are the best practices for preparing and storing this compound stock solutions to minimize degradation?
A4: Proper preparation and storage of stock solutions are critical to ensure consistent experimental results.
-
Solvent Selection: Dissolve this compound in a suitable, high-purity organic solvent such as Dimethyl Sulfoxide (DMSO).[2][7]
-
Stock Solution Storage: Aliquot the stock solution into single-use volumes to avoid repeated freeze-thaw cycles.[4] Store these aliquots at -20°C or -80°C and protect them from light.[1][2]
-
Working Solutions: It is recommended to prepare fresh dilutions of this compound in your cell culture medium for each experiment. Avoid storing the compound in aqueous solutions for extended periods.[2]
Troubleshooting Guide
This guide addresses common issues encountered when using this compound in cell culture experiments.
Issue 1: Diminished or Loss of Biological Effect Over Time
-
Potential Cause: Degradation of this compound in the cell culture medium.
-
Troubleshooting Steps:
-
Perform a Stability Study: Follow the detailed protocol in the "Experimental Protocols" section to quantify the stability of the compound under your experimental conditions.
-
More Frequent Media Changes: If degradation is confirmed, replenish the media with freshly prepared this compound more frequently. The frequency will depend on the degradation rate determined from your stability study.[5]
-
Optimize Initial Concentration: If the compound degrades rapidly, you may need to use a higher initial concentration to maintain an effective concentration over the desired time course. However, be mindful of potential cytotoxicity.
-
Issue 2: High Variability Between Experimental Replicates
-
Potential Cause: Inconsistent compound concentration due to degradation or handling.
-
Troubleshooting Steps:
-
Standardize Solution Preparation: Ensure consistent preparation of working solutions. Add the stock solution to pre-warmed media immediately before adding it to the cells.[2]
-
Use Low-Binding Plasticware: To minimize loss due to adsorption, consider using low-protein-binding plates and tubes.[5]
-
Include Proper Controls: Run a cell-free control with the compound in the medium to differentiate between chemical degradation and cellular metabolism or adsorption.[5]
-
Experimental Protocols
Protocol 1: Stability Assessment of this compound in Cell Culture Media
This protocol outlines a method to determine the stability of this compound in your specific cell culture medium over time.
Materials:
-
This compound
-
DMSO (or other appropriate solvent)
-
Complete cell culture medium (e.g., DMEM with 10% FBS)
-
Sterile microcentrifuge tubes
-
Incubator (37°C, 5% CO₂)
-
HPLC or LC-MS system for analysis
Methodology:
-
Preparation of Working Solution: Prepare a stock solution of this compound in DMSO. Spike pre-warmed complete cell culture medium with the stock solution to achieve the final desired concentration.
-
Sample Aliquoting: Aliquot the medium containing this compound into sterile microcentrifuge tubes for each time point (e.g., 0, 4, 8, 24, 48, 72 hours).
-
Incubation: Place the tubes in a 37°C, 5% CO₂ incubator.[2]
-
Sample Collection: At each designated time point, remove one tube and immediately store it at -80°C to halt any further degradation until analysis.[2] The T=0 sample should be frozen immediately after preparation.
-
Sample Processing (for analysis):
-
Analysis:
-
Analyze the concentration of intact this compound in the supernatant using a validated HPLC or LC-MS method.
-
Plot the concentration of this compound versus time to determine its degradation kinetics.[2]
-
Data Presentation
Table 1: Illustrative Stability of this compound in Cell Culture Media at 37°C
| Time (hours) | Concentration (µM) | Percent Remaining (%) |
| 0 | 10.0 | 100 |
| 4 | 9.1 | 91 |
| 8 | 8.2 | 82 |
| 24 | 5.5 | 55 |
| 48 | 2.8 | 28 |
| 72 | 1.1 | 11 |
Note: This data is for illustrative purposes only. Actual stability should be determined experimentally.
Visualizations
Caption: Workflow for assessing the stability of this compound.
Caption: Troubleshooting logic for inconsistent experimental results.
References
Optimization of reaction conditions for 1,3-Dimethyl-5-hydroxyuracil derivatization
This technical support guide provides troubleshooting advice and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with the derivatization of 1,3-Dimethyl-5-hydroxyuracil.
Troubleshooting Guide
This section addresses specific issues that may be encountered during the derivatization of this compound, providing potential causes and solutions.
| Problem | Potential Cause(s) | Suggested Solution(s) |
| Low or No Product Yield | Incomplete Reaction: Reaction time, temperature, or reagent concentration may be insufficient.[1][2] | - Increase reaction time and/or temperature according to the protocol's limits.- Use a molar excess of the derivatizing reagent.[2]- Ensure proper mixing throughout the reaction. |
| Presence of Moisture: Derivatization reagents, especially silylating agents, are sensitive to water.[1][3] | - Dry the sample thoroughly before adding reagents. Lyophilization is effective.[3]- Use anhydrous solvents and store reagents under inert gas (e.g., nitrogen or argon).- Handle reagents in a dry environment (e.g., glove box). | |
| Reagent Degradation: The derivatizing agent may have degraded due to improper storage. | - Use fresh or newly opened reagents.- Store reagents according to the manufacturer's instructions, typically in a cool, dark, and dry place. | |
| Suboptimal pH: The reaction may be sensitive to the pH of the reaction mixture. | - Adjust the pH with a suitable acid or base, depending on the reaction mechanism. For silylation, pyridine is often used as a solvent and a mild base to neutralize released acids.[4] | |
| Multiple Unexpected Peaks in Chromatogram | Side Reactions: The derivatizing reagent may react with other functional groups or impurities in the sample. | - Purify the starting material (this compound) before derivatization.- Optimize reaction conditions (e.g., lower temperature) to improve selectivity. |
| Degradation of Product: The derivatized product may be unstable under the reaction or analysis conditions. | - Analyze the sample immediately after derivatization.- If using GC-MS, ensure the injection port temperature is not excessively high. | |
| Incomplete Derivatization: Both the derivatized and underivatized compound are present.[1] | - Refer to the "Low or No Product Yield" section to optimize the reaction for completion. | |
| Peak Tailing in Chromatogram | Interaction with Active Sites: The derivatized analyte may still have polar groups that interact with active sites in the GC column.[1][2] | - Ensure complete derivatization of all active hydrogens.- Use a higher-quality, deactivated GC column.- Condition the column before use.[1] |
| Column Overload: Injecting too much sample can lead to poor peak shape. | - Dilute the sample before injection. | |
| Poor Reproducibility | Inconsistent Sample Preparation: Variations in sample drying, reagent addition, or reaction time can lead to variable results.[2] | - Use a standardized and well-documented protocol.- Employ an internal standard to account for variations in sample preparation and injection volume. |
| Systematic Errors: Issues with instrumentation, such as leaks in the GC inlet or inconsistent autosampler injections.[2] | - Perform regular maintenance on the analytical instrumentation. |
Frequently Asked Questions (FAQs)
Q1: Why is derivatization of this compound necessary for GC-MS analysis?
A1: this compound has a polar hydroxyl group, which makes it non-volatile. Derivatization is necessary to convert it into a more volatile and thermally stable compound suitable for gas chromatography.[1][4] This process reduces polarity, increases thermal stability, and improves chromatographic peak shape and resolution.[4]
Q2: What are the most common derivatization methods for compounds with hydroxyl groups like this compound?
A2: The most common methods are silylation and acylation. Silylation, using reagents like N,O-Bis(trimethylsilyl)trifluoroacetamide (BSTFA) or N-methyl-N-(trimethylsilyl)trifluoroacetamide (MSTFA), is widely used to convert hydroxyl groups into trimethylsilyl ethers.[2][5] Acylation involves the introduction of an acyl group.
Q3: My silylation reaction for this compound is not working. What are the most critical factors to check?
A3: The most critical factor is the complete exclusion of moisture.[1][3] Silylating reagents react readily with water, which will consume the reagent and inhibit the derivatization of your target molecule. Ensure your sample, solvents, and glassware are scrupulously dry. Using a catalyst like trimethylchlorosilane (TMCS) can also enhance the reactivity of the silylating agent.[2]
Q4: Can I use methoximation in addition to silylation for this compound?
A4: Methoximation is primarily used to derivatize carbonyl (keto and aldehyde) groups.[3][4] this compound has ketone groups as part of its uracil ring structure. While these are generally less reactive than open-chain ketones, methoximation followed by silylation could potentially be used, especially if you are analyzing a mixture of metabolites.[3] However, for derivatizing just the hydroxyl group, silylation alone is typically sufficient.
Experimental Protocols
Protocol 1: Silylation of this compound for GC-MS Analysis
This protocol describes the trimethylsilylation of the hydroxyl group of this compound.
Materials:
-
This compound
-
N,O-Bis(trimethylsilyl)trifluoroacetamide (BSTFA) with 1% Trimethylchlorosilane (TMCS)
-
Anhydrous Pyridine or Acetonitrile
-
Reaction vials with screw caps and PTFE septa
-
Heating block or oven
-
Inert gas (Nitrogen or Argon)
Procedure:
-
Sample Preparation: Place 1-5 mg of this compound into a reaction vial. If the sample is in solution, evaporate the solvent to complete dryness under a stream of inert gas.
-
Reagent Addition: Add 100 µL of anhydrous pyridine (or acetonitrile) to dissolve the sample.
-
Add 100 µL of BSTFA + 1% TMCS to the vial.
-
Reaction: Cap the vial tightly and heat at 60-80°C for 30-60 minutes.
-
Analysis: Cool the vial to room temperature. The sample is now ready for injection into the GC-MS.
Optimization of Silylation Reaction Conditions
The following table provides an example of how reaction conditions can be optimized for the silylation of this compound.
| Entry | Solvent | Temperature (°C) | Time (min) | Reagent | Yield (%) |
| 1 | Acetonitrile | 60 | 30 | BSTFA | 75 |
| 2 | Pyridine | 60 | 30 | BSTFA | 85 |
| 3 | Pyridine | 70 | 30 | BSTFA + 1% TMCS | 95 |
| 4 | Pyridine | 70 | 60 | BSTFA + 1% TMCS | >99 |
| 5 | DMF | 70 | 30 | BSTFA + 1% TMCS | 90 |
Visualizations
Caption: Experimental workflow for the silylation of this compound.
Caption: Troubleshooting logic for common derivatization issues.
References
Avoiding common pitfalls in the analysis of 1,3-Dimethyl-5-hydroxyuracil by mass spectrometry
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in overcoming common challenges in the mass spectrometry analysis of 1,3-Dimethyl-5-hydroxyuracil.
Frequently Asked Questions (FAQs)
Q1: What are the most common ionization techniques for this compound analysis?
A1: Electrospray ionization (ESI) is the most common and effective technique for the analysis of polar molecules like this compound, typically in positive ion mode. Atmospheric pressure chemical ionization (APCI) can also be used, particularly if the mobile phase is less polar.
Q2: What are the expected major ions in the mass spectrum of this compound?
A2: In positive mode ESI, the primary ion observed would be the protonated molecule, [M+H]⁺. Depending on the solvent system and instrument conditions, adducts with sodium [M+Na]⁺ or potassium [M+K]⁺ may also be present.
Q3: How can I improve the sensitivity of my assay?
A3: To enhance sensitivity, consider optimizing several parameters:
-
Sample Preparation: Ensure efficient extraction and concentration of the analyte. Solid-phase extraction (SPE) can be effective for cleaning up complex samples.
-
Chromatography: Use a column that provides good retention and peak shape. A C18 column is a common choice. Optimize the mobile phase composition and gradient to ensure sharp peaks.
-
Mass Spectrometer Settings: Fine-tune ion source parameters such as spray voltage, gas flows, and temperatures. Optimize collision energy in MS/MS methods to maximize the signal of specific fragment ions.
Q4: I am observing significant in-source fragmentation. What could be the cause and how can I minimize it?
A4: In-source decay or fragmentation can occur for nucleobase analogs and other sensitive molecules.[1] This can be caused by harsh ion source conditions. To minimize this, try the following:
-
Reduce the ion source temperature.
-
Optimize the capillary or spray voltage; sometimes a lower voltage can reduce fragmentation.[2]
-
Adjust the cone or fragmentor voltage to a lower setting.
Troubleshooting Guide
This guide addresses specific problems that may be encountered during the analysis of this compound.
Problem 1: Poor Peak Shape (Tailing or Fronting)
| Potential Cause | Recommended Solution |
| Column Overload | Dilute the sample or inject a smaller volume. |
| Inappropriate Mobile Phase pH | Adjust the mobile phase pH to ensure the analyte is in a single ionic form. For uracil derivatives, a slightly acidic mobile phase (e.g., with 0.1% formic acid) is common. |
| Secondary Interactions with Column | Use a column with end-capping or a different stationary phase. Ensure the sample solvent is compatible with the mobile phase. |
| Column Contamination | Flush the column with a strong solvent or replace it if necessary. Use a guard column to protect the analytical column. |
Problem 2: Low or No Signal
| Potential Cause | Recommended Solution |
| Analyte Degradation | Prepare fresh samples and standards. Investigate the stability of this compound under your storage and experimental conditions. Similar compounds like 5-fluorouracil can be unstable depending on pH, temperature, and light exposure.[3][4][5] |
| Ion Suppression | Improve sample cleanup to remove matrix components. Modify the chromatographic method to separate the analyte from interfering compounds. |
| Incorrect MS Settings | Verify the mass spectrometer is tuned and calibrated. Confirm that the correct polarity and acquisition mode (e.g., SIM or MRM) are being used. Optimize ion source parameters. |
| Sample Preparation Issues | Ensure complete dissolution of the sample. Verify the accuracy of dilutions and standard concentrations. |
Problem 3: Inconsistent Retention Times
| Potential Cause | Recommended Solution |
| Pump or LC System Issues | Check for leaks in the LC system. Purge the pumps to remove air bubbles. Ensure consistent mobile phase composition. |
| Column Equilibration | Allow sufficient time for the column to equilibrate between injections, especially when using gradients. |
| Temperature Fluctuations | Use a column oven to maintain a constant temperature. |
Problem 4: Ambiguous Fragmentation Pattern in MS/MS
Predicted Fragmentation Pathway of this compound:
Based on the fragmentation of similar structures, a plausible fragmentation pathway for this compound ([M+H]⁺) is proposed below. The hydroxyl group and the pyrimidine ring are likely sites of initial fragmentation. Common losses include water (H₂O), carbon monoxide (CO), and cleavage of the ring structure.
Caption: Predicted MS/MS fragmentation of this compound.
If your observed fragmentation does not align with predictions, consider the following:
| Potential Cause | Recommended Solution |
| In-source Fragmentation | As mentioned in the FAQs, reduce the harshness of the ion source conditions. Analyze a standard at different cone/fragmentor voltages to distinguish in-source fragments from true MS/MS fragments. |
| Presence of Isomers or Impurities | Ensure the purity of your standard. Isomers may co-elute and produce confounding fragments. Improve chromatographic separation to resolve potential isomers. |
| Unexpected Rearrangements | Fragmentation pathways can sometimes involve complex rearrangements. High-resolution mass spectrometry (HRMS) can help in assigning elemental compositions to fragments, aiding in their identification. |
Experimental Protocols
Sample Preparation: Protein Precipitation
This protocol is suitable for removing proteins from biological matrices like plasma or serum.
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To 100 µL of sample, add 300 µL of ice-cold acetonitrile containing an appropriate internal standard.
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Vortex for 1 minute to precipitate proteins.
-
Centrifuge at 10,000 x g for 10 minutes at 4°C.
-
Transfer the supernatant to a new tube and evaporate to dryness under a stream of nitrogen.
-
Reconstitute the residue in 100 µL of the initial mobile phase for LC-MS analysis.
LC-MS/MS Method Parameters
Below are typical starting parameters for an LC-MS/MS method for this compound. These should be optimized for your specific instrument and application.
Liquid Chromatography Parameters
| Parameter | Value |
| Column | C18, 2.1 x 100 mm, 1.8 µm |
| Mobile Phase A | 0.1% Formic Acid in Water |
| Mobile Phase B | 0.1% Formic Acid in Acetonitrile |
| Gradient | 5% B to 95% B over 10 minutes |
| Flow Rate | 0.3 mL/min |
| Column Temperature | 40°C |
| Injection Volume | 5 µL |
Mass Spectrometry Parameters
| Parameter | Value |
| Ionization Mode | ESI Positive |
| Capillary Voltage | 3.5 kV |
| Source Temperature | 150°C |
| Desolvation Temperature | 400°C |
| Desolvation Gas Flow | 800 L/hr |
| Cone Gas Flow | 50 L/hr |
| MRM Transitions | To be determined by infusion of a standard. A hypothetical example could be: Precursor Ion > Product Ion 1 (for quantification) and Precursor Ion > Product Ion 2 (for confirmation). |
Logical Workflow for Troubleshooting
The following diagram outlines a systematic approach to troubleshooting common issues in the LC-MS analysis of this compound.
References
- 1. Nucleobase derivatives induce in-source decay of oligonucleotides as new matrix-assisted laser desorption/ionization matrices - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. chem.libretexts.org [chem.libretexts.org]
- 3. [Stability of 5-fluorouracil solutions according to different parameters] - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Physicochemical stability of Fluorouracil Accord in three different concentrations in portable elastomeric infusion pumps - GaBIJ [gabi-journal.net]
- 5. Stability of extemporaneously compounded 5-fluorouracil utilizing high performance liquid chromatography - PubMed [pubmed.ncbi.nlm.nih.gov]
Strategies to enhance the stability of 1,3-Dimethyl-5-hydroxyuracil for in vitro assays
This technical support center provides researchers, scientists, and drug development professionals with guidance on enhancing the stability of 1,3-Dimethyl-5-hydroxyuracil for in vitro assays. The following troubleshooting guides and FAQs address common issues related to the handling and stability of this compound.
Frequently Asked Questions (FAQs)
Q1: What is this compound, and why is its stability a concern in in vitro assays?
This compound is a derivative of uracil, a naturally occurring pyrimidine. Its structure includes a hydroxyl group on the pyrimidine ring, which makes it susceptible to degradation, particularly through oxidation.[1] This instability can lead to a loss of the compound's activity and introduce variability in experimental results, making it crucial to handle and store it under conditions that preserve its integrity.
Q2: What are the primary factors that can cause the degradation of this compound?
The degradation of this compound is primarily influenced by:
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pH: The stability of phenolic compounds, and by extension hydroxyuracils, is highly pH-dependent.[2][3][4] Alkaline conditions can promote oxidation and degradation.[2]
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Oxidation: The hydroxyl group on the uracil ring is susceptible to oxidation, which can be accelerated by the presence of oxygen, metal ions, and light.[1][5]
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Temperature: Elevated temperatures can increase the rate of chemical degradation.
-
Light: Exposure to light, particularly UV light, can induce photolytic degradation.[6][7]
Q3: What general strategies can be employed to enhance the stability of this compound in solution?
To improve stability, consider the following:
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pH Control: Maintain a slightly acidic to neutral pH (ideally pH 6-7) for your solutions.[2]
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Use of Antioxidants: Incorporate antioxidants to scavenge free radicals and prevent oxidative degradation.[1][8]
-
Temperature and Light Protection: Prepare and store solutions at low temperatures (2-8°C or frozen at -20°C or -80°C) and protect them from light by using amber vials or wrapping containers in foil.[6]
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Solvent Selection: Use high-purity solvents and deoxygenated buffers where possible.
Q4: How can I monitor the stability of this compound during my experiments?
The most reliable method for monitoring the stability of your compound is by using a stability-indicating analytical method, such as High-Performance Liquid Chromatography (HPLC) with UV detection.[9] This technique can separate the intact compound from its degradation products, allowing for quantification of its purity over time.
Troubleshooting Guide
Q5: My in vitro assay results are inconsistent. Could the instability of this compound be the cause?
A: Yes, inconsistent results are a common sign of compound instability. If the compound degrades over the course of an experiment, its effective concentration will decrease, leading to variability in the observed biological effects.
To diagnose this, you can use the following troubleshooting workflow:
References
- 1. jscholaronline.org [jscholaronline.org]
- 2. researchgate.net [researchgate.net]
- 3. ibisscientific.com [ibisscientific.com]
- 4. researchgate.net [researchgate.net]
- 5. US4316996A - Discoloration prevention of phenolic antioxidants - Google Patents [patents.google.com]
- 6. Development of forced degradation and stability indicating studies of drugs—A review - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Forced Degradation Studies - MedCrave online [medcraveonline.com]
- 8. researchgate.net [researchgate.net]
- 9. [Assay method for uracil, dihydrouracil, 5-fluorouracil and 5-fluoro-5, 6-dihydrouracil by high-performance liquid chromatography]. | Semantic Scholar [semanticscholar.org]
Technical Support Center: Refinement of Purification Techniques for 1,3-Dimethyl-5-hydroxyuracil
This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) for the purification of 1,3-Dimethyl-5-hydroxyuracil.
Troubleshooting Guides
This section addresses specific issues that may be encountered during the purification of this compound, a polar heterocyclic compound.
Recrystallization Troubleshooting
| Problem | Possible Cause | Solution |
| Compound does not dissolve in the hot solvent. | The solvent is not appropriate for the compound at high temperatures. | Select a more suitable solvent or solvent system. For polar compounds like this compound, consider polar protic solvents like ethanol or methanol, or a mixture with water. |
| Compound "oils out" instead of crystallizing. | The boiling point of the solvent is too low, or the compound is melting in the hot solvent. The cooling process is too rapid. | Use a higher boiling point solvent. Ensure the solution cools slowly to room temperature before placing it in an ice bath. Seeding the solution with a small crystal of the pure compound can initiate proper crystallization. |
| No crystals form upon cooling. | The solution is not supersaturated (too much solvent was used). The compound is highly soluble in the cold solvent. | Evaporate some of the solvent to increase the concentration and allow it to cool again. Try a different solvent or a solvent/anti-solvent system. For instance, dissolve the compound in a good solvent (e.g., methanol) and slowly add a poor solvent (e.g., diethyl ether) until turbidity appears, then warm to dissolve and cool slowly. |
| Low recovery of the purified compound. | The compound has significant solubility in the cold solvent. Too much solvent was used for washing the crystals. | Cool the solution in an ice bath for a longer period to maximize precipitation. Wash the collected crystals with a minimal amount of ice-cold solvent. |
| Purified crystals are colored or show impurities by TLC/HPLC. | The chosen solvent did not effectively separate the impurities. The cooling was too fast, trapping impurities within the crystal lattice. | Perform a hot filtration to remove insoluble impurities. Add activated charcoal to the hot solution to remove colored impurities before filtration. Ensure slow cooling to allow for selective crystallization. A second recrystallization may be necessary. |
Column Chromatography Troubleshooting
| Problem | Possible Cause | Solution |
| Poor separation of the compound from impurities. | Incorrect stationary or mobile phase. | For a polar compound like this compound, consider using Hydrophilic Interaction Liquid Chromatography (HILIC) with a polar stationary phase (e.g., silica, cyano, or amino-bonded phases) and a mobile phase with a high organic content (e.g., acetonitrile) and a small amount of aqueous buffer.[1][2] |
| Compound elutes too quickly (low retention). | The mobile phase is too polar. | Increase the proportion of the organic solvent in the mobile phase to increase retention on a HILIC column. |
| Compound shows significant tailing. | Strong interaction with the stationary phase. The column is overloaded. | Add a small amount of a modifier to the mobile phase (e.g., a small percentage of acid or base depending on the analyte's nature) to reduce strong interactions. Reduce the amount of sample loaded onto the column. |
| Low recovery from the column. | The compound is irreversibly adsorbed to the stationary phase. | Use a different stationary phase. Pre-treat the column with a solution that can passivate active sites. |
| Inconsistent retention times. | The column is not properly equilibrated. Changes in mobile phase composition or temperature. | Ensure the column is thoroughly equilibrated with the mobile phase before each injection. Maintain a constant mobile phase composition and column temperature. |
Frequently Asked Questions (FAQs)
Q1: What is the best starting point for developing a recrystallization protocol for this compound?
A1: A good starting point is to test the solubility of your crude product in a range of solvents with varying polarities (e.g., water, ethanol, methanol, ethyl acetate, acetone, and hexane) at room temperature and at their boiling points. The ideal solvent will dissolve the compound when hot but not when cold. Given the polar nature of this compound, polar protic solvents like ethanol or methanol, or mixtures with water, are likely to be good candidates.
Q2: My this compound is a stubborn oil that won't crystallize. What can I do?
A2: Oiling out is a common problem with polar compounds. First, ensure your compound is reasonably pure; significant impurities can inhibit crystallization. Try dissolving the oil in a minimal amount of a good solvent and then slowly adding an anti-solvent while stirring vigorously. Seeding the solution with a tiny crystal of the pure compound can also be very effective. If these methods fail, consider purifying a small amount by preparative HPLC to obtain pure material that may then crystallize more readily and can be used for seeding.
Q3: I am using reverse-phase HPLC, but my this compound elutes in the void volume. How can I get retention?
A3: Due to its high polarity, this compound is not well-retained on traditional C18 reverse-phase columns. You should switch to a Hydrophilic Interaction Liquid Chromatography (HILIC) column. HILIC uses a polar stationary phase and a mobile phase with a high concentration of an organic solvent, which allows for the retention and separation of highly polar compounds.[1][2]
Q4: What are the common impurities I should expect in a synthesis of this compound?
A4: Common impurities can include unreacted starting materials, by-products from side reactions, and residual solvents. For instance, if synthesized from 1,3-dimethyluracil, you might have unreacted starting material or over-oxidized products. Characterization techniques like LC-MS can help identify these impurities.
Q5: How can I assess the purity of my final product?
A5: The purity of this compound can be assessed using several methods. High-Performance Liquid Chromatography (HPLC), preferably with a HILIC column and a UV detector, is a highly sensitive method for quantitative analysis. Thin-Layer Chromatography (TLC) can provide a quick qualitative assessment. Melting point analysis is also a good indicator of purity; a sharp melting point close to the literature value suggests high purity. Nuclear Magnetic Resonance (NMR) spectroscopy can confirm the structure and identify any residual impurities.
Data Presentation
Table 1: Comparison of Purification Techniques for Hydroxyuracil Derivatives
| Technique | Typical Purity Achieved | Typical Recovery Yield | Advantages | Disadvantages |
| Recrystallization | >99% | 70-90% | Cost-effective, scalable, good for removing major impurities. | Can be time-consuming to optimize, potential for low recovery with highly soluble compounds. |
| Silica Gel Column Chromatography | 95-99% | 50-80% | Good for separating compounds with different polarities. | Can be labor-intensive, potential for compound degradation on silica, may require large volumes of solvent. |
| Preparative HPLC (HILIC) | >99.5% | 60-85% | High resolution and purity, suitable for difficult separations. | Expensive, limited sample loading capacity, requires specialized equipment. |
Experimental Protocols
Protocol 1: Recrystallization of this compound (Adapted from a similar compound)
Objective: To purify crude this compound by recrystallization.
Materials:
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Crude this compound
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Methanol (or another suitable solvent determined from solubility tests)
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Deionized water (if a co-solvent is needed)
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Activated charcoal (optional)
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Erlenmeyer flasks
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Hot plate with stirring capability
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Buchner funnel and filter flask
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Filter paper
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Ice bath
Procedure:
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Solvent Selection: In a small test tube, test the solubility of a small amount of the crude material in various solvents (e.g., methanol, ethanol, water) to find a suitable one where the compound is soluble when hot but sparingly soluble when cold.
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Dissolution: Place the crude this compound in an Erlenmeyer flask. Add a minimal amount of the chosen hot solvent while stirring until the solid is completely dissolved.
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Decolorization (Optional): If the solution is colored, remove it from the heat, allow it to cool slightly, and add a small amount of activated charcoal. Reheat the solution to boiling for a few minutes.
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Hot Filtration (Optional): If there are insoluble impurities or charcoal was added, perform a hot gravity filtration to remove them.
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Crystallization: Allow the hot, clear solution to cool slowly to room temperature. Once at room temperature, place the flask in an ice bath to maximize crystal formation.
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Isolation: Collect the crystals by vacuum filtration using a Buchner funnel.
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Washing: Wash the crystals with a small amount of ice-cold solvent to remove any remaining soluble impurities.
-
Drying: Dry the purified crystals under vacuum to a constant weight.
Protocol 2: HILIC-HPLC Method for Purity Analysis
Objective: To determine the purity of a this compound sample by HPLC.
Instrumentation:
-
High-Performance Liquid Chromatography (HPLC) system with a UV detector
-
HILIC column (e.g., silica, amino, or cyano phase)
Mobile Phase:
-
A: Water with 0.1% formic acid
-
B: Acetonitrile with 0.1% formic acid
Procedure:
-
Sample Preparation: Prepare a standard solution of pure this compound and a solution of the sample to be analyzed in the mobile phase.
-
Chromatographic Conditions:
-
Column: HILIC column (e.g., 4.6 x 150 mm, 5 µm)
-
Mobile Phase Gradient: Start with a high percentage of B (e.g., 95%) and gradually increase the percentage of A. A typical gradient might be: 0-10 min, 95-80% B; 10-12 min, 80-95% B; 12-15 min, 95% B.
-
Flow Rate: 1.0 mL/min
-
Detection Wavelength: Determined by UV-Vis spectrum of the compound (e.g., ~270-280 nm).
-
Injection Volume: 10 µL
-
-
Analysis: Inject the standard and sample solutions. Determine the purity of the sample by comparing the peak area of this compound to the total area of all peaks in the chromatogram.
Mandatory Visualization
Caption: General experimental workflow for the purification of this compound.
Caption: Troubleshooting flowchart for purification of this compound.
References
Addressing matrix effects in the LC-MS analysis of 1,3-Dimethyl-5-hydroxyuracil
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in addressing matrix effects during the liquid chromatography-mass spectrometry (LC-MS) analysis of 1,3-Dimethyl-5-hydroxyuracil.
Troubleshooting Guide
This guide is designed to help you identify and resolve common issues related to matrix effects in your LC-MS analysis of this compound.
Issue 1: Poor Reproducibility and High Variability in Quality Control (QC) Samples
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Question: My QC samples for this compound show high variability between injections and batches. What could be the cause?
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Answer: High variability in QC samples is a classic sign of inconsistent matrix effects. The "matrix" refers to all components in your sample other than the analyte of interest[1]. These components can interfere with the ionization of this compound, leading to either suppression or enhancement of the signal, which can vary from sample to sample[1][2]. Phospholipids are a common cause of ion suppression in plasma and serum samples[3].
Troubleshooting Steps:
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Assess Matrix Effects Qualitatively: Use a post-column infusion experiment to identify regions of ion suppression or enhancement in your chromatogram.
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Optimize Chromatography: Adjust your chromatographic method to separate the elution of this compound from the zones of significant matrix effects. This could involve modifying the mobile phase gradient, changing the pH, or using a different column chemistry like HILIC for polar compounds.
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Enhance Sample Preparation: Implement more rigorous sample cleanup procedures to remove interfering matrix components. Techniques like solid-phase extraction (SPE) are generally more effective at removing phospholipids than simple protein precipitation[3][4][5].
-
Issue 2: Low Analyte Recovery
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Question: I'm experiencing low recovery of this compound from my samples. How can I improve this?
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Answer: Low recovery can be due to inefficient extraction or significant ion suppression.
Troubleshooting Steps:
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Evaluate Extraction Efficiency: Spike a known amount of a stable isotope-labeled internal standard (SIL-IS) of this compound into your sample before extraction. The recovery of the SIL-IS will indicate the efficiency of your extraction process.
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Optimize Sample Preparation: If extraction efficiency is low, consider different sample preparation techniques. For a polar compound like this compound, a protocol designed for polar metabolites may be more effective.
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Use a Matrix-Matched Calibrator: Prepare your calibration standards in the same biological matrix as your samples to compensate for consistent matrix effects.
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Issue 3: Non-Linear Calibration Curve
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Question: My calibration curve for this compound is not linear. What could be the issue?
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Answer: A non-linear calibration curve can be caused by matrix effects that are concentration-dependent.
Troubleshooting Steps:
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Widen the Calibration Range and Use Weighted Regression: Extending the range of your calibrators and applying a weighted linear regression (e.g., 1/x or 1/x²) can sometimes address non-linearity[1].
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Improve Sample Cleanup: More effective removal of matrix components can lead to a more linear response.
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Employ a Stable Isotope-Labeled Internal Standard: A SIL-IS that co-elutes with your analyte will experience similar matrix effects, which can help to correct for non-linearity and improve the accuracy of quantification.
-
Frequently Asked Questions (FAQs)
Q1: What are matrix effects in LC-MS analysis?
A1: In LC-MS analysis, the "matrix" encompasses all the components within a sample apart from the specific analyte you are interested in, such as this compound. These other components can include proteins, lipids, salts, and other endogenous substances[1]. Matrix effects happen when these co-eluting components interfere with the ionization of the target analyte in the mass spectrometer's ion source. This interference can either decrease the signal intensity (ion suppression) or increase it (ion enhancement)[1][2]. This phenomenon can have a significant negative impact on the accuracy, precision, and sensitivity of your quantitative measurements[1].
Q2: What are the typical signs that suggest matrix effects might be affecting my analysis of this compound?
A2: Common signs that point towards the presence of matrix effects include inconsistent results, inaccurate measurements, calibration curves that are not linear, and a reduction in the overall sensitivity of your assay[1]. You might also notice variable peak areas for your quality control samples across different sets of the biological matrix.
Q3: How can I definitively confirm and measure the extent of matrix effects in my analysis?
A3: There are two main approaches to evaluate matrix effects:
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Post-Column Infusion: This qualitative technique helps to pinpoint where ion suppression or enhancement occurs during the chromatographic run[1]. A solution of this compound is continuously infused into the mass spectrometer after the column, while a blank, extracted matrix sample is injected. Any change from the stable baseline signal for this compound indicates the presence of matrix effects at that particular retention time[1].
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Quantitative Assessment: This method involves comparing the response of this compound in a clean solvent to its response in a blank matrix extract that has been spiked with the analyte after the extraction process[1]. The matrix factor (MF) is then calculated, where a value less than 1 signifies ion suppression, and a value greater than 1 indicates ion enhancement.
Q4: What is the best internal standard to use for the analysis of this compound?
A4: The ideal internal standard is a stable isotope-labeled (SIL) version of this compound. A SIL-IS has very similar chemical and physical properties to the analyte and will co-elute from the chromatography column. This means it will be affected by matrix effects in the same way as the analyte, allowing for accurate correction of any signal suppression or enhancement.
Q5: Which sample preparation technique is most effective at reducing matrix effects for polar compounds like this compound?
A5: For polar analytes in a complex biological matrix, solid-phase extraction (SPE) is often more effective at removing interfering substances, particularly phospholipids, compared to a simple protein precipitation[3][4][5]. A well-chosen SPE sorbent and protocol can significantly clean up the sample, leading to reduced matrix effects and improved data quality.
Data Presentation
Table 1: Comparison of Analyte Recovery and Matrix Effects with Different Sample Preparation Methods for Uracil Analogues *
| Sample Preparation Method | Analyte | Average Recovery (%) | Relative Standard Deviation (%) | Matrix Effect (%) |
| Protein Precipitation (PPT) | Uracil | 75.2 | 12.5 | -35.8 |
| Liquid-Liquid Extraction (LLE) | Uracil | 85.6 | 8.2 | -18.4 |
| Solid-Phase Extraction (SPE) | Uracil | 98.1 | 4.1 | -5.2 |
| Protein Precipitation (PPT) | Dihydrouracil | 72.8 | 14.1 | -41.2 |
| Liquid-Liquid Extraction (LLE) | Dihydrouracil | 82.3 | 9.5 | -22.7 |
| Solid-Phase Extraction (SPE) | Dihydrouracil | 96.5 | 5.3 | -8.1 |
*Disclaimer: The data presented in this table is illustrative and based on published results for uracil and its analogues[4]. It is intended to demonstrate the relative effectiveness of different sample preparation techniques. Actual results for this compound may vary and should be determined experimentally.
Experimental Protocols
Protocol 1: Quantitative Assessment of Matrix Effect
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Prepare two sets of samples:
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Set A (Neat Solution): Spike this compound at low and high concentrations into the final reconstitution solvent.
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Set B (Post-Extraction Spike): Extract at least six different lots of the blank biological matrix using your established sample preparation protocol. Spike this compound at the same low and high concentrations into the final extracted matrix[1].
-
-
Analyze the samples: Inject both sets of samples into the LC-MS system and record the peak areas for this compound.
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Calculate the Matrix Factor (MF):
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MF = (Peak area of analyte in post-extraction spike) / (Peak area of analyte in neat solution)
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An MF < 1 indicates ion suppression.
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An MF > 1 indicates ion enhancement.
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The coefficient of variation (%CV) of the MF across the different matrix lots should ideally be <15%.
-
Protocol 2: Sample Preparation using Solid-Phase Extraction (SPE) for Polar Metabolites
This protocol is a general guideline for the extraction of polar metabolites like this compound from plasma or serum and should be optimized for your specific application.
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Sample Pre-treatment: To 100 µL of plasma/serum, add 300 µL of cold acetonitrile containing the stable isotope-labeled internal standard to precipitate proteins. Vortex for 30 seconds.
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Centrifugation: Centrifuge the samples at 10,000 x g for 10 minutes at 4°C.
-
SPE Column Conditioning: Condition a mixed-mode SPE cartridge by washing with 1 mL of methanol followed by 1 mL of water.
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Loading: Load the supernatant from the centrifugation step onto the conditioned SPE cartridge.
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Washing: Wash the cartridge with 1 mL of 5% methanol in water to remove salts and other highly polar interferences.
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Elution: Elute the this compound and the internal standard with 1 mL of a suitable elution solvent (e.g., 5% formic acid in acetonitrile/methanol).
-
Evaporation and Reconstitution: Evaporate the eluate to dryness under a gentle stream of nitrogen at 40°C. Reconstitute the residue in 100 µL of the initial mobile phase for LC-MS analysis.
Visualizations
Caption: Experimental workflow for LC-MS analysis.
Caption: Troubleshooting decision tree for matrix effects.
References
- 1. researchgate.net [researchgate.net]
- 2. bioanalysis-zone.com [bioanalysis-zone.com]
- 3. chromatographytoday.com [chromatographytoday.com]
- 4. phenomenex.blob.core.windows.net [phenomenex.blob.core.windows.net]
- 5. LC-MS/MS method for simultaneous analysis of uracil, 5,6-dihydrouracil, 5-fluorouracil and 5-fluoro-5,6-dihydrouracil in human plasma for therapeutic drug monitoring and toxicity prediction in cancer patients - PubMed [pubmed.ncbi.nlm.nih.gov]
How to prevent the rearrangement of 1,3-Dimethyl-5-hydroxyuracil during synthesis
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals engaged in the synthesis of 1,3-Dimethyl-5-hydroxyuracil. Our aim is to address specific issues that may be encountered during experimentation, with a focus on preventing potential molecular rearrangements.
Frequently Asked Questions (FAQs)
Q1: What is a common synthetic route for this compound?
A1: A prevalent method for the synthesis of this compound involves the condensation of 1,3-dimethylurea with a substituted malonic ester, such as diethyl 2-hydroxymalonate, followed by a base-catalyzed cyclization. To prevent side reactions with the hydroxyl group, it is often protected during the initial condensation step.
Q2: What are the critical parameters to control during the synthesis?
A2: Key parameters to monitor and control include reaction temperature, pH, and the choice of base for cyclization. 5-Hydroxyuracil derivatives can be sensitive to harsh alkaline conditions, which may lead to degradation or rearrangement.[1] Careful, stepwise addition of reagents and maintaining an optimal temperature are crucial for maximizing yield and purity.
Q3: What kind of rearrangement can occur during the synthesis of this compound?
A3: While specific literature on the rearrangement of this compound is scarce, a plausible rearrangement could occur from a dihydrouracil intermediate. Under certain conditions, a hydride or alkyl shift could theoretically lead to the formation of an isomeric impurity. This is more likely if reaction conditions promote the formation of carbocation intermediates, although this is less common in the typical condensation-cyclization pathway.
Q4: How can I detect the presence of rearrangement products?
A4: The presence of isomeric impurities due to rearrangement can be detected using standard analytical techniques. High-Performance Liquid Chromatography (HPLC) can be used to identify additional peaks in the product mixture. Spectroscopic methods such as Nuclear Magnetic Resonance (NMR) spectroscopy and Mass Spectrometry (MS) are essential for structural elucidation of the main product and any potential byproducts.
Troubleshooting Guide: Preventing Rearrangement and Side Reactions
This guide addresses potential issues during the synthesis of this compound and provides strategies to mitigate them.
| Issue | Potential Cause | Recommended Solution |
| Low Yield of Target Compound | Incomplete reaction; competing side reactions; degradation of the product. | Optimize reaction time and temperature. Use a protecting group for the hydroxyl function on the malonic ester. Employ a milder base for the cyclization step (e.g., sodium ethoxide in ethanol). |
| Formation of an Isomeric Impurity (Suspected Rearrangement) | Harsh reaction conditions (e.g., strongly acidic or basic); prolonged reaction times at elevated temperatures. | Maintain a controlled temperature throughout the reaction. Use a non-protic solvent to disfavor carbocation formation. Minimize the reaction time for the cyclization step. |
| Product Degradation | Exposure to strong alkali or high temperatures. 5-Fluorouracil, a related compound, shows degradation in alkaline conditions.[1] | Perform the cyclization at the lowest effective temperature. Neutralize the reaction mixture promptly upon completion. Purify the product using methods that avoid extreme pH conditions. |
| Multiple Products Observed in HPLC | Side reactions such as dialkylation of the malonic ester or hydrolysis of the ester groups before cyclization. | Use a 1:1 stoichiometric ratio of 1,3-dimethylurea and the malonic ester derivative. Ensure anhydrous conditions during the condensation step to prevent hydrolysis. |
Experimental Protocols
Protocol 1: Synthesis of 1,3-Dimethyl-5-(benzyloxy)uracil (Protected Intermediate)
This protocol describes the synthesis of the protected intermediate to prevent side reactions involving the 5-hydroxyl group.
Materials:
-
1,3-Dimethylurea
-
Diethyl 2-(benzyloxy)malonate
-
Sodium ethoxide
-
Anhydrous ethanol
-
Anhydrous toluene
Procedure:
-
Dissolve 1,3-dimethylurea (1.0 eq) and diethyl 2-(benzyloxy)malonate (1.0 eq) in anhydrous toluene.
-
Add a solution of sodium ethoxide (1.1 eq) in anhydrous ethanol dropwise to the mixture at room temperature under an inert atmosphere (e.g., nitrogen or argon).
-
Heat the reaction mixture to reflux (approximately 80-90 °C) and monitor the reaction progress by Thin Layer Chromatography (TLC).
-
After completion (typically 4-6 hours), cool the reaction mixture to room temperature.
-
Quench the reaction by the slow addition of a saturated aqueous solution of ammonium chloride.
-
Separate the organic layer, and extract the aqueous layer with ethyl acetate.
-
Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel to obtain 1,3-dimethyl-5-(benzyloxy)uracil.
Protocol 2: Deprotection to Yield this compound
Materials:
-
1,3-Dimethyl-5-(benzyloxy)uracil
-
Palladium on carbon (10% Pd/C)
-
Methanol
-
Hydrogen gas
Procedure:
-
Dissolve 1,3-dimethyl-5-(benzyloxy)uracil (1.0 eq) in methanol.
-
Add 10% Pd/C catalyst (typically 5-10 mol% of palladium).
-
Stir the suspension under a hydrogen atmosphere (balloon or Parr hydrogenator) at room temperature.
-
Monitor the reaction by TLC until the starting material is completely consumed.
-
Filter the reaction mixture through a pad of celite to remove the catalyst.
-
Wash the celite pad with methanol.
-
Concentrate the filtrate under reduced pressure to yield this compound. Further purification can be achieved by recrystallization if necessary.
Visualizations
Logical Workflow for Troubleshooting Synthesis
Caption: A flowchart outlining the troubleshooting process for the synthesis.
Proposed Synthetic Pathway
Caption: A diagram illustrating the proposed two-step synthesis.
References
Optimizing storage conditions for long-term stability of 1,3-Dimethyl-5-hydroxyuracil
This technical support center provides guidance on the optimal storage and handling of 1,3-Dimethyl-5-hydroxyuracil to ensure its long-term stability for research and drug development purposes. The information is compiled from best practices for handling analogous uracil derivatives.
Frequently Asked Questions (FAQs)
Q1: What are the recommended long-term storage conditions for solid this compound?
A1: For long-term stability, solid this compound should be stored in a cool, dry, and dark environment. It is recommended to store the compound at -20°C in a tightly sealed container to minimize degradation from moisture and air. For shorter periods, storage at 2-8°C is also acceptable.
Q2: How should I store solutions of this compound?
A2: The stability of this compound in solution is dependent on the solvent, concentration, and storage temperature. For optimal stability, it is advised to prepare solutions fresh before use. If storage is necessary, stock solutions should be prepared in a suitable anhydrous solvent such as DMSO, aliquoted into single-use volumes to avoid repeated freeze-thaw cycles, and stored at -80°C. For aqueous solutions, storage at 2-8°C is not recommended for more than one day.[1]
Q3: Is this compound sensitive to light?
Q4: What are the potential degradation pathways for this compound?
A4: Based on the chemistry of the related compound 5-hydroxyuracil, the primary degradation pathway is likely oxidation.[2] The 5-hydroxy group makes the uracil ring susceptible to oxidative processes, which can lead to ring fragmentation and the formation of various degradation products. Hydrolysis under strong acidic or basic conditions could also be a potential degradation route.
Troubleshooting Guide
| Issue | Potential Cause | Recommended Action |
| Discoloration of solid compound (yellowing) | Oxidation or presence of impurities. | - Store the compound under an inert atmosphere (e.g., argon or nitrogen).- Ensure the storage container is tightly sealed and stored in a desiccator to prevent moisture and air exposure.- If oxidation is suspected, consider repurifying the compound if a high degree of purity is critical for your application. |
| Precipitation of the compound from solution upon storage | - The solution may be supersaturated.- The solvent may have evaporated over time.- The compound may be degrading into less soluble products. | - Gently warm the solution to see if the precipitate redissolves. If not, prepare a new, less concentrated solution.- Ensure vials are properly sealed to prevent solvent evaporation.[1]- If degradation is suspected, analyze the solution using a stability-indicating method like HPLC to identify degradation products. |
| Inconsistent or unexpected experimental results | Degradation of the compound in solid form or in solution. | - Use a fresh vial of the solid compound for your experiments.- Prepare fresh solutions for each experiment and avoid using solutions that have been stored for extended periods, especially at room temperature.- Verify the purity of your compound using an appropriate analytical method. |
| Difficulty dissolving the solid compound | The compound may have absorbed moisture, affecting its solubility and effective concentration. | - Ensure the compound is stored in a desiccator and handle it in a low-humidity environment.- Before opening, allow the container to equilibrate to room temperature to prevent moisture condensation.[1] |
Quantitative Data Summary
Due to the limited availability of specific long-term stability data for this compound, the following table provides a summary of stability data for the related compound Uracil as a general guideline.
| Compound | Storage Condition | Container | Duration | Stability | Reference |
| Uracil | 23°C - 27°C | Poly pail with poly liner | 36 months | Stable, met all specifications. | [3] |
| Uracil | <15°C (with fluctuations) | Zone M Warehouse | Tested at multiple intervals | All results met specification. | [3] |
Note: This data is for Uracil and should be used as an estimation. A formal stability study for this compound is recommended for critical applications.
Experimental Protocols
Protocol 1: Forced Degradation Study
A forced degradation study is essential to understand the degradation pathways and to develop a stability-indicating analytical method.[4][5]
Objective: To investigate the stability of this compound under various stress conditions.
Materials:
-
This compound
-
Hydrochloric acid (HCl), 1N
-
Sodium hydroxide (NaOH), 1N
-
Hydrogen peroxide (H₂O₂), 3%
-
Methanol or Acetonitrile (HPLC grade)
-
Water (HPLC grade)
-
pH meter
-
Heating block or water bath
-
Photostability chamber (optional)
-
HPLC system with a UV detector
Procedure:
-
Acid Hydrolysis: Dissolve a known amount of this compound in 1N HCl and heat at 60°C for a specified period (e.g., 2, 4, 8 hours). Neutralize the solution with 1N NaOH before analysis.
-
Base Hydrolysis: Dissolve the compound in 1N NaOH and keep it at room temperature for a specified period. Neutralize with 1N HCl before analysis.
-
Oxidative Degradation: Dissolve the compound in a solution of 3% H₂O₂ and keep it at room temperature for a specified period.
-
Thermal Degradation: Place the solid compound in a hot air oven at a specified temperature (e.g., 60°C) for a specified period.
-
Photolytic Degradation: Expose a solution of the compound to light according to ICH Q1B guidelines. A control sample should be kept in the dark.
-
Analysis: Analyze all stressed samples, along with an unstressed control sample, using a stability-indicating HPLC method.
Protocol 2: Stability-Indicating HPLC Method Development
Objective: To develop an HPLC method capable of separating this compound from its degradation products.
Typical HPLC Parameters (to be optimized):
-
Column: C18 reverse-phase column (e.g., 4.6 mm x 250 mm, 5 µm)
-
Mobile Phase: A gradient of an aqueous buffer (e.g., 0.1% formic acid in water) and an organic solvent (e.g., acetonitrile or methanol).
-
Flow Rate: 1.0 mL/min
-
Detection Wavelength: To be determined by UV-Vis spectral analysis of the compound.
-
Injection Volume: 10-20 µL
-
Column Temperature: 25-30°C
Procedure:
-
Analyze the unstressed and stressed samples from the forced degradation study.
-
Adjust the mobile phase composition and gradient to achieve adequate separation between the parent peak and any degradation product peaks.
-
The method is considered stability-indicating if all degradation product peaks are well-resolved from the main peak.
Visualizations
Caption: Workflow for assessing the stability of this compound.
Caption: Key factors and mitigation strategies for ensuring long-term stability.
References
Validation & Comparative
A Comparative Analysis of the Cytotoxic Effects of 5-Fluorouracil and 1,3-Dimethyl-5-hydroxyuracil
For Researchers, Scientists, and Drug Development Professionals
This guide provides a detailed comparison of the cytotoxic properties of the well-established anticancer drug 5-fluorouracil (5-FU) and the lesser-known compound 1,3-Dimethyl-5-hydroxyuracil. While extensive data is available for 5-FU, this document highlights the significant lack of research on the cytotoxic potential of this compound, positioning it as a compound requiring further investigation.
Introduction
5-Fluorouracil is a fluorinated pyrimidine analogue that has been a cornerstone of chemotherapy for various solid tumors, including colorectal, breast, and head and neck cancers, for decades.[1][2] Its cytotoxic effects are primarily attributed to the disruption of DNA and RNA synthesis.[1][3] In contrast, this compound is a methylated and hydroxylated derivative of uracil for which there is a notable absence of publicly available data regarding its cytotoxic or any other biological activity. This guide synthesizes the known information on 5-FU to provide a benchmark for the potential evaluation of this compound.
Comparative Data Summary
Due to the lack of available data for the cytotoxic effects of this compound, a direct quantitative comparison is not possible. The following table summarizes the known cytotoxic data for 5-fluorouracil across various cancer cell lines. The half-maximal inhibitory concentration (IC50) is a measure of the potency of a substance in inhibiting a specific biological or biochemical function.
Table 1: IC50 Values of 5-Fluorouracil in Various Cancer Cell Lines
| Cell Line | Cancer Type | IC50 (µM) |
| A431 | Skin Carcinoma | 47.02 ± 0.65[4] |
| HT29 | Colorectal Adenocarcinoma | 85.37 ± 1.81[4] |
| HeLa | Cervical Adenocarcinoma | 43.34 ± 2.77[4] |
| Esophageal Squamous Carcinoma (25 cell lines) | Esophageal Cancer | 1.00 to 39.81[5] |
| HCT-116 | Colorectal Carcinoma | 11.3 (after 72 hours)[6] |
Note: IC50 values can vary between studies due to differences in experimental conditions such as cell density, incubation time, and the specific assay used.[7]
Mechanisms of Action
5-Fluorouracil
The cytotoxic mechanism of 5-FU is multifaceted and involves its metabolic conversion into three active metabolites: fluorodeoxyuridine monophosphate (FdUMP), fluorodeoxyuridine triphosphate (FdUTP), and fluorouridine triphosphate (FUTP).[1]
-
Inhibition of Thymidylate Synthase: FdUMP forms a stable ternary complex with thymidylate synthase (TS) and its cofactor, 5,10-methylenetetrahydrofolate. This complex blocks the synthesis of deoxythymidine monophosphate (dTMP), a necessary precursor for DNA synthesis and repair. The depletion of dTMP leads to a "thymineless death" of proliferating cancer cells.[1][2]
-
Incorporation into DNA: FdUTP can be incorporated into DNA in place of deoxythymidine triphosphate (dTTP). This incorporation can lead to DNA fragmentation and instability.[2]
-
Incorporation into RNA: FUTP is incorporated into various RNA species, disrupting RNA processing and function. This can affect protein synthesis and overall cellular metabolism.[1][8]
The following diagram illustrates the metabolic activation and primary mechanisms of action of 5-fluorouracil.
Caption: Metabolic activation and cytotoxic mechanisms of 5-fluorouracil.
This compound
There is no available scientific literature detailing the mechanism of action for this compound. Based on its structure as a uracil derivative, it could potentially interfere with nucleic acid metabolism, but this is purely speculative and requires experimental validation.
Experimental Protocols for Cytotoxicity Assessment
To evaluate and compare the cytotoxic effects of this compound with 5-fluorouracil, a series of standardized in vitro assays would be necessary. The following are detailed methodologies for key experiments.
Cell Viability and Cytotoxicity Assays
1. MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) Assay
-
Principle: This colorimetric assay measures the metabolic activity of cells. Viable cells with active mitochondrial dehydrogenases can reduce the yellow tetrazolium salt MTT to purple formazan crystals. The amount of formazan produced is proportional to the number of living cells.
-
Methodology:
-
Cell Seeding: Plate cancer cells (e.g., HCT-116, MCF-7) in a 96-well plate at a density of 5,000-10,000 cells per well and incubate for 24 hours to allow for cell attachment.
-
Compound Treatment: Prepare serial dilutions of this compound and 5-fluorouracil in cell culture medium. Remove the old medium from the cells and add the medium containing the test compounds. Include a vehicle control (e.g., DMSO) and an untreated control. Incubate for 24, 48, and 72 hours.
-
MTT Addition: Add MTT solution (final concentration of 0.5 mg/mL) to each well and incubate for 2-4 hours at 37°C.
-
Solubilization: Remove the MTT-containing medium and add a solubilizing agent, such as dimethyl sulfoxide (DMSO), to dissolve the formazan crystals.
-
Data Acquisition: Measure the absorbance of the solution at a wavelength of 570 nm using a microplate reader.
-
Analysis: Calculate the percentage of cell viability relative to the untreated control. The IC50 value, the concentration of the compound that causes 50% inhibition of cell growth, can then be determined using a dose-response curve.
-
2. CellTiter-Glo® Luminescent Cell Viability Assay
-
Principle: This assay quantifies the amount of ATP present, which is an indicator of metabolically active cells. The assay reagent lyses the cells and generates a luminescent signal that is proportional to the amount of ATP.
-
Methodology:
-
Follow the cell seeding and compound treatment steps as described for the MTT assay.
-
Reagent Addition: After the incubation period, equilibrate the 96-well plate and the CellTiter-Glo® reagent to room temperature. Add the reagent to each well in a volume equal to the volume of the cell culture medium.
-
Signal Stabilization: Mix the contents of the wells on an orbital shaker for 2 minutes to induce cell lysis. Allow the plate to incubate at room temperature for 10 minutes to stabilize the luminescent signal.
-
Data Acquisition: Measure the luminescence using a plate-reading luminometer.
-
Analysis: Calculate cell viability based on the luminescent signal relative to the control and determine the IC50 value.
-
The following diagram illustrates a general workflow for comparing the cytotoxicity of two compounds.
Caption: A generalized experimental workflow for comparing cytotoxic effects.
Conclusion and Future Directions
The existing body of research firmly establishes 5-fluorouracil as a potent cytotoxic agent with well-defined mechanisms of action. In stark contrast, there is a significant knowledge gap regarding the biological activities of this compound. While its structural similarity to uracil suggests a potential for interaction with nucleic acid metabolic pathways, this remains to be experimentally verified.
Future research should focus on a systematic evaluation of the cytotoxic effects of this compound across a panel of cancer cell lines using the standardized protocols outlined in this guide. Such studies would be the first step in determining if this compound holds any therapeutic potential or if it is biologically inert in the context of cancer cell proliferation. A direct comparison with 5-fluorouracil under identical experimental conditions will be crucial for contextualizing any observed activity. Furthermore, should any cytotoxic effects be identified, subsequent studies should aim to elucidate the underlying mechanism of action.
References
- 1. This compound | C6H8N2O3 | CID 319989 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. benthamdirect.com [benthamdirect.com]
- 3. The Impact of 5-Substituted Uracil Derivatives on Immortalized Em...: Ingenta Connect [ingentaconnect.com]
- 4. 5-hydroxyuracil can form stable base pairs with all four bases in a DNA duplex - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Base-pairing properties of the oxidized cytosine derivative, 5-hydroxy uracil - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. New Derivatives of 5-Substituted Uracils: Potential Agents with a Wide Spectrum of Biological Activity - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. mdpi.com [mdpi.com]
- 8. A Promising Natural Anticancer Compound Derived from Gymnoascus dankaliensis - PMC [pmc.ncbi.nlm.nih.gov]
A Comparative Guide to Uracil-Based Compounds in Oncology: Validating the Mechanism of Action of 1,3-Dimethyl-5-hydroxyuracil in Cancer Cell Lines
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comparative framework for validating the anticancer mechanism of novel uracil derivatives, using the well-established chemotherapeutic agent 5-Fluorouracil (5-FU) as a benchmark. Due to the limited publicly available data on the specific biological activities of 1,3-Dimethyl-5-hydroxyuracil, this document will focus on the established mechanisms of 5-FU and present the experimental protocols necessary to elucidate the activity of new compounds like this compound. This guide is intended to be a resource for designing and interpreting experiments aimed at characterizing novel anticancer agents.
Introduction to Uracil Analogs in Cancer Therapy
Uracil and its derivatives are a class of compounds that have been extensively explored for their therapeutic potential in oncology.[1] By mimicking the natural pyrimidine base, these analogs can interfere with nucleic acid synthesis and repair, leading to cytotoxicity in rapidly proliferating cancer cells.[1] The most prominent member of this class is 5-Fluorouracil (5-FU), a cornerstone of chemotherapy for various solid tumors, including colorectal, breast, and gastric cancers.[1]
The potential of other uracil derivatives, such as this compound, remains an active area of research. While specific data for this compound is scarce, studies on other synthetic uracil derivatives suggest possible anticancer activities through mechanisms like inducing apoptosis and causing cell cycle arrest.[2]
Comparative Analysis: 5-Fluorouracil as the Gold Standard
To validate the mechanism of a novel compound like this compound, a direct comparison with a well-characterized agent like 5-FU is essential.
Mechanism of Action of 5-Fluorouracil
5-FU exerts its anticancer effects through multiple mechanisms:
-
Inhibition of Thymidylate Synthase (TS): The primary mechanism of 5-FU involves the inhibition of TS, a key enzyme in the synthesis of thymidine, a necessary component of DNA.[3] This leads to a depletion of thymidine triphosphate (dTTP), which disrupts DNA replication and repair, ultimately causing cell death.[3]
-
Incorporation into DNA and RNA: Metabolites of 5-FU can be incorporated into both DNA and RNA. Its incorporation into RNA disrupts RNA processing and function, while its incorporation into DNA leads to DNA fragmentation and instability.
The signaling pathway for 5-FU's primary mechanism of action is illustrated below:
Caption: Mechanism of action of 5-Fluorouracil (5-FU).
Quantitative Data for 5-Fluorouracil
The cytotoxic effects of 5-FU have been quantified across numerous cancer cell lines. The half-maximal inhibitory concentration (IC50) is a key metric for cytotoxicity.
| Cell Line | Cancer Type | 5-FU IC50 (µM) |
| HCT116 | Colorectal Cancer | ~5-10 |
| HT-29 | Colorectal Cancer | ~20-50 |
| MCF-7 | Breast Cancer | ~5-15 |
| A549 | Lung Cancer | ~10-30 |
| HepG2 | Liver Cancer | ~15-40 |
Note: IC50 values can vary depending on the experimental conditions, such as exposure time and the specific assay used.
Experimental Protocols for Mechanism of Action Validation
To determine if this compound exhibits anticancer activity and to elucidate its mechanism, a series of in vitro assays are required. The following are standard protocols that can be adapted for this purpose.
Cytotoxicity Assessment: MTT Assay
The MTT assay is a colorimetric assay for assessing cell metabolic activity, which is an indicator of cell viability.
Experimental Workflow:
Caption: Experimental workflow for the MTT cytotoxicity assay.
Detailed Protocol:
-
Cell Seeding: Seed cancer cells in a 96-well plate at a density of 5,000-10,000 cells per well and allow them to adhere overnight.
-
Compound Treatment: Treat the cells with various concentrations of this compound and a positive control (e.g., 5-FU) for 24, 48, or 72 hours.
-
MTT Addition: After the incubation period, add MTT solution (5 mg/mL in PBS) to each well and incubate for 2-4 hours at 37°C.
-
Formazan Solubilization: Remove the MTT solution and add a solubilizing agent, such as dimethyl sulfoxide (DMSO), to dissolve the formazan crystals.
-
Absorbance Measurement: Measure the absorbance at approximately 570 nm using a microplate reader. The absorbance is proportional to the number of viable cells.
Apoptosis Assay: Annexin V/Propidium Iodide Staining
This assay uses flow cytometry to distinguish between viable, apoptotic, and necrotic cells.
Experimental Workflow:
Caption: Workflow for apoptosis detection by flow cytometry.
Detailed Protocol:
-
Cell Treatment: Treat cells with the desired concentrations of the test compound for a specified time.
-
Cell Harvesting: Harvest the cells by trypsinization and wash them with cold PBS.
-
Staining: Resuspend the cells in binding buffer and add Annexin V-FITC and Propidium Iodide (PI).
-
Incubation: Incubate the cells in the dark at room temperature for 15 minutes.
-
Flow Cytometry Analysis: Analyze the stained cells using a flow cytometer. Annexin V-positive cells are apoptotic, while PI-positive cells are necrotic or late-stage apoptotic.
Cell Cycle Analysis: Propidium Iodide Staining
This method quantifies the DNA content of cells to determine the distribution of cells in different phases of the cell cycle (G0/G1, S, and G2/M).
Experimental Workflow:
Caption: Workflow for cell cycle analysis by flow cytometry.
Detailed Protocol:
-
Cell Treatment: Treat cells with the test compound for the desired duration.
-
Cell Fixation: Harvest the cells and fix them in ice-cold 70% ethanol.
-
Staining: Wash the fixed cells and resuspend them in a staining solution containing Propidium Iodide (PI) and RNase A.
-
Incubation: Incubate the cells in the dark for at least 30 minutes.
-
Flow Cytometry Analysis: Analyze the DNA content of the cells using a flow cytometer to determine the percentage of cells in each phase of the cell cycle.
Conclusion
While direct experimental data for this compound is not yet available, this guide provides the necessary framework for its investigation. By employing the outlined experimental protocols and using 5-Fluorouracil as a comparative standard, researchers can effectively validate the anticancer properties and elucidate the mechanism of action of this and other novel uracil derivatives. The systematic application of these methods will contribute to the growing body of knowledge on uracil-based compounds and their potential in cancer therapy.
References
Cross-Validation of Analytical Methods for 1,3-Dimethyl-5-hydroxyuracil Quantification: A Comparative Guide
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive comparison of two common analytical methods for the quantification of 1,3-Dimethyl-5-hydroxyuracil: High-Performance Liquid Chromatography with Ultraviolet detection (HPLC-UV) and Liquid Chromatography with tandem mass spectrometry (LC-MS/MS). The following sections detail the experimental protocols and performance data to aid in the selection of the most appropriate method for specific research needs.
Introduction
This compound is a metabolite of interest in various biomedical research areas. Accurate and precise quantification of this analyte in biological matrices is crucial for pharmacokinetic studies, drug metabolism research, and biomarker discovery. The choice of analytical method can significantly impact the reliability and sensitivity of these measurements. This guide presents a cross-validation of two widely used techniques, HPLC-UV and LC-MS/MS, to facilitate an informed decision-making process.
Methodology Comparison
A summary of the quantitative performance of a hypothetical HPLC-UV and LC-MS/MS method for the analysis of this compound is presented below.
| Parameter | HPLC-UV Method | LC-MS/MS Method | Acceptance Criteria |
| Linearity (r²) | 0.9981 | >0.9995 | ≥0.99 |
| Range | 75 - 750 ng/mL | 0.5 - 200 ng/mL | - |
| Accuracy (% Recovery) | 98.5% - 102.1% | 99.2% - 101.5% | 85% - 115% (±20% for LLOQ) |
| Precision (%RSD) | < 4.5% | < 3.0% | ≤15% (≤20% for LLOQ) |
| Limit of Detection (LOD) | 25.07 ng/mL | 0.15 ng/mL | - |
| Limit of Quantification (LOQ) | 75 ng/mL | 0.5 ng/mL | Signal-to-Noise Ratio ≥ 10 |
Experimental Protocols
Method A: HPLC-UV
1. Sample Preparation:
-
To 100 µL of plasma, add 300 µL of acetonitrile containing an internal standard (e.g., a structural analog).
-
Vortex for 1 minute to precipitate proteins.
-
Centrifuge at 10,000 rpm for 10 minutes.
-
Transfer the supernatant to a clean tube and evaporate to dryness under a gentle stream of nitrogen at 40°C.
-
Reconstitute the residue in 100 µL of the mobile phase.
2. Chromatographic Conditions:
-
Column: C18 reverse-phase column (e.g., 250 x 4.6 mm, 5 µm particle size).
-
Mobile Phase: Isocratic elution with a mixture of methanol and water (e.g., 90:10, v/v), with the pH adjusted to 3.5 using phosphoric acid.[1]
-
Flow Rate: 1.2 mL/min.[1]
-
Injection Volume: 20 µL.
-
UV Detection: 265 nm.[2]
Method B: LC-MS/MS
1. Sample Preparation:
-
To 100 µL of plasma, add 300 µL of acetonitrile containing a stable isotope-labeled internal standard of this compound.
-
Vortex for 1 minute.
-
Centrifuge at 10,000 rpm for 10 minutes.
-
The supernatant can be directly injected or further diluted with water containing 0.1% formic acid if necessary.[3]
2. Chromatographic Conditions:
-
Column: C18 reverse-phase column (e.g., Kinetex PS C18, 2.6 µm, 4.6 x 100mm).[3]
-
Mobile Phase A: 0.1% formic acid in water.[4]
-
Mobile Phase B: 0.1% formic acid in acetonitrile.[4]
-
Gradient: A linear gradient from 5% to 95% Mobile Phase B over 5 minutes.[4]
-
Flow Rate: 0.4 mL/min.[4]
-
Injection Volume: 5 µL.[4]
3. Mass Spectrometry Conditions:
-
Ionization Mode: Positive Electrospray Ionization (ESI+).[4]
-
Monitoring Mode: Multiple Reaction Monitoring (MRM).[4]
-
MRM Transitions: Specific precursor-to-product ion transitions would be optimized for this compound and its stable isotope-labeled internal standard.
Visualized Workflows
References
Unveiling the Antioxidant Potential: A Comparative Study of 1,3-Dimethyl-5-hydroxyuracil and Its Analogs
For Immediate Release
In the ongoing quest for novel therapeutic agents to combat oxidative stress-related diseases, a comprehensive comparative study has shed light on the antioxidant activity of 1,3-Dimethyl-5-hydroxyuracil and its structural analogs. This guide provides researchers, scientists, and drug development professionals with an objective analysis of their performance, supported by experimental data, to facilitate further investigation and development in this promising area.
The core of this investigation lies in the structure-activity relationship of uracil derivatives, particularly those with hydroxyl substitutions at the C-5 position of the pyrimidine ring. The presence of a proton-donating group at this position has been identified as a key determinant of their antioxidant capacity. This guide synthesizes available data to compare the radical scavenging abilities of these compounds and outlines the detailed experimental protocols for the key assays used in their evaluation.
Comparative Antioxidant Activity
The antioxidant potential of uracil derivatives is often quantified by their half-maximal inhibitory concentration (IC50), which represents the concentration of a compound required to scavenge 50% of free radicals in a given assay. A lower IC50 value indicates a higher antioxidant activity. The following table summarizes the IC50 values obtained from the 2,2-diphenyl-1-picrylhydrazyl (DPPH) radical scavenging assay for several 5-hydroxyuracil derivatives, providing a basis for comparison.
| Compound | Structure | DPPH Radical Scavenging Activity (IC50 in µg/mL)[1] |
| 5-Hydroxy-1,3,6-trimethyluracil | (Image of 5-Hydroxy-1,3,6-trimethyluracil structure) | 15[1] |
| 5-Hydroxy-6-methyluracil | (Image of 5-Hydroxy-6-methyluracil structure) | 15[1] |
| 5-Aminouracil | (Image of 5-Aminouracil structure) | 3[1] |
| 5-Amino-6-methyluracil | (Image of 5-Amino-6-methyluracil structure) | 5[1] |
| Ascorbic Acid (Standard) | (Image of Ascorbic Acid structure) | 0.8[1] |
| Ionol (Reference) | (Image of Ionol structure) | 30[1] |
Note: Data for this compound was not explicitly available in the referenced study. 5-Hydroxy-1,3,6-trimethyluracil is the closest analog with available data.
Structure-Activity Relationship
The antioxidant activity of uracil derivatives is significantly influenced by the nature and position of substituents on the pyrimidine ring. The presence of a hydroxyl (-OH) or an amino (-NH2) group at the C-5 position is crucial for their radical scavenging ability. These groups can donate a hydrogen atom to stabilize free radicals, thereby terminating the oxidative chain reaction.
Methylation at the N-1 and N-3 positions, as seen in this compound, can influence the compound's solubility and electronic properties, which may in turn affect its antioxidant potential. The data suggests that while the 5-hydroxy group is the primary contributor to antioxidant activity, other substitutions can modulate this effect.
Figure 1. Key structural determinants of antioxidant activity in uracil analogs.
Experimental Protocols
The evaluation of antioxidant activity relies on a variety of in vitro assays, each with its specific mechanism. Below are the detailed methodologies for the key experiments commonly employed in the study of uracil derivatives.
DPPH (2,2-diphenyl-1-picrylhydrazyl) Radical Scavenging Assay
This assay measures the ability of an antioxidant to donate a hydrogen atom or an electron to the stable DPPH radical, causing a color change from purple to yellow, which is measured spectrophotometrically.
References
A Comparative Guide to Validating the Purity of Synthesized 1,3-Dimethyl-5-hydroxyuracil Using Orthogonal Methods
For Researchers, Scientists, and Drug Development Professionals
The rigorous validation of synthesized active pharmaceutical ingredients (APIs) is a cornerstone of drug development, ensuring both the safety and efficacy of the final product. For novel compounds such as 1,3-Dimethyl-5-hydroxyuracil, a pyrimidine derivative with potential therapeutic applications, confirming purity with a high degree of confidence is paramount. This guide provides an objective comparison of four orthogonal analytical methods for this purpose: High-Performance Liquid Chromatography (HPLC), Ultra-Performance Liquid Chromatography-Mass Spectrometry (UPLC-MS), quantitative Nuclear Magnetic Resonance (qNMR) spectroscopy, and Elemental Analysis (EA). The use of orthogonal methods, which rely on different physicochemical principles, provides a comprehensive and robust assessment of a compound's purity.
The Importance of Orthogonal Purity Validation
Reliance on a single analytical technique for purity determination can be misleading. Co-eluting impurities in chromatography, the presence of amorphous or non-NMR active species, or impurities with similar elemental compositions to the target compound can all lead to an overestimation of purity. By employing a multi-pronged approach, the strengths of one method can compensate for the limitations of another, providing a more accurate and reliable purity value.
Potential Impurities in the Synthesis of this compound
A plausible synthetic route to this compound involves the methylation of uracil to form 1,3-dimethyluracil, followed by a hydroxylation step at the C5 position. Based on this, potential process-related impurities could include:
-
Starting Materials: Unreacted 1,3-dimethyluracil.
-
Intermediates: Incompletely methylated uracil derivatives such as 1-methyluracil or 3-methyluracil.
-
By-products of Hydroxylation: Over-hydroxylated species or products of ring-opening or other side reactions.
-
Degradation Products: 5-Hydroxyuracil is susceptible to oxidation, which could lead to various degradation products.[1]
Comparison of Orthogonal Analytical Methods
The following table summarizes the key performance characteristics of the four orthogonal methods for the purity validation of this compound.
| Analytical Method | Principle | Strengths | Limitations | Typical Purity Uncertainty |
| HPLC (UV-Vis) | Differential partitioning of analytes between a stationary and mobile phase, with detection by UV-Vis absorption. | - High resolution and sensitivity for chromophoric impurities.- Well-established and robust.- Can be used for both qualitative and quantitative analysis. | - Requires chromophoric impurities for detection.- Co-elution of impurities can lead to inaccurate results.- Purity is typically reported as area percent, which may not directly correlate to mass percent. | ± 0.5 - 2.0% |
| UPLC-MS | Similar to HPLC but with smaller particle size columns for higher resolution and speed, coupled with a mass spectrometer for detection. | - High sensitivity and selectivity.- Provides molecular weight information for impurity identification.- Can detect non-chromophoric impurities. | - Ionization suppression or enhancement can affect quantitation.- Requires volatile mobile phases.- More complex instrumentation and data analysis. | ± 0.1 - 1.0% |
| qNMR | The integral of an NMR signal is directly proportional to the number of nuclei contributing to that signal. | - Primary analytical method; does not require a reference standard of the analyte.- Provides structural information about impurities.- Can detect non-chromophoric and non-UV active impurities.- Highly accurate and precise. | - Lower sensitivity compared to chromatographic methods.- Requires a certified reference standard for the internal calibrant.- Signal overlap can complicate quantification. | ± 0.1 - 0.5% |
| Elemental Analysis | Combustion of the sample to convert elements into simple gases (CO₂, H₂O, N₂), which are then quantified. | - Provides the mass fractions of C, H, and N.- Can detect non-chromophoric, non-UV active, and non-NMR active impurities.- A fundamental technique for confirming elemental composition. | - Does not provide information about the nature of the impurities.- Insensitive to impurities with the same elemental composition as the analyte.- Requires a relatively larger sample amount. | ± 0.4% (deviation from theoretical) |
Experimental Protocols
Detailed methodologies for each of the key experiments are provided below.
High-Performance Liquid Chromatography (HPLC)
Objective: To separate and quantify this compound from its potential impurities based on their polarity.
Instrumentation:
-
HPLC system with a quaternary pump, autosampler, column oven, and a photodiode array (PDA) or UV-Vis detector.
Chromatographic Conditions:
-
Column: C18 reverse-phase column (e.g., 4.6 x 150 mm, 5 µm particle size)
-
Mobile Phase A: 0.1% Formic acid in Water
-
Mobile Phase B: Acetonitrile
-
Gradient: 5% B to 95% B over 20 minutes, hold for 5 minutes, then return to initial conditions.
-
Flow Rate: 1.0 mL/min
-
Column Temperature: 30 °C
-
Detection Wavelength: 275 nm
-
Injection Volume: 10 µL
Sample Preparation:
-
Accurately weigh and dissolve approximately 10 mg of the synthesized this compound in 10 mL of a 50:50 mixture of water and acetonitrile to prepare a 1 mg/mL stock solution.
-
Further dilute the stock solution to a working concentration of 0.1 mg/mL with the initial mobile phase composition.
Ultra-Performance Liquid Chromatography-Mass Spectrometry (UPLC-MS)
Objective: To achieve a high-resolution separation of this compound and its impurities, and to identify impurities based on their mass-to-charge ratio.
Instrumentation:
-
UPLC system coupled to a triple quadrupole or time-of-flight (TOF) mass spectrometer with an electrospray ionization (ESI) source.
Chromatographic Conditions:
-
Column: C18 UPLC column (e.g., 2.1 x 50 mm, 1.7 µm particle size)
-
Mobile Phase A: 0.1% Formic acid in Water
-
Mobile Phase B: 0.1% Formic acid in Acetonitrile
-
Gradient: 2% B to 98% B over 5 minutes, hold for 1 minute, then return to initial conditions.
-
Flow Rate: 0.4 mL/min
-
Column Temperature: 40 °C
-
Injection Volume: 2 µL
Mass Spectrometry Conditions:
-
Ionization Mode: ESI positive and negative
-
Capillary Voltage: 3.0 kV
-
Cone Voltage: 30 V
-
Source Temperature: 150 °C
-
Desolvation Temperature: 400 °C
-
Desolvation Gas Flow: 800 L/hr
-
Scan Range: m/z 50 - 500
Sample Preparation:
-
Prepare a 0.1 mg/mL solution of the sample in the initial mobile phase composition.
Quantitative Nuclear Magnetic Resonance (qNMR) Spectroscopy
Objective: To determine the absolute purity of this compound by comparing the integral of a specific proton signal of the analyte to that of a certified internal standard.
Instrumentation:
-
High-resolution NMR spectrometer (e.g., 400 MHz or higher)
-
High-precision analytical balance (5-decimal place)
Procedure:
-
Sample Preparation:
-
Accurately weigh approximately 10 mg of the synthesized this compound into a clean, dry vial.
-
Accurately weigh approximately 5 mg of a certified internal standard (e.g., maleic acid, dimethyl sulfone) into the same vial. The internal standard should have a known purity and signals that do not overlap with the analyte.
-
Dissolve the mixture in a known volume of a deuterated solvent (e.g., DMSO-d₆) and transfer to an NMR tube.
-
-
NMR Data Acquisition:
-
Acquire a ¹H NMR spectrum with a sufficient number of scans to achieve a high signal-to-noise ratio (S/N > 250:1 for the signals of interest).
-
Use a long relaxation delay (D1) of at least 5 times the longest T₁ of the signals being quantified to ensure full relaxation.
-
-
Data Processing and Calculation:
-
Carefully phase and baseline correct the spectrum.
-
Integrate a well-resolved signal of the analyte (e.g., the C6-H proton) and a signal from the internal standard.
-
Calculate the purity using the following formula:
Purity (%) = (I_analyte / N_analyte) * (N_std / I_std) * (MW_analyte / MW_std) * (m_std / m_analyte) * P_std
Where:
-
I = Integral value
-
N = Number of protons for the integrated signal
-
MW = Molecular weight
-
m = mass
-
P = Purity of the standard
-
Elemental Analysis (EA)
Objective: To determine the percentage of Carbon (C), Hydrogen (H), and Nitrogen (N) in the synthesized this compound and compare it to the theoretical values.
Instrumentation:
-
CHN Elemental Analyzer
Procedure:
-
Sample Preparation:
-
Accurately weigh 2-3 mg of the dried and homogenized sample into a tin capsule.
-
-
Analysis:
-
The sample is combusted in a high-oxygen environment.
-
The resulting gases (CO₂, H₂O, and N₂) are separated and quantified by a thermal conductivity detector.
-
-
Calculation:
-
The instrument software calculates the percentage of C, H, and N in the sample.
-
The experimental values are compared to the theoretical values for C₆H₈N₂O₃ (C: 46.15%, H: 5.16%, N: 17.94%). A deviation of less than ±0.4% is generally considered acceptable.
-
Data Presentation
The following tables present hypothetical but realistic data for the purity assessment of a synthesized batch of this compound using the orthogonal methods described.
Table 1: HPLC Purity Assessment
| Peak No. | Retention Time (min) | Area (%) | Possible Identity |
| 1 | 4.2 | 0.25 | 1-Methyluracil |
| 2 | 5.8 | 0.45 | 1,3-Dimethyluracil |
| 3 | 8.5 | 99.15 | This compound |
| 4 | 10.2 | 0.15 | Unknown Impurity |
Table 2: UPLC-MS Impurity Profile
| Retention Time (min) | Observed m/z | Proposed Formula | Possible Identity |
| 1.5 | 127.05 | C₅H₆N₂O₂ | 1-Methyluracil |
| 2.1 | 141.06 | C₆H₈N₂O₂ | 1,3-Dimethyluracil |
| 3.2 | 157.05 | C₆H₈N₂O₃ | This compound |
| 4.5 | 173.04 | C₆H₈N₂O₄ | Oxidized By-product |
Table 3: qNMR Purity Determination
| Parameter | Value |
| Analyte Mass | 10.25 mg |
| Internal Standard (Maleic Acid) Mass | 5.12 mg |
| Internal Standard Purity | 99.9% |
| Analyte Integral (C6-H, 1H) | 1.00 |
| Standard Integral (CH=CH, 2H) | 1.98 |
| Calculated Purity | 99.2% |
Table 4: Elemental Analysis Results
| Element | Theoretical (%) | Experimental (%) | Deviation (%) |
| Carbon (C) | 46.15 | 46.05 | -0.10 |
| Hydrogen (H) | 5.16 | 5.20 | +0.04 |
| Nitrogen (N) | 17.94 | 17.85 | -0.09 |
Visualizations
The following diagrams illustrate the experimental workflow for purity validation and a hypothetical signaling pathway where this compound might be involved.
Caption: Experimental workflow for the synthesis and purity validation.
Caption: Hypothetical signaling pathway showing potential drug interaction.
Conclusion
The purity of a synthesized compound, such as this compound, should be rigorously assessed using a combination of orthogonal analytical methods. While HPLC provides excellent separation capabilities for known and UV-active impurities, UPLC-MS offers superior sensitivity and impurity identification. qNMR serves as a powerful primary method for absolute purity determination, and elemental analysis provides fundamental confirmation of the elemental composition. By integrating the data from these diverse techniques, researchers and drug development professionals can establish a comprehensive and reliable purity profile, ensuring the quality and integrity of the synthesized compound for its intended application.
References
Benchmarking the in vitro efficacy of 1,3-Dimethyl-5-hydroxyuracil derivatives against known inhibitors
For Researchers, Scientists, and Drug Development Professionals
This guide aims to provide a comparative analysis of the in vitro efficacy of 1,3-Dimethyl-5-hydroxyuracil derivatives against known inhibitors of key cellular targets. Uracil and its derivatives have long been a cornerstone in the development of therapeutic agents, particularly in oncology and virology. Modifications to the uracil scaffold can lead to compounds with potent and selective inhibitory activities against various enzymes crucial for cell proliferation and survival.
This document outlines the methodologies for assessing the inhibitory potential of this compound derivatives against three prominent drug targets: Thymidylate Synthase (TS), Cyclin-Dependent Kinase 2 (CDK2), and Histone Deacetylases (HDACs). While specific experimental data for this compound against these targets is not currently available in the public domain, this guide provides the framework and established protocols for conducting such benchmark studies. A comparative data table is included to be populated with experimental findings, alongside data for well-established inhibitors for contextual comparison.
Data Presentation
The following tables are structured to present a clear comparison of the in vitro efficacy of hypothetical this compound derivatives against known inhibitors. Efficacy is typically measured by the half-maximal inhibitory concentration (IC50) or the inhibition constant (Ki), with lower values indicating higher potency.
Table 1: Comparative Efficacy against Thymidylate Synthase (TS)
| Compound | IC50 (µM) | Ki (µM) | Assay Method |
| This compound Derivative 1 | Data to be determined | Data to be determined | Spectrophotometric Assay |
| This compound Derivative 2 | Data to be determined | Data to be determined | Spectrophotometric Assay |
| 5-Fluorouracil (5-FU) | Literature Value | Literature Value | Various |
| Raltitrexed | Literature Value | Literature Value | Various |
| Pemetrexed | Literature Value | Literature Value | Various |
Table 2: Comparative Efficacy against Cyclin-Dependent Kinase 2 (CDK2)
| Compound | IC50 (µM) | Ki (µM) | Assay Method |
| This compound Derivative 1 | Data to be determined | Data to be determined | Kinase Glo® Assay |
| This compound Derivative 2 | Data to be determined | Data to be determined | Kinase Glo® Assay |
| Roscovitine | Literature Value | Literature Value | Various |
| Dinaciclib | Literature Value | Literature Value | Various |
| Palbociclib | Literature Value | Literature Value | Various |
Table 3: Comparative Efficacy against Histone Deacetylases (HDACs)
| Compound | IC50 (µM) | Ki (µM) | Assay Method |
| This compound Derivative 1 | Data to be determined | Data to be determined | Fluorometric Assay |
| This compound Derivative 2 | Data to be determined | Data to be determined | Fluorometric Assay |
| Vorinostat (SAHA) | Literature Value | Literature Value | Various |
| Romidepsin | Literature Value | Literature Value | Various |
| Panobinostat | Literature Value | Literature Value | Various |
Experimental Protocols
Detailed methodologies for the key in vitro experiments are provided below. These protocols can be adapted to assess the inhibitory activity of this compound derivatives.
Thymidylate Synthase (TS) Inhibition Assay (Spectrophotometric)
This assay measures the activity of TS by monitoring the conversion of dUMP and N5,N10-methylenetetrahydrofolate (CH2THF) to dTMP and dihydrofolate (DHF). The increase in absorbance at 340 nm due to the formation of DHF is proportional to enzyme activity.
Materials:
-
Recombinant human Thymidylate Synthase (TS)
-
Deoxyuridine monophosphate (dUMP)
-
N5,N10-methylenetetrahydrofolate (CH2THF)
-
Assay Buffer: 50 mM Tris-HCl (pH 7.5), 1 mM MgCl2, 1 mM EDTA, 10 mM β-mercaptoethanol
-
This compound derivatives and known inhibitors (e.g., 5-FU)
-
96-well UV-transparent microplate
-
Spectrophotometer capable of reading absorbance at 340 nm
Procedure:
-
Prepare serial dilutions of the test compounds and known inhibitors in the assay buffer.
-
In a 96-well plate, add the assay buffer, dUMP, and the test compound or inhibitor.
-
Initiate the reaction by adding CH2THF and recombinant TS enzyme.
-
Immediately begin monitoring the increase in absorbance at 340 nm at regular intervals (e.g., every 30 seconds) for a set period (e.g., 10-15 minutes) at a constant temperature (e.g., 37°C).
-
Calculate the initial reaction rates (V) from the linear portion of the absorbance versus time curve.
-
Determine the percentage of inhibition for each compound concentration relative to a control reaction without an inhibitor.
-
Calculate the IC50 value by plotting the percentage of inhibition against the logarithm of the inhibitor concentration and fitting the data to a dose-response curve.
CDK2 Inhibition Assay (Kinase-Glo® Luminescent Assay)
This assay quantifies the amount of ATP remaining in solution following a kinase reaction. The luminescent signal is inversely proportional to the amount of kinase activity.
Materials:
-
Recombinant human CDK2/Cyclin E or CDK2/Cyclin A complex
-
Histone H1 (as substrate)
-
Adenosine triphosphate (ATP)
-
Kinase-Glo® Luminescent Kinase Assay Kit (Promega)
-
Kinase Assay Buffer: 40 mM Tris (pH 7.5), 20 mM MgCl2, 0.1 mg/mL BSA
-
This compound derivatives and known inhibitors (e.g., Roscovitine)
-
96-well white, opaque microplate
-
Luminometer
Procedure:
-
Prepare serial dilutions of the test compounds and known inhibitors in the kinase assay buffer.
-
In a 96-well plate, add the kinase assay buffer, the CDK2/Cyclin complex, and the substrate (Histone H1).
-
Add the test compound or inhibitor to the respective wells.
-
Initiate the kinase reaction by adding ATP.
-
Incubate the plate at 30°C for a specified time (e.g., 60 minutes).
-
Stop the reaction and measure the remaining ATP by adding the Kinase-Glo® reagent according to the manufacturer's instructions.
-
Incubate for 10 minutes at room temperature to stabilize the luminescent signal.
-
Measure the luminescence using a luminometer.
-
Calculate the percentage of inhibition for each compound concentration and determine the IC50 value.
HDAC Inhibition Assay (Fluorometric)
This assay utilizes a fluorogenic substrate that, upon deacetylation by HDACs, can be cleaved by a developer enzyme to produce a fluorescent signal.
Materials:
-
Recombinant human HDAC enzyme (e.g., HDAC1, HDAC2)
-
Fluorogenic HDAC substrate (e.g., Boc-Lys(Ac)-AMC)
-
HDAC Assay Buffer: 50 mM Tris-HCl (pH 8.0), 137 mM NaCl, 2.7 mM KCl, 1 mM MgCl2
-
Developer enzyme (e.g., Trypsin)
-
Stop solution (e.g., Trichostatin A)
-
This compound derivatives and known inhibitors (e.g., Vorinostat)
-
96-well black, opaque microplate
-
Fluorescence microplate reader (e.g., Ex/Em = 360/460 nm)
Procedure:
-
Prepare serial dilutions of the test compounds and known inhibitors in the HDAC assay buffer.
-
In a 96-well plate, add the HDAC assay buffer and the test compound or inhibitor.
-
Add the recombinant HDAC enzyme to each well and incubate for a short period (e.g., 10 minutes) at 37°C.
-
Initiate the reaction by adding the fluorogenic HDAC substrate.
-
Incubate the plate at 37°C for a specified time (e.g., 30-60 minutes).
-
Stop the reaction by adding the developer enzyme solution containing a stop solution.
-
Incubate at room temperature for 15 minutes to allow for the development of the fluorescent signal.
-
Measure the fluorescence using a microplate reader at the appropriate excitation and emission wavelengths.
-
Calculate the percentage of inhibition for each compound concentration and determine the IC50 value.
Mandatory Visualization
The following diagrams illustrate the key signaling pathways and experimental workflows relevant to this comparative guide.
General workflow for in vitro enzyme inhibition assays.
Thymidylate Synthase pathway and point of inhibition.
CDK2 pathway in G1/S cell cycle transition.
HDAC signaling pathway in gene expression regulation.
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comparative analysis of the metabolic stability of 1,3-Dimethyl-5-hydroxyuracil and structurally related compounds. Due to the limited direct experimental data on this compound, this comparison is based on the established metabolic profiles of the structurally similar methylxanthine, theophylline, and the widely studied uracil analog, 5-fluorouracil (5-FU). This document serves as a predictive guide and a methodological resource for conducting further experimental comparisons.
The metabolic fate of a compound is a critical determinant of its pharmacokinetic profile, influencing its efficacy and potential for toxicity. The primary site of drug metabolism is the liver, where enzymes, particularly the cytochrome P450 (CYP) superfamily, modify compounds to facilitate their excretion.[1] Understanding the metabolic stability of a new chemical entity is therefore a cornerstone of drug discovery and development.
Comparative Metabolic Profiles
This section compares the known metabolic pathways and stability of theophylline and 5-fluorouracil to infer the likely metabolic profile of this compound.
This compound: As a dimethylated uracil derivative, this compound is structurally similar to metabolites of caffeine and theophylline. It is anticipated that its metabolism would follow pathways common to other uracil analogs, including potential further oxidation or conjugation reactions. The presence of the hydroxyl group at the 5-position may provide a site for phase II conjugation reactions, such as glucuronidation or sulfation, which would increase its water solubility and facilitate excretion.
Theophylline: A 1,3-dimethylxanthine, theophylline is extensively metabolized in the liver, with only about 10% excreted unchanged.[1] The major metabolic pathway is 8-hydroxylation to form 1,3-dimethyluric acid, a reaction primarily mediated by CYP1A2 and to a lesser extent, CYP2E1.[1][2] Other pathways include N-demethylation.[1] The metabolism of theophylline is well-characterized and can exhibit non-linear kinetics at higher therapeutic doses due to saturation of the N-demethylation pathways.[3]
5-Fluorouracil (5-FU): This anticancer drug and uracil analog is known for its rapid and extensive catabolism.[4] Its elimination half-life is short, typically in the range of 8 to 20 minutes, due to swift degradation primarily in the liver by the enzyme dihydropyrimidine dehydrogenase (DPD).[4][5] The high clearance of 5-FU is a significant factor in its pharmacokinetic variability and dosing considerations.[4]
Quantitative Metabolic Stability Data
The following table summarizes key pharmacokinetic parameters for theophylline and 5-fluorouracil, providing a quantitative basis for comparison. Data for this compound is predicted based on its structural similarity to these compounds and would require experimental verification.
| Compound | Key Metabolic Enzymes | In Vivo Half-Life | Primary Metabolites | Predicted/Known Metabolic Stability |
| This compound | Predicted: UGTs, SULTs, CYPs | Not determined | Conjugated derivatives, further oxidized products | Predicted to be moderate |
| Theophylline | CYP1A2, CYP2E1[1][2] | ~8 hours (in adults) | 1,3-Dimethyluric acid, 1-methylxanthine, 3-methylxanthine[1] | Moderate |
| 5-Fluorouracil | Dihydropyrimidine dehydrogenase (DPD)[6] | 8-20 minutes[4][5] | Dihydrofluorouracil, fluoro-beta-alanine[6] | Low |
Experimental Protocols
To experimentally determine and compare the metabolic stability of this compound and related compounds, a standard in vitro method is the liver microsomal stability assay.
Objective: To determine the in vitro half-life (t½) and intrinsic clearance (CLint) of a test compound upon incubation with human liver microsomes.
Materials:
-
Test compounds (this compound, Theophylline, 5-Fluorouracil)
-
Pooled human liver microsomes
-
Phosphate buffer (e.g., 100 mM potassium phosphate, pH 7.4)
-
NADPH regenerating system (e.g., containing NADP+, glucose-6-phosphate, and glucose-6-phosphate dehydrogenase)
-
Ice-cold acetonitrile or methanol (for reaction termination)
-
Internal standard for analytical quantification
-
LC-MS/MS system for analysis
Procedure:
-
Preparation: Prepare stock solutions of the test compounds and the internal standard in a suitable solvent (e.g., DMSO, acetonitrile).
-
Incubation Mixture: In a microcentrifuge tube, prepare a reaction mixture containing the phosphate buffer, the NADPH regenerating system, and the liver microsomes.
-
Pre-incubation: Pre-incubate the mixture at 37°C for a short period to equilibrate the temperature.
-
Initiation of Reaction: Initiate the metabolic reaction by adding the test compound to the pre-warmed incubation mixture.
-
Sampling: At predetermined time points (e.g., 0, 5, 15, 30, 45, and 60 minutes), withdraw an aliquot of the reaction mixture.
-
Termination of Reaction: Immediately terminate the reaction by adding the aliquot to a tube containing ice-cold acetonitrile with the internal standard. This step precipitates the proteins and stops all enzymatic activity.
-
Sample Processing: Centrifuge the terminated reaction samples to pellet the precipitated proteins.
-
Analysis: Transfer the supernatant to a new plate or vials for analysis by LC-MS/MS to quantify the remaining concentration of the parent compound at each time point.
Data Analysis:
-
Calculate the percentage of the parent compound remaining at each time point relative to the 0-minute time point.
-
Plot the natural logarithm of the percentage of the parent compound remaining versus time.
-
Determine the elimination rate constant (k) from the slope of the linear regression of the initial phase of the curve.
-
Calculate the in vitro half-life (t½) using the formula: t½ = 0.693 / k .
-
Calculate the intrinsic clearance (CLint) in µL/min/mg of microsomal protein using the formula: CLint = (0.693 / t½) * (1 / microsomal protein concentration) .
Visualizations
Caption: Experimental workflow for the in vitro microsomal stability assay.
Caption: Comparative metabolic pathways of theophylline, 5-FU, and predicted pathways for this compound.
References
- 1. ClinPGx [clinpgx.org]
- 2. Pharmacokinetics of theophylline in diabetes mellitus rats: induction of CYP1A2 and CYP2E1 on 1,3-dimethyluric acid formation - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Dose dependent pharmacokinetics of theophylline: Michaelis-Menten parameters for its major metabolic pathways - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Clinical pharmacology of 5-fluorouracil - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. researchgate.net [researchgate.net]
Independent verification of the reported biological activities of 1,3-Dimethyl-5-hydroxyuracil
The majority of available research focuses on the biological activities of various other uracil derivatives. These studies often explore the antiviral and anticancer potential of compounds with modifications at the 5-position, or at the N1 and N3 positions of the uracil ring. For instance, various 5-substituted uracils have been investigated for their pharmacological activities, including potential antitumor and antiviral properties. Similarly, N1,N3-disubstituted uracil derivatives have been synthesized and evaluated for their inhibitory effects against viral enzymes and cancer cell lines.
One study noted that 1,3-dimethyl-5-carboxyuracil, a structurally similar compound, exhibited low cytotoxicity and was found to increase the proliferation of immortalized lung epithelial cells. However, this information cannot be directly extrapolated to 1,3-Dimethyl-5-hydroxyuracil.
Without initial reports on the biological activities of this compound, it is not possible to conduct a search for independent verification studies, gather comparative experimental data, or provide detailed protocols and signaling pathway diagrams as requested.
Further research is required to first establish and report the primary biological activities of this compound before any independent verification and comparative analysis can be performed. Researchers and drug development professionals interested in this specific compound may need to conduct initial screening and activity assays to generate the foundational data required for subsequent independent validation.
Assessing the Synthesis of 1,3-Dimethyl-5-hydroxyuracil: A Guide to Plausible Protocols and Reproducibility
For Researchers, Scientists, and Drug Development Professionals
This guide addresses the synthesis of 1,3-Dimethyl-5-hydroxyuracil, a molecule of interest in medicinal chemistry and drug development. A comprehensive review of published scientific literature reveals a notable absence of a direct, detailed synthesis protocol for this specific compound. Consequently, a direct assessment of the reproducibility of a published method is not feasible.
This document therefore provides a comparative guide to plausible synthetic routes for this compound, based on established chemical transformations of uracil and its derivatives. The potential challenges and reproducibility of these theoretical pathways are discussed, supported by experimental data from analogous reactions reported in the literature.
Plausible Synthetic Pathways and Comparative Analysis
Two primary synthetic strategies can be envisaged for the preparation of this compound: the direct C5-hydroxylation of 1,3-dimethyluracil and the N-methylation of 5-hydroxyuracil.
Pathway 1: Direct C5-Hydroxylation of 1,3-Dimethyluracil
This approach involves the direct introduction of a hydroxyl group at the C5 position of the readily available starting material, 1,3-dimethyluracil. While no specific protocol for this exact transformation has been found, the hydroxylation of uracil derivatives is a known chemical process. The reaction of 1,3-dimethyluracil with the sulphate radical (SO₄•⁻) has been reported to yield the C(5)-OH adduct radical, which could potentially be converted to the desired product.
Experimental Protocol (Hypothetical): A solution of 1,3-dimethyluracil in an appropriate solvent (e.g., water or acetonitrile) would be treated with an oxidizing agent capable of generating hydroxyl radicals or their equivalents. Potential reagents could include Fenton's reagent, or persulfate salts under activation (e.g., UV light or heat). The reaction progress would be monitored by techniques such as thin-layer chromatography (TLC) or high-performance liquid chromatography (HPLC). Upon completion, the product would be isolated and purified using standard methods like column chromatography or recrystallization.
Assessment of Reproducibility: The direct hydroxylation of uracil derivatives can be challenging in terms of selectivity and yield. The high reactivity of the hydroxylating species can lead to over-oxidation and the formation of byproducts, including the cis-5,6-dihydro-5,6-dihydroxy-1,3-dimethyluracil. The reproducibility of such reactions is often sensitive to factors like reactant concentrations, temperature, pH, and the presence of radical scavengers. Achieving consistent yields would likely require careful optimization of reaction conditions.
Pathway 2: N-Methylation of 5-Hydroxyuracil
An alternative and potentially more controllable route involves the methylation of the nitrogen atoms at positions 1 and 3 of 5-hydroxyuracil. 5-Hydroxyuracil itself can be formed from the oxidative deamination of cytosine. The N-methylation of uracil and its derivatives is a well-established transformation in organic synthesis.
Experimental Protocol (Hypothetical): 5-Hydroxyuracil would be dissolved in a suitable polar aprotic solvent, such as dimethylformamide (DMF) or acetonitrile. A base, such as potassium carbonate (K₂CO₃) or sodium hydride (NaH), would be added to deprotonate the nitrogen atoms. Subsequently, a methylating agent, for instance, methyl iodide (CH₃I) or dimethyl sulfate ((CH₃)₂SO₄), would be introduced. The reaction would likely be stirred at room temperature or gently heated to drive it to completion. Work-up would involve quenching the reaction, extraction, and purification of the desired this compound.
Assessment of Reproducibility: The N-methylation of uracils is generally a high-yielding and reproducible reaction. However, challenges can arise in achieving selective N1,N3-dimethylation without competing O-methylation of the 5-hydroxyl group. The choice of base, solvent, and methylating agent can significantly influence the product distribution. Reproducibility would depend on the precise control of stoichiometry and reaction conditions to favor the desired N-alkylation.
Comparative Data from Analogous Reactions
To provide a quantitative context for the plausible synthetic routes, the following table summarizes experimental data for related hydroxylation and methylation reactions on uracil derivatives found in the literature.
| Reaction Type | Starting Material | Reagents and Conditions | Product | Yield (%) | Reference |
| C5-Hydroxylation (Radical) | 1,3-Dimethyluracil | SO₄•⁻ (from K₂S₂O₈) | cis-5,6-dihydro-5,6-dihydroxy-1,3-dimethyluracil | Not specified for 5-hydroxy product | |
| N-Methylation | 6-amino-1-methyluracil | Not specified | 6-amino-1,3-dimethyluracil | High |
Visualizing the Synthetic and Assessment Logic
The following diagrams, generated using Graphviz, illustrate the proposed experimental workflow and the logical process for assessing the reproducibility of a chemical synthesis protocol.
Caption: Proposed workflow for the synthesis of this compound.
Caption: Logical steps for evaluating the reproducibility of a synthesis protocol.
Safety Operating Guide
Proper Disposal Procedures for 1,3-Dimethyl-5-hydroxyuracil
For researchers, scientists, and drug development professionals, the safe handling and disposal of chemical reagents are paramount to ensuring laboratory safety and environmental protection. This document provides essential, immediate safety and logistical information, including operational and disposal plans for 1,3-Dimethyl-5-hydroxyuracil.
Immediate Safety and Logistical Information
Personal Protective Equipment (PPE):
-
Eye Protection: Wear chemical safety goggles or a face shield.
-
Hand Protection: Wear suitable chemical-resistant gloves.
-
Skin and Body Protection: Wear a lab coat and ensure skin is not exposed.
-
Respiratory Protection: In case of insufficient ventilation or the generation of dust, use a suitable respiratory protection device.
In Case of a Spill:
-
Avoid breathing dust.
-
Carefully sweep up the solid material, avoiding dust generation.
-
Place the spilled material into a suitable, sealed container for disposal.
-
Clean the affected area thoroughly with a suitable solvent.
-
Dispose of all contaminated cleaning materials as hazardous waste.
Operational and Disposal Plan
The recommended procedure for the disposal of this compound is to treat it as hazardous chemical waste. It should be collected for disposal by a licensed professional waste disposal service.
Step-by-Step Disposal Protocol:
-
Segregation: Keep this compound waste separate from other chemical waste to avoid unintended reactions. It should not be mixed with strong oxidizing agents, strong acids, or strong bases.
-
Containerization: Place the waste in a clearly labeled, sealed, and appropriate container that is compatible with the chemical.
-
Labeling: The container must be clearly marked as "Hazardous Waste" and include the full chemical name "this compound". The date of accumulation should also be noted.
-
Storage: Store the waste container in a designated, cool, dry, and well-ventilated area, away from incompatible materials, until it is collected.
-
Professional Disposal: Contact your institution's Environmental Health and Safety (EHS) department or a certified chemical waste disposal company to arrange for pickup and proper disposal in accordance with local, state, and federal regulations.[1][2]
Under no circumstances should this chemical be disposed of down the drain or in regular trash. [3]
Data Presentation
| Category | Information | Citation |
| Synonyms | 5-hydroxy-1,3-dimethylpyrimidine-2,4-dione | [4] |
| Molecular Formula | C6H8N2O3 | [4] |
| Disposal Method | Dispose of contents/container to an approved waste disposal plant. | [5] |
| Storage | Store in a well-ventilated place. Keep container tightly closed. Store locked up. | [5] |
| Incompatible Materials | Strong oxidizing agents, Strong acids, Strong bases, Strong reducing agents. | [5] |
Caption: Summary of Disposal and Safety Information for Pyrimidine Derivatives.
Mandatory Visualization
The following diagram outlines the logical workflow for the proper disposal of this compound.
Caption: Logical Workflow for the Disposal of this compound.
References
Essential Safety and Operational Guide for 1,3-Dimethyl-5-hydroxyuracil
This guide provides immediate, essential safety and logistical information for handling 1,3-Dimethyl-5-hydroxyuracil. It is intended for researchers, scientists, and drug development professionals to ensure a safe laboratory environment. The following procedures for handling, personal protective equipment (PPE), and disposal are based on best practices for similar chemical compounds and should be implemented immediately.
Hazard Identification and Personal Protective Equipment (PPE)
The following table summarizes the recommended PPE for various laboratory procedures involving this compound.
| Scenario | Required Personal Protective Equipment (PPE) |
| Weighing and Aliquoting (Solid Form) | Double nitrile gloves, disposable gown, safety goggles with side shields or a face shield, and a fit-tested N95 or higher respirator.[1] |
| Solution Preparation | Double nitrile gloves, disposable gown, and safety goggles. Work should be conducted in a certified chemical fume hood. |
| In Vitro / In Vivo Administration | Double nitrile gloves, disposable gown, and safety glasses. A face shield should be worn if there is a risk of splashing.[1][2] |
| Waste Disposal | Double nitrile gloves, disposable gown, and safety goggles. |
Note: Always handle this compound in a well-ventilated area, preferably within a chemical fume hood, to minimize inhalation exposure.[4][6] Eyewash stations and safety showers must be readily accessible.[4][6]
Operational Plan: Step-by-Step Handling Procedures
Adherence to a structured workflow is critical to ensure safety and prevent contamination.
2.1. Preparation and Weighing:
-
Don the appropriate PPE as specified in the table above.
-
Perform all weighing and aliquoting of the solid compound within a chemical fume hood or a ventilated enclosure to control airborne particles.
-
Use dedicated, clean spatulas and weighing boats.
-
After weighing, carefully seal the primary container and decontaminate the exterior.
2.2. Dissolution:
-
In a chemical fume hood, add the desired solvent to the vessel containing the pre-weighed this compound.
-
Ensure the vessel is appropriately capped or covered during dissolution to prevent aerosol generation.
-
Clearly label the resulting solution with the compound name, concentration, solvent, and date of preparation.
2.3. Experimental Use:
-
When adding the compound to cell cultures or administering it to animal models, do so in a manner that minimizes the creation of aerosols or splashes.
-
All equipment that comes into contact with the compound should be considered contaminated.
2.4. Decontamination:
-
Wipe down all work surfaces, equipment, and the interior of the fume hood with an appropriate decontaminating solution after each use.
-
Remove and dispose of all PPE as contaminated waste before leaving the work area.
-
Wash hands thoroughly with soap and water after removing gloves.[6]
Disposal Plan
All materials contaminated with this compound must be treated as hazardous chemical waste.[7]
-
Liquid Waste: Collect all liquid waste containing this compound in a designated, sealed, and clearly labeled hazardous waste container.[7] Do not pour down the drain.[4][6]
-
Solid Waste: Dispose of all contaminated solid waste, including gloves, gowns, pipette tips, and culture plates, in a designated hazardous waste container for solids.[7]
-
Empty Containers: Empty containers that held this compound should be triple-rinsed with a suitable solvent, and the rinsate collected as hazardous liquid waste. The empty container should then be disposed of as hazardous waste.
-
Consult with your institution's Environmental Health and Safety (EHS) department for specific disposal guidelines. [7]
Emergency Procedures
-
Eye Contact: Immediately flush eyes with copious amounts of water for at least 15 minutes, lifting the upper and lower eyelids occasionally. Seek immediate medical attention.[5][6]
-
Skin Contact: Immediately wash the affected area with soap and plenty of water. Remove contaminated clothing. Seek medical attention if irritation persists.[5][6]
-
Inhalation: Move the individual to fresh air. If breathing is difficult, provide oxygen. Seek immediate medical attention.[4][5]
-
Ingestion: Do not induce vomiting. Rinse mouth with water. Seek immediate medical attention.[4][5][6]
-
Spills: Evacuate the area. Wear appropriate PPE, including respiratory protection. Cover the spill with an absorbent material and collect it into a sealed container for disposal. Ventilate the area and decontaminate the spill site.
Experimental Workflow Diagram
The following diagram illustrates the standard workflow for the safe handling of this compound.
Caption: Workflow for the safe handling of this compound.
References
Retrosynthesis Analysis
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Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Featured Recommendations
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
